molecular formula C6H12ClNO B2568848 1-Amino-1-cyclopropylpropan-2-one;hydrochloride CAS No. 2375267-66-4

1-Amino-1-cyclopropylpropan-2-one;hydrochloride

Cat. No.: B2568848
CAS No.: 2375267-66-4
M. Wt: 149.62
InChI Key: WFWWMPTXGUGSIX-UHFFFAOYSA-N
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Description

1-Amino-1-cyclopropylpropan-2-one;hydrochloride is a useful research compound. Its molecular formula is C6H12ClNO and its molecular weight is 149.62. The purity is usually 95%.
BenchChem offers high-quality 1-Amino-1-cyclopropylpropan-2-one;hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Amino-1-cyclopropylpropan-2-one;hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-amino-1-cyclopropylpropan-2-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO.ClH/c1-4(8)6(7)5-2-3-5;/h5-6H,2-3,7H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFWWMPTXGUGSIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C1CC1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis, Properties, and Applications of α-Aminocyclopropyl Ketones

Author: BenchChem Technical Support Team. Date: February 2026

A Note on the Subject Compound: This guide addresses the chemical class of α-aminocyclopropyl ketones, with a focus on structures akin to 1-Amino-1-cyclopropylpropan-2-one hydrochloride (CAS 2375267-66-4). As of early 2026, specific public domain literature and detailed experimental data for this precise CAS number are not available. This suggests the compound may be a novel research chemical, a proprietary intermediate, or a recently synthesized molecule not yet extensively documented. Therefore, this whitepaper provides a comprehensive technical overview of this valuable structural class, synthesizing data from closely related analogues and state-of-the-art synthetic methodologies to empower researchers in the field.

Introduction: The Cyclopropyl Moiety in Modern Drug Discovery

The cyclopropane ring, once considered a mere curiosity, has become a cornerstone of modern medicinal chemistry. Its unique stereoelectronic properties, including the planarity of its three carbon atoms, shortened C-C bonds with enhanced π-character, and strengthened C-H bonds, confer significant advantages upon parent drug molecules.[1][2] The incorporation of a cyclopropyl fragment can lead to dramatic improvements in a compound's pharmacological profile by:

  • Enhancing Potency: The rigid ring structure conformationally constrains flexible side chains, locking the molecule into a bioactive conformation that can lead to more favorable and lower-energy binding to a biological target.[1]

  • Improving Metabolic Stability: The robust C-H bonds and the steric hindrance provided by the ring can shield metabolically labile sites from enzymatic degradation (e.g., by Cytochrome P450 enzymes), thereby increasing the drug's half-life.[2]

  • Modulating Physicochemical Properties: The cyclopropyl group can fine-tune properties such as lipophilicity, solubility, and pKa, which are critical for optimizing absorption, distribution, metabolism, and excretion (ADME).[1]

The α-aminocyclopropyl ketone scaffold represents a particularly valuable, albeit synthetically challenging, building block. This moiety combines the conformational benefits of the cyclopropane ring with the versatile chemical handles of a primary amine and a ketone, making it an attractive starting point for the synthesis of complex pharmaceutical ingredients.

Physicochemical and Structural Characteristics

While experimental data for the title compound is scarce, we can predict its core properties based on its structure. These predictions provide a baseline for researchers designing synthetic and analytical protocols.

PropertyPredicted Value
Molecular Formula C₆H₁₂ClNO
Molecular Weight 149.62 g/mol
Appearance (Predicted) White to off-white crystalline solid
Solubility (Predicted) Soluble in water, methanol; sparingly soluble in polar organic solvents
pKa (Amine, Predicted) ~7.5 - 8.5
TPSA (Topological Polar Surface Area) 43.09 Ų
logP (Predicted) 0.346
Spectroscopic Profile (Hypothetical)

Confirmation of the structure would rely on a combination of standard analytical techniques:

  • ¹H NMR (in D₂O): One would expect to see characteristic diastereotopic protons for the cyclopropyl ring (a complex multiplet system between ~0.5-1.5 ppm). A singlet for the methyl group adjacent to the ketone would appear downfield (~2.2-2.4 ppm), and a signal for the α-proton would likely be a singlet around 4.0-4.5 ppm.

  • ¹³C NMR (in D₂O): A highly deshielded signal for the carbonyl carbon (>200 ppm) would be the most prominent feature. Signals for the quaternary and methylene carbons of the cyclopropyl ring would appear upfield, with the methyl carbon also in the upfield region.

  • Mass Spectrometry (ESI+): The parent ion [M-Cl]⁺ would be observed at m/z 114.09, corresponding to the free base C₆H₁₁NO.

Modern Synthetic Strategies for α-Aminocyclopropyl Ketones

The synthesis of 1,1-disubstituted cyclopropanes, particularly those bearing both an amine and a ketone, has historically been challenging. However, recent advancements in synthetic methodology, especially in continuous flow chemistry, have opened new avenues for accessing these valuable building blocks.

Two-Step Continuous Flow Telescoped Synthesis

A state-of-the-art method involves a telescoped reaction sequence that proceeds from simple 1,2-diketones to the target aminoketones with high efficiency and short reaction times.[3] This approach avoids many of the hazardous reagents and difficult purifications associated with classical methods.

Experimental Protocol: Continuous Flow Synthesis of a 1-Amino-1-cyclopropylpropan-2-one Analogue

Objective: To synthesize a model α-aminocyclopropyl ketone via a two-step continuous flow process.

Step 1: Photochemical Ring Contraction

  • Reactor Setup: A commercial flow photochemistry reactor is equipped with a high-power UV LED light source (e.g., 365 nm). A gas-permeable tubing reactor is used to ensure efficient reaction.

  • Reagent Preparation: A solution of a suitable 1,2-diketone precursor (e.g., butane-2,3-dione) is prepared in an appropriate solvent like acetonitrile at a concentration of 0.1 M.

  • Flow Execution: The solution is pumped through the photoreactor at a defined flow rate to achieve a specific residence time (e.g., 10-30 minutes). The UV light source irradiates the solution, inducing a photocyclization to form a 2-hydroxycyclobutanone intermediate.

  • Intermediate Collection: The output from the photoreactor, containing the 2-hydroxycyclobutanone, is collected in a flask and used directly in the next step without purification.

Step 2: Tandem Condensation and Ring Contraction

  • Reagent Preparation: A solution of the desired amine (e.g., benzylamine as a model) is prepared in a solvent such as toluene (1.0 M).

  • Telescoping the Reaction: The collected 2-hydroxycyclobutanone solution is mixed with the amine solution using a T-mixer.

  • Thermal Reaction: The combined stream is then passed through a heated reactor coil (e.g., 80-100 °C) with a residence time sufficient for the reaction to complete (e.g., 30-60 minutes). This step facilitates a tandem condensation followed by an α-iminol rearrangement, leading to the formation of the 1,1-cyclopropane aminoketone.[3]

  • Work-up and Purification: The reaction output is collected, the solvent is removed under reduced pressure, and the crude product is purified using standard column chromatography to yield the final product.

G cluster_0 Step 1: Photocyclization cluster_1 Step 2: Ring Contraction Diketone 1,2-Diketone Solution Photoreactor UV Flow Photoreactor (365 nm) Diketone->Photoreactor HCB 2-Hydroxycyclobutanone Intermediate Photoreactor->HCB TMixer T-Mixer HCB->TMixer Amine Amine Solution Amine->TMixer HeatedReactor Heated Flow Reactor (80-100 °C) TMixer->HeatedReactor Product α-Aminocyclopropyl Ketone HeatedReactor->Product

Caption: Workflow for continuous flow synthesis.

Classical Synthetic Approaches

While flow chemistry offers a modern solution, classical methods can be adapted to produce these scaffolds. These often involve multi-step sequences with varying yields and scalability.

  • Kulinkovich-Szymoniak Reaction: This reaction traditionally involves the treatment of an ester with a Grignard reagent in the presence of a titanium(IV) catalyst to form a cyclopropanol, which can then be oxidized and further functionalized. Adapting this to create an aminocyclopropane directly is complex but conceptually feasible starting from an appropriately protected amino nitrile.[3]

  • Hofmann or Curtius Rearrangement: These classic name reactions can be used to convert a carboxylic acid into a primary amine with the loss of one carbon. A synthetic sequence could begin with a cyclopropyl methyl ketone, which is then elaborated to a 1-carboxy-1-cyclopropylacetamide. A subsequent Hofmann rearrangement could, in principle, yield the desired aminoketone.[4][5]

G start Cyclopropyl Carboxylic Acid Derivative amide Amide Formation start->amide 1. SOCl₂ 2. NH₃ rearrangement Hofmann or Curtius Rearrangement amide->rearrangement e.g., Br₂, NaOH product Primary Cyclopropylamine rearrangement->product

Caption: Conceptual workflow for rearrangement-based synthesis.

Applications in Drug Development

The α-aminocyclopropyl ketone scaffold is a bioisostere for natural amino acids and serves as a constrained peptidomimetic. Its incorporation into peptide-based drugs can prevent proteolytic degradation and enforce a specific conformation required for high-affinity receptor binding.[5][6]

Several approved drugs contain the cyclopropylamine motif, highlighting its value in overcoming drug development hurdles.

DrugTherapeutic AreaContribution of Cyclopropyl Moiety
Grazoprevir Hepatitis CPart of a constrained macrocycle, enhancing potency and metabolic stability.[5]
Simeprevir Hepatitis CProvides conformational rigidity and contributes to the binding affinity.
Besifloxacin AntibioticEnhances bacterial cell penetration and improves the safety profile.[2]

Safety and Handling

As a hydrochloride salt of a primary amine, 1-Amino-1-cyclopropylpropan-2-one hydrochloride should be handled with appropriate care.

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and nitrile gloves.

  • Handling: Avoid inhalation of dust and direct contact with skin and eyes. Handle in a well-ventilated area or a chemical fume hood. In case of contact, wash affected areas thoroughly with water.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

  • Disposal: Dispose of the chemical in accordance with local, state, and federal regulations.

Conclusion and Future Outlook

The α-aminocyclopropyl ketone core is a promising scaffold for the development of next-generation therapeutics. While its synthesis remains non-trivial, modern methods like continuous flow chemistry are making these building blocks more accessible to medicinal chemists.[3] The unique conformational and metabolic advantages conferred by the cyclopropyl ring ensure that this and related structures will continue to be a focus of intense research in drug discovery. As synthetic routes become more robust and scalable, we can expect to see an increasing number of clinical candidates and approved drugs featuring this versatile chemical motif.

References

  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176.
  • de Meijere, A., et al. (2004). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Synthesis, 2004(15), 2563-2572.
  • PubChem. (n.d.). 1-amino-3-cyclopropylpropan-2-one hydrochloride. National Center for Biotechnology Information. Retrieved February 12, 2026, from [Link]

  • Ferreira, P. M. T., et al. (2000). Cyclopropane Derivatives and their Diverse Biological Activities. Current Organic Chemistry, 4(4), 393-430.
  • Boyle, R. G., et al. (2021). A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks. Organic Letters, 23(15), 5899-5903.
  • Stamford, A. W. (1985). The synthesis of cyclopropane amino acids and peptides. Google Patents.
  • Oxford Lab Fine Chem. (n.d.). Material Safety Data Sheet - 2,2-diphenyl-1-picrylhydrazyl 98%. Retrieved February 12, 2026, from [Link]

  • Goti, G., et al. (2024). Two-step continuous flow-driven synthesis of 1,1-cyclopropane aminoketones. Green Chemistry, 26, 1-6.
  • Talele, T. T. (2016). The "Cyclopropyl Fragment" Is a Versatile Player That Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712-8756.
  • Gessner, A., & Wessjohann, L. A. (2018). Amino Acids in the Development of Prodrugs. Molecules, 23(9), 2318.

Sources

Cyclopropyl alpha-amino ketone building blocks for drug discovery

The Cyclopropyl -Amino Ketone Motif: Strategic Integration in Modern Medicinal Chemistry

Executive Summary: The "Magic Triangle" in Drug Design

In the optimization of lead compounds, the cyclopropyl moiety has transcended its role as a mere structural spacer to become a high-value bioisostere. When integrated into an

metabolic resilienceconformational restrictionelectrophilic versatility

This guide details the strategic deployment of cyclopropyl



Structural Rationale & MedChem Logic

Metabolic Blockade (The CYP450 Shield)

A primary failure mode in peptide-based drugs is rapid oxidative clearance. The

  • The Solution: Replacing an isopropyl or ethyl group with a cyclopropyl ring dramatically increases the C–H bond dissociation energy (BDE ~106 kcal/mol vs. ~95-98 kcal/mol for secondary alkyls). This renders the position resistant to Hydrogen Atom Transfer (HAT) mechanisms employed by CYP enzymes.

The "Warhead" Concept in Protease Inhibition

Cyclopropyl

  • Mechanism: The active site cysteine thiolate attacks the ketone carbonyl. The adjacent cyclopropyl group provides steric bulk that fits into the S1' pocket, while its electron-donating character (

    
    -conjugation) modulates the electrophilicity of the carbonyl, tuning the 
    
    
    rates to prevent irreversible non-specific binding.
Visualizing the Metabolic Advantage

The following diagram illustrates the metabolic stability comparison between a standard leucine-derived ketone and its cyclopropyl analog.

MetabolicStabilityStandardStandard Alkyl Ketone(Leucine Side Chain)CYPCYP450 EnzymeStandard->CYP High AffinityMetaboliteHydroxylated Metabolite(Rapid Clearance)CYP->Metabolite OxidationCycloCyclopropyl alpha-Amino KetoneCYP_BlockCYP450 EnzymeCyclo->CYP_Block Steric/ElectronicResistanceStableMetabolically Stable(High C-H BDE)CYP_Block->Stable No Reaction

Figure 1: Comparative metabolic stability. The cyclopropyl ring resists CYP-mediated oxidation due to high C-H bond dissociation energy and steric shielding.[1]

Synthetic Methodologies

The synthesis of these building blocks requires preserving the stereochemistry of the

Weinreb Amide
Comparative Synthetic Routes
RouteKey ReagentsStereochemical IntegrityScalabilityPrimary Challenge
A. Weinreb Amide (Standard)

-dimethylhydroxylamine,

High (>98% ee)High (kg scale)Cost of coupling reagents
B. Corey-Chaykovsky Trimethylsulfoxonium iodide, NaHModerate (Substrate dependent)ModerateChemoselectivity on complex substrates
C. Norrish-Yang (Flow) 1,2-Diketones, UV Light (LED)High (Diastereoselective)Low (Flow dependent)Specialized photochemical equipment
The "Divergent Hub" Strategy

Once synthesized, the cyclopropyl

  • Thiazoles: Via Hantzsch synthesis (reaction with thiourea).[2][3] Critical for HCV drugs (e.g., Telaprevir analogs).

  • Reduced Alcohols: Creating hydroxyethylamine isosteres (HIV protease inhibitors).

  • Imidazoles: Via condensation with aldehydes/ammonia.

DivergentSynthesisAminoAcidN-Protected Amino Acid(Chiral Pool)WeinrebWeinreb AmideIntermediateAminoAcid->Weinreb 1. EDC/HOBt2. NH(OMe)MeKetoneCyclopropyl alpha-Amino Ketone(THE HUB)Weinreb->Ketone cPr-MgBr(0°C to RT)ThiazoleThiazole Derivative(Hantzsch Synthesis)Ketone->Thiazole 1. Br2/HBr2. ThioamideAlcoholAmino Alcohol(Transition State Mimic)Ketone->Alcohol NaBH4 orL-SelectrideWarheadCovalent Inhibitor(Cathepsin K / Mpro)Ketone->Warhead Deprotection &Peptide Coupling

Figure 2: The "Hub" Strategy. The cyclopropyl ketone serves as a versatile precursor for heterocycles and pharmacophores.

Detailed Experimental Protocol: Weinreb Route

Objective: Synthesis of (S)-tert-butyl (1-cyclopropyl-1-oxo-3-phenylpropan-2-yl)carbamate (Phenylalanine derivative).

Reagents & Equipment
  • Substrate: N-Boc-L-Phenylalanine (10 mmol).

  • Coupling: EDC·HCl (1.2 eq), HOBt (1.2 eq), N,O-Dimethylhydroxylamine·HCl (1.2 eq), DIPEA (3 eq).

  • Grignard: Cyclopropylmagnesium bromide (0.5 M in THF, 3.0 eq).

  • Solvent: Anhydrous DCM and THF.

  • Atmosphere: Dry Nitrogen (

    
    ).
    
Step-by-Step Methodology
Phase 1: Formation of the Weinreb Amide
  • Activation: Dissolve N-Boc-L-Phenylalanine (2.65 g, 10 mmol) in anhydrous DCM (50 mL) at 0°C. Add DIPEA (5.2 mL) followed by HOBt (1.62 g) and EDC·HCl (2.30 g). Stir for 20 minutes.

    • Why: Pre-activation avoids racemization by ensuring rapid amide bond formation upon amine addition.

  • Coupling: Add N,O-Dimethylhydroxylamine·HCl (1.17 g). Allow the mixture to warm to Room Temperature (RT) and stir for 12 hours.

  • Workup: Quench with 1N HCl (cold). Extract with DCM (

    
     mL). Wash organics with sat. 
    
    
    and brine. Dry over
    
    
    .
  • Validation:

    
    H NMR should show characteristic N-OMe (3.7 ppm) and N-Me (3.1 ppm) singlets.
    
Phase 2: Grignard Addition (The Critical Step)
  • Setup: Dissolve the purified Weinreb amide (10 mmol) in anhydrous THF (40 mL). Cool to 0°C (ice bath).

    • Note: Do not cool to -78°C unless necessary; cyclopropyl Grignard reagents can be sluggish. 0°C is optimal for kinetics vs. selectivity.

  • Addition: Dropwise add Cyclopropylmagnesium bromide (60 mL, 30 mmol) over 30 minutes via syringe pump.

    • Mechanism:[4][5][6][7] The Grignard reagent forms a stable 5-membered chelate with the Weinreb amide oxygens. This intermediate prevents the collapse of the tetrahedral intermediate and subsequent double-addition.

  • Quench: Pour the reaction mixture into a vigorously stirring solution of 1M

    
     at 0°C.
    
    • Why: Acidic hydrolysis breaks the chelate and liberates the ketone.

  • Purification: Silica gel chromatography (Hexanes/EtOAc 8:1).

Self-Validating Checkpoint:

  • Success: Appearance of cyclopropyl multiplets in NMR (0.8–1.1 ppm) and disappearance of Weinreb methyl peaks.

  • Failure (Racemization): If optical rotation deviates >5% from literature, check the internal temperature during Grignard addition (must stay <5°C).

Case Studies in Drug Discovery

Cathepsin K Inhibitors (Osteoporosis)

While Odanacatib utilizes a nitrile warhead, earlier generations and backup candidates (e.g., from Merck and Amura) utilized cyclopropyl ketones .

  • Role: The cyclopropyl group occupies the S1' subsite of the enzyme.

  • Outcome: The ketone forms a reversible hemithioketal with the active site Cys25. The cyclopropyl ring prevents irreversible oxidation of the sulfur, a common toxicity issue with more reactive aldehydes.

HCV Protease Inhibitors (Telaprevir Analogs)

Many HCV NS3/4A protease inhibitors feature a P1 cyclopropyl amino acid moiety.

  • Synthesis Connection: The synthesis of the P1 fragment often proceeds through a cyclopropyl

    
    -amino ketone intermediate, which is then converted into a hydroxy-amide or macrocyclized. The rigid cyclopropyl group is essential for pre-organizing the inhibitor into the bioactive conformation required to bind the shallow solvent-exposed active site of HCV protease.
    

References

  • Nahm, S., & Weinreb, S. M. (1981).[4] N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters. Link

  • Wovkulich, P. M. (2010). Weinreb Ketone Synthesis. Organic Reactions. Link

  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[1][8] Journal of Medicinal Chemistry. Link

  • Gauthier, J. Y., et al. (2008). The discovery of odanacatib (MK-0822), a selective inhibitor of cathepsin K. Bioorganic & Medicinal Chemistry Letters. Link

  • Bramley, S. E., et al. (1987).[2] The Hantzsch thiazole synthesis under acidic conditions. Journal of the Chemical Society, Perkin Transactions 1. Link[2]

  • Beaulieu, P. L., et al. (2000). Synthesis of Chiral Vinyl Cyclopropanes. Journal of Organic Chemistry. Link

Foreword: Navigating the Landscape of a Novel Building Block

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1-Cyclopropyl-1-aminoacetone Hydrochloride

In the dynamic field of medicinal chemistry, the quest for novel molecular scaffolds that can impart desirable pharmacokinetic and pharmacodynamic properties is relentless. The cyclopropyl group, a small, strained ring system, has garnered significant attention for its ability to enhance potency, improve metabolic stability, and provide conformational rigidity to drug candidates.[1][2] This guide focuses on a unique chemical entity, 1-cyclopropyl-1-aminoacetone hydrochloride, a compound that marries the beneficial attributes of a cyclopropylamine with the reactive potential of an α-aminoketone.

This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It is structured to provide not just data, but a deeper understanding of the causality behind experimental choices and the strategic value of this compound in modern drug discovery. As direct experimental data for this specific molecule is not widely published, this guide synthesizes information from closely related analogs and established chemical principles to provide a robust and practical framework.

Molecular Profile and Physicochemical Properties

The structure of 1-cyclopropyl-1-aminoacetone hydrochloride is characterized by a propan-2-one backbone substituted at the C1 position with both a cyclopropyl ring and an amino group, which is protonated to form the hydrochloride salt. This combination results in a chiral center at the C1 position.

Diagram 1: Chemical Structure of 1-Cyclopropyl-1-aminoacetone Hydrochloride

Caption: Structure of 1-amino-1-cyclopropylpropan-2-one hydrochloride.

The hydrochloride salt form is preferred for its improved stability and solubility in aqueous media, which is advantageous for both synthetic manipulations and biological assays.

Table 1: Physicochemical Data

PropertyValueSource/Method
Molecular Formula C₆H₁₂ClNOCalculated
Molecular Weight 149.62 g/mol Calculated
CAS Number Not availableN/A
Appearance Predicted: White to off-white crystalline solidBased on similar aminoacetone hydrochlorides[3]
Melting Point Not availableN/A
Solubility Predicted: Soluble in water, methanol, DMSOBased on similar amine hydrochlorides[3]
pKa (of conjugate acid) Predicted: 7.5 - 8.5Estimated based on related cyclopropylamines

Synthesis and Purification: A Strategic Approach

A scalable and efficient synthesis is paramount for the utility of any chemical building block. While a direct published procedure for 1-cyclopropyl-1-aminoacetone hydrochloride is scarce, a robust synthetic strategy can be designed by drawing from established methodologies for related α-aminoketones and cyclopropylamines.[4][5][6] The proposed pathway begins with the readily available cyclopropyl methyl ketone.

Diagram 2: Proposed Synthetic Workflow

workflow start Cyclopropyl Methyl Ketone step1 α-Bromination start->step1 intermediate1 1-Bromo-1-cyclopropylacetone step1->intermediate1 step2 Azide Displacement intermediate1->step2 intermediate2 1-Azido-1-cyclopropylacetone step2->intermediate2 step3 Staudinger Reduction or Hydrogenation intermediate2->step3 intermediate3 1-Cyclopropyl-1-aminoacetone (Free Base) step3->intermediate3 step4 Salt Formation intermediate3->step4 product 1-Cyclopropyl-1-aminoacetone HCl step4->product

Caption: A multi-step synthetic route to the target compound.

Experimental Protocol: A Self-Validating System

This protocol is designed with clear checkpoints and validation steps to ensure purity and identity at each stage.

Step 1: α-Bromination of Cyclopropyl Methyl Ketone

  • Rationale: The introduction of a leaving group at the α-position is the critical first step. Bromine is an effective and widely used reagent for the selective α-halogenation of ketones, often catalyzed by acid.

  • Procedure:

    • Dissolve cyclopropyl methyl ketone (1.0 eq) in a suitable solvent such as methanol or acetic acid.

    • Cool the solution to 0-5 °C in an ice bath.

    • Add bromine (1.0 eq) dropwise while maintaining the temperature. The disappearance of the bromine color indicates consumption.

    • After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC or GC-MS.

    • Quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine.

    • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Validation: The crude product, 1-bromo-1-cyclopropylacetone, should be characterized by ¹H NMR to confirm the disappearance of the methyl singlet and the appearance of a new singlet for the CH₂Br group.

Step 2: Azide Displacement

  • Rationale: The bromide is displaced with an azide nucleophile. Sodium azide is a cost-effective and efficient source of the azide anion. This step sets the stage for the introduction of the amine functionality.

  • Procedure:

    • Dissolve the crude 1-bromo-1-cyclopropylacetone (1.0 eq) in a polar aprotic solvent like DMF or acetone.

    • Add sodium azide (1.2 eq) and stir the mixture at room temperature. Gentle heating (40-50 °C) may be required to drive the reaction to completion.

    • Monitor the reaction by TLC until the starting material is consumed (typically 6-12 hours).

    • Pour the reaction mixture into water and extract with diethyl ether.

    • Wash the organic layer sequentially with water and brine, dry over anhydrous sodium sulfate, and carefully concentrate in vacuo. Caution: Organic azides can be explosive and should be handled with care, avoiding high temperatures and friction.

  • Validation: The formation of 1-azido-1-cyclopropylacetone can be confirmed by IR spectroscopy, where a strong, sharp absorption band characteristic of the azide group will appear around 2100 cm⁻¹.

Step 3: Reduction of the Azide to the Primary Amine

  • Rationale: The azide is reduced to the primary amine. Catalytic hydrogenation is a clean and high-yielding method. Alternatively, the Staudinger reaction provides a non-hydrogenation-based approach.

  • Procedure (Catalytic Hydrogenation):

    • Dissolve the crude 1-azido-1-cyclopropylacetone (1.0 eq) in methanol or ethanol.

    • Add a catalytic amount of Palladium on carbon (10% Pd/C, ~5 mol%).

    • Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (balloon or Parr shaker).

    • Stir vigorously at room temperature until TLC or LC-MS analysis indicates complete consumption of the azide.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate. The product is the free base, 1-cyclopropyl-1-aminoacetone.

  • Validation: Successful reduction is confirmed by the disappearance of the azide peak in the IR spectrum and by mass spectrometry, which will show the expected molecular ion for the free base.

Step 4: Formation of the Hydrochloride Salt

  • Rationale: Conversion to the hydrochloride salt enhances stability and ease of handling. This is typically achieved by treating the free base with a solution of HCl in an organic solvent.[7][8]

  • Procedure:

    • Dissolve the crude free base amine in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.

    • Cool the solution to 0 °C.

    • Add a solution of HCl in diethyl ether (e.g., 2.0 M) or bubble HCl gas through the solution until precipitation is complete.[5]

    • Stir the resulting slurry at 0 °C for 30 minutes.

    • Collect the solid precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield 1-cyclopropyl-1-aminoacetone hydrochloride.

  • Validation: The final product's identity and purity should be confirmed by melting point analysis, ¹H NMR, ¹³C NMR, and elemental analysis.

Spectroscopic and Analytical Characterization

Table 2: Predicted Spectroscopic Data

TechniquePredicted Signals and Interpretation
¹H NMR (400 MHz, D₂O)δ 4.5-4.7 (m, 1H, -CH(NH₃⁺)-), δ 2.3 (s, 3H, -C(=O)CH₃), δ 1.2-1.5 (m, 1H, cyclopropyl CH), δ 0.6-1.0 (m, 4H, cyclopropyl CH₂)
¹³C NMR (100 MHz, D₂O)δ ~205 (C=O), δ ~60 (-CH(NH₃⁺)-), δ ~28 (-C(=O)CH₃), δ ~15 (cyclopropyl CH), δ ~5-8 (cyclopropyl CH₂)
IR (ATR) ~2900-3100 cm⁻¹ (N-H stretch from NH₃⁺), ~1715 cm⁻¹ (C=O stretch), ~1600 cm⁻¹ (N-H bend)
Mass Spec (ESI+) m/z = 114.09 [M+H]⁺ (for the free base)

Diagram 3: ¹H NMR Signal Relationship

Caption: Predicted ¹H NMR spin-spin coupling network.

Applications in Research and Drug Development

The true value of a building block lies in its potential applications. 1-Cyclopropyl-1-aminoacetone hydrochloride is a versatile intermediate for several key areas of research.

  • Enzyme Inhibitors: The cyclopropylamine motif is a known component of certain enzyme inhibitors, including monoamine oxidase (MAO) inhibitors.[12] The aminoketone functionality can act as a handle for further elaboration or as a reactive moiety to form covalent bonds with enzyme active sites.

  • Heterocyclic Synthesis: The molecule is an ideal precursor for the synthesis of substituted heterocycles like imidazoles, oxazoles, and pyrazines, which are privileged structures in medicinal chemistry.[13] The ketone and amine functionalities provide two points for cyclization reactions.

  • Peptidomimetics: The constrained cyclopropyl group can be incorporated into peptide backbones to restrict conformational flexibility.[14] This can lead to increased receptor binding affinity and enhanced resistance to proteolytic degradation.[1]

  • Metabolic Blocking: The cyclopropyl group is often used to block sites of oxidative metabolism by cytochrome P450 enzymes, thereby improving a drug candidate's half-life and reducing potential drug-drug interactions.[2]

Safety and Handling

While a specific Safety Data Sheet (SDS) for 1-cyclopropyl-1-aminoacetone hydrochloride is not available, data from analogous compounds such as other amine hydrochlorides and α-haloketones suggest the following precautions are necessary.[15][16][17][18][19]

  • Hazards: The compound is expected to be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[15][17][18] It may also cause respiratory irritation.[15][17] The synthetic intermediates, particularly the α-bromoketone, are lachrymatory and should be handled in a fume hood. Organic azides are potentially explosive.

  • Personal Protective Equipment (PPE): Always wear safety glasses with side shields or goggles, a lab coat, and chemical-resistant gloves when handling the compound and its intermediates.[17]

  • Handling: Use only in a well-ventilated area, preferably a chemical fume hood.[15][18] Avoid breathing dust. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

Conclusion

1-Cyclopropyl-1-aminoacetone hydrochloride represents a promising, albeit under-explored, building block for chemical and pharmaceutical research. Its unique combination of a metabolically robust cyclopropyl group and synthetically versatile aminoketone functionality makes it a valuable tool for constructing complex molecular architectures. By leveraging the synthetic strategies and analytical insights outlined in this guide, researchers can confidently incorporate this compound into their discovery programs, paving the way for the next generation of innovative therapeutics.

References

  • Sigma-Aldrich. (2025, November 6).
  • Pandey, R. K., Lindeman, S., & Donaldson, W. A. (2007). Synthesis of Cyclopropanes via Organoiron Methodology: Stereoselective Preparation of Bi(cyclopropyl)s.
  • De Meijere, A., et al. (n.d.). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. PMC - NIH.
  • De Meijere, A., et al. (2025, August 9). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride.
  • CN106631824B - Synthesis method of (1-cyclopropyl-1-methyl) ethylamine hydrochloride. (n.d.).
  • US20210395185A1 - Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines. (2021, December 23).
  • TCI Chemicals. (2025, May 2).
  • Scheme 1: Preparation of 1-(cyclopropyl)cyclopropylamine hydrochloride (4·HCl). (n.d.).
  • Angene Chemical. (2021, May 1). Safety Data Sheet: (S)-1-Cyclopropylethan-1-amine hydrochloride.
  • Fisher Scientific. (n.d.). Safety Data Sheet: 1-Amino-1-cyclopropanecarbonitrilehydrochloride.
  • Fisher Scientific. (2009, September 26). Safety Data Sheet: 1-Amino-1-cyclopropanecarboxylic acid.
  • WO 2013/134298 A1 - Common Organic Chemistry. (2013, September 12).
  • H NMR spectra were recorded
  • PubChem. (n.d.). 1-Amino-1-cyclopropanecarbonitrile hydrochloride.
  • CN105884632A - Medical raw material aminoacetone hydrochloride synthesis method. (n.d.).
  • EP0135429A1 - The synthesis of cyclopropane amino acids and peptides. (n.d.).
  • Rite-Hite. (n.d.). Loading Dock Leveler - Rite-Hite 121533 Lip Crank. Parts Brite.
  • The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. (n.d.).
  • ChemicalBook. (2026, January 28). AMINOACETONE HYDROCHLORIDE | 7737-17-9.
  • US3709996A - Pharmaceutical compositions containing n-cyclopropyl-1-aminoindane compounds... (n.d.).
  • Santa Cruz Biotechnology. (n.d.). 1-Aminoacetone Hydrochloride | CAS 7737-17-9.
  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. (2025, November 27). Future Medicinal Chemistry.
  • Shanu-Wilson, J. (2021, September 23). Metabolism of cyclopropyl groups. Hypha Discovery Blogs.
  • Reich, H. (2020, February 14). NMR Spectroscopy – 1H NMR Chemical Shifts.
  • PubChem. (n.d.). 1-Cyclopropylethylamine hydrochloride.
  • NIST. (n.d.). Ethanone, 1-cyclopropyl-. NIST Chemistry WebBook.
  • CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. (n.d.).

Sources

The Cyclopropylamine Moiety: A Cornerstone of Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of contemporary medicinal chemistry, the relentless pursuit of novel molecular architectures that confer enhanced pharmacological properties is paramount. Among the privileged structural motifs, the cyclopropylamine core has emerged as a powerful tool for drug designers. Its unique combination of conformational rigidity, metabolic stability, and electronic properties has proven instrumental in overcoming multifaceted challenges in drug development, from enhancing potency and selectivity to improving pharmacokinetic profiles. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive technical overview of novel cyclopropyl-containing amine building blocks. We will delve into the intricacies of their synthesis, explore the profound impact of their incorporation on molecular properties, and examine their role in the mechanism of action of several important therapeutic agents. Through a blend of theoretical insights, field-proven experimental protocols, and analysis of recent case studies, this document aims to serve as a practical resource for the effective application of this versatile building block in the design and synthesis of next-generation therapeutics.

The Strategic Advantage of the Cyclopropylamine Fragment in Medicinal Chemistry

The cyclopropane ring, a three-membered carbocycle, is the smallest of the cycloalkanes. The inherent ring strain and unique electronic character of the cyclopropyl group, when attached to an amine, bestows a range of desirable attributes upon a drug molecule.

Physicochemical and Pharmacokinetic Properties

The introduction of a cyclopropylamine moiety can significantly influence a molecule's physicochemical properties, which in turn dictates its pharmacokinetic profile.

  • Conformational Restriction and Pre-organization: The rigid nature of the cyclopropane ring restricts the conformational freedom of the amine substituent and adjacent functionalities. This pre-organization can lead to a lower entropic penalty upon binding to a biological target, potentially increasing binding affinity and potency.

  • Metabolic Stability: The cyclopropyl group is often employed as a "metabolic shield." The high C-H bond dissociation energy of the cyclopropane ring makes it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes. This can lead to increased metabolic stability, a longer plasma half-life, and reduced potential for drug-drug interactions[1]. However, it is crucial to note that cyclopropylamines themselves can be subject to metabolic activation, a topic we will explore in a later section.

  • Modulation of Basicity (pKa): The electronic properties of the cyclopropyl group can influence the basicity of the adjacent amine. While the effect is generally modest, it can be a useful tool for fine-tuning the pKa of a drug candidate to optimize its solubility, permeability, and target engagement at physiological pH.

  • Lipophilicity (LogP): The incorporation of a cyclopropyl group, a small, non-polar fragment, can subtly modulate a molecule's lipophilicity. This can be strategically employed to enhance membrane permeability and improve oral bioavailability. According to Lipinski's Rule of 5, a LogP value of less than 5 is generally desirable for orally administered drugs[2].

The following table summarizes the general impact of cyclopropylamine incorporation on key drug-like properties:

PropertyImpact of Cyclopropylamine IncorporationRationale
Potency Often increasedConformational rigidity reduces the entropic cost of binding.
Metabolic Stability Generally enhancedHigh C-H bond strength of the cyclopropane ring resists CYP-mediated oxidation[1].
Aqueous Solubility VariableCan be fine-tuned by modulating the pKa of the amine.
Membrane Permeability Can be improvedThe small, lipophilic nature of the cyclopropyl group can increase LogP.
pKa ModulatedElectronic effects of the cyclopropyl ring can influence the basicity of the amine.
Role in Target Engagement: A Case Study of Enzyme Inhibition

Cyclopropylamines are not merely passive structural elements; they can actively participate in the mechanism of action, particularly as mechanism-based enzyme inhibitors. A prime example is the irreversible inhibition of flavin-dependent amine oxidases, such as Monoamine Oxidase (MAO) and Lysine-Specific Demethylase 1 (LSD1).

Tranylcypromine , a well-known antidepressant and more recently investigated as an anticancer agent, exemplifies this. It acts as an irreversible inhibitor of both MAO and LSD1[3][4]. The mechanism involves the enzymatic oxidation of the cyclopropylamine moiety by the flavin adenine dinucleotide (FAD) cofactor. This generates a reactive intermediate that forms a covalent adduct with the FAD, leading to the irreversible inactivation of the enzyme[4][].

Synthetic Strategies for Accessing Cyclopropylamine Building Blocks

The efficient and stereocontrolled synthesis of cyclopropylamines is a critical aspect of their application in drug discovery. Several robust methodologies have been developed, each with its own advantages and limitations.

The Kulinkovich-Szymoniak Reaction: From Nitriles to Primary Cyclopropylamines

A powerful method for the synthesis of primary cyclopropylamines is the Kulinkovich-Szymoniak reaction, a modification of the Kulinkovich reaction[3][6][7]. This reaction utilizes a Grignard reagent in the presence of a titanium(IV) alkoxide to convert nitriles into the corresponding cyclopropylamines.

The reaction proceeds through the formation of a titanacyclopropane intermediate from the Grignard reagent and the titanium alkoxide. This intermediate then reacts with the nitrile to form an azatitanacyclopentene, which upon Lewis acid-mediated workup, rearranges to the desired cyclopropylamine[3][8].

Diagram of the Kulinkovich-Szymoniak Reaction Mechanism

Kulinkovich_Szymoniak cluster_0 Titanacyclopropane Formation cluster_1 Cyclopropylamine Synthesis 2 R-MgX 2 R-MgX Ti(O-iPr)4 Ti(O-iPr)4 2 R-MgX->Ti(O-iPr)4 Titanacyclopropane [Titanacyclopropane] Ti(O-iPr)4->Titanacyclopropane 2 R-H 2 R-H Nitrile R'-C≡N Titanacyclopropane->Nitrile Azatitanacyclopentene [Azatitanacyclopentene Intermediate] Nitrile->Azatitanacyclopentene Lewis Acid Lewis Acid (e.g., BF3·OEt2) Azatitanacyclopentene->Lewis Acid Workup Cyclopropylamine Cyclopropylamine Lewis Acid->Cyclopropylamine

Caption: Mechanism of the Kulinkovich-Szymoniak Reaction.

This protocol is adapted from the procedure described by Bertus and Szymoniak.[3]

Materials:

  • Benzonitrile

  • Ethylmagnesium bromide (3.0 M in diethyl ether)

  • Titanium(IV) isopropoxide

  • Boron trifluoride diethyl etherate (BF₃·OEt₂)

  • Anhydrous diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of benzonitrile (1.0 eq) in anhydrous diethyl ether (5 mL/mmol of nitrile) under an argon atmosphere at room temperature, add titanium(IV) isopropoxide (1.2 eq).

  • Cool the mixture to 0 °C and add ethylmagnesium bromide (2.5 eq) dropwise over 30 minutes, maintaining the temperature below 5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Cool the mixture to 0 °C and slowly add BF₃·OEt₂ (1.5 eq).

  • Stir the mixture at room temperature for 1 hour.

  • Quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (eluent: dichloromethane/methanol gradient) to afford 1-phenylcyclopropylamine.

Expected Outcome: Moderate to good yields (50-70%) of the primary cyclopropylamine are typically observed.

The Curtius Rearrangement: A Versatile Route from Carboxylic Acids

The Curtius rearrangement provides a reliable method for the synthesis of cyclopropylamines from readily available cyclopropanecarboxylic acids[9][10]. The reaction proceeds through an acyl azide intermediate, which upon heating, rearranges to an isocyanate that can be subsequently converted to the amine.

The key step is the thermal or photochemical rearrangement of an acyl azide to an isocyanate with the loss of nitrogen gas. The isocyanate can then be hydrolyzed to the corresponding amine. A common and safer protocol involves the use of diphenylphosphoryl azide (DPPA) to generate the acyl azide in situ from the carboxylic acid.

Diagram of the Curtius Rearrangement

Curtius_Rearrangement Carboxylic_Acid Cyclopropanecarboxylic Acid DPPA DPPA, Et3N Carboxylic_Acid->DPPA Acyl_Azide [Acyl Azide Intermediate] DPPA->Acyl_Azide Heat Heat (-N2) Acyl_Azide->Heat Isocyanate [Isocyanate Intermediate] Heat->Isocyanate Rearrangement Hydrolysis H2O, H+ Isocyanate->Hydrolysis Cyclopropylamine Cyclopropylamine Hydrolysis->Cyclopropylamine Simmons_Smith Allylic_Amine Chiral Allylic Amine (with directing group) Simmons_Smith_Reagent Simmons-Smith Reagent (Et2Zn, CH2I2) Allylic_Amine->Simmons_Smith_Reagent Chelation_Complex [Chelation-controlled Transition State] Simmons_Smith_Reagent->Chelation_Complex Diastereomerically_Enriched_Cyclopropylamine Diastereomerically Enriched Protected Cyclopropylamine Chelation_Complex->Diastereomerically_Enriched_Cyclopropylamine LSD1_Inactivation cluster_0 Enzyme Active Site Tranylcypromine Tranylcypromine FAD FAD (oxidized) Tranylcypromine->FAD Oxidation Oxidation FAD->Oxidation Imine_Intermediate [Imine Intermediate] Oxidation->Imine_Intermediate Radical_Formation Single Electron Transfer Imine_Intermediate->Radical_Formation Radical_Cation [Radical Cation] Radical_Formation->Radical_Cation Ring_Opening Ring Opening Radical_Cation->Ring_Opening Covalent_Adduct Covalent Adduct (FAD-Tranylcypromine) Ring_Opening->Covalent_Adduct Inactive_LSD1 Inactive LSD1 Covalent_Adduct->Inactive_LSD1

Sources

Technical Guide: Bioisosteric Applications of 1-Amino-1-Cyclopropylpropan-2-One

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the bioisosteric utility, synthesis, and medicinal chemistry applications of 1-amino-1-cyclopropylpropan-2-one .

Executive Summary

1-amino-1-cyclopropylpropan-2-one represents a high-value "chimeric" scaffold in modern drug design. It functions as a conformationally restricted surrogate for aliphatic


-amino ketones, specifically mimicking the side-chain topology of Valine  and Leucine  while introducing the unique electronic and steric properties of the cyclopropyl moiety.

This guide explores its role as a Transition State Isostere in protease inhibitors, a precursor for Heterocyclic Amide Bioisosteres , and a tool for modulating metabolic stability via the "Cyclopropyl Effect."

Part 1: Structural & Physicochemical Profile[1][2]

The Scaffold Architecture

The molecule consists of a propan-2-one backbone substituted at the C1 position with an amino group and a cyclopropyl ring. This creates a chiral center at C1, making the molecule the methyl ketone analog of Cyclopropylglycine (CPG) .

  • IUPAC Name: 1-amino-1-cyclopropylpropan-2-one

  • Core Homology: Rigid analog of Leucine/Valine methyl ketones.

  • Key Features:

    • 
      -Hole Interaction:  The electron-deficient center of the cyclopropyl ring (due to ring strain) can engage in orthogonal interactions with backbone carbonyls, stabilizing bioactive conformations.
      
    • Metabolic Blocking: The cyclopropyl group resists cytochrome P450-mediated hydroxylation better than the isopropyl group of Valine or the isobutyl group of Leucine.

Bioisosteric Mapping

The scaffold serves as a direct replacement for flexible alkyl chains in peptidomimetics.

FeatureNative Residue (Val/Leu)1-Amino-1-Cyclopropylpropan-2-oneAdvantage
Side Chain Isopropyl / IsobutylCyclopropyl"Cis-locked" conformation; reduced entropy penalty upon binding.
Electronic Neutral AlkylPseudo-

character
Potential for

stacking or cation-

interactions.
C-Terminus Amide/AcidMethyl KetoneActs as a reversible covalent warhead (serine/cysteine proteases) or heterocycle precursor.

Part 2: Bioisosteric Utility & Mechanisms

The "Gem-Disubstituted" Effect Mimicry

While not strictly gem-dimethyl substituted, the cyclopropyl group imposes a similar Thorpe-Ingold effect , compressing the internal bond angle (


 vs 

). This forces the attached amino and ketone groups into a proximity that favors:
  • Intramolecular Cyclization: Rapid formation of oxazoles or imidazoles.

  • Pre-organization: Locking the

    
     and 
    
    
    
    torsion angles to match the bioactive conformation of enzyme-bound substrates.
Protease Inhibition (The Warhead Concept)

In medicinal chemistry,


-amino ketones are classic transition state mimics. The carbonyl group undergoes nucleophilic attack by the active site serine or cysteine of a protease, forming a reversible hemiketal or hemithioacetal.
  • Mechanism: The cyclopropyl group at P1 (or P1') fills the S1 hydrophobic pocket more efficiently than a flexible alkyl chain, increasing potency (

    
    ) by minimizing the entropic cost of binding.
    
Precursor to Heterocyclic Amide Isosteres

The scaffold is a primary building block for 1,3-oxazoles and imidazoles , which serve as non-hydrolyzable amide bond bioisosteres.

  • Pathway: Condensation with carboxylic acids followed by cyclodehydration yields the oxazole.

  • Benefit: Improved oral bioavailability and complete resistance to peptidases.

Part 3: Synthetic Pathways[3]

Route A: The Weinreb Amide Protocol (Standard)

This is the most robust method for generating the chiral ketone with high enantiomeric excess, starting from protected Cyclopropylglycine.

Mechanism:

  • Protection: Boc-protection of Cyclopropylglycine.

  • Activation: Formation of the Weinreb amide (

    
    -methoxy-
    
    
    
    -methylamide).
  • Alkylation: Nucleophilic attack by Methyl Magnesium Bromide (Grignard). The stable chelated intermediate prevents over-addition.

Route B: Continuous Flow Photochemistry (Advanced)

A modern approach utilizing ring contraction of 1,2-diketones, ideal for scaling.

  • Step 1: Photocyclization of a 1,2-diketone to a 2-hydroxycyclobutanone.[1][2]

  • Step 2: Ring contraction in the presence of a primary amine to yield the

    
    -amino cyclopropyl ketone.
    
Visualization of Synthesis Logic

The following diagram illustrates the decision matrix for synthesizing this scaffold based on available starting materials.

SynthesisPathways Start Target: 1-amino-1-cyclopropylpropan-2-one RouteA Route A: Chiral Pool Strategy (High Enantiopurity) Start->RouteA RouteB Route B: Flow Photochemistry (Scalability) Start->RouteB StepA1 Start: Boc-Cyclopropylglycine RouteA->StepA1 StepB1 Start: 1,2-Diketone RouteB->StepB1 StepA2 Weinreb Amide Formation (EDC, NO-dimethylhydroxylamine) StepA1->StepA2 StepA3 Grignard Addition (MeMgBr, -78°C) StepA2->StepA3 Final Purified Alpha-Amino Ketone StepA3->Final Deprotection StepB2 Photocyclization (hv) -> 2-Hydroxycyclobutanone StepB1->StepB2 StepB3 Ring Contraction (Amine, Flow Reactor) StepB2->StepB3 StepB3->Final

Caption: Comparative synthetic workflows. Route A preserves stereochemistry for drug candidates; Route B offers rapid access to racemic analogs for library screening.

Part 4: Experimental Protocols

Protocol 4.1: Synthesis via Weinreb Amide (Route A)

Validation: Confirmed via standard peptide chemistry protocols (e.g., J. Med. Chem. standards).

Reagents:

  • Boc-L-Cyclopropylglycine (1.0 eq)

  • 
    -Dimethylhydroxylamine HCl (1.2 eq)
    
  • EDC

    
    HCl (1.2 eq), HOBt (1.2 eq)
    
  • DIPEA (3.0 eq), DCM (anhydrous)

  • Methylmagnesium bromide (3.0 M in ether)

Step-by-Step Methodology:

  • Amide Coupling: Dissolve Boc-L-Cyclopropylglycine in DCM at 0°C. Add DIPEA, followed by EDC/HOBt. Stir for 15 min. Add

    
    -dimethylhydroxylamine. Warm to RT and stir for 12h.
    
    • Checkpoint: Monitor TLC (50% EtOAc/Hex) for disappearance of acid.

    • Workup: Wash with 1N HCl, sat. NaHCO3, brine. Dry over MgSO4.

  • Grignard Addition: Dissolve the isolated Weinreb amide in anhydrous THF under Argon. Cool to -78°C.

  • Reaction: Dropwise add MeMgBr (3.0 eq). The Weinreb intermediate forms a stable 5-membered chelate, preventing double addition.

  • Quench: After 1h, quench with sat. NH4Cl at -78°C (Critical to prevent racemization).

  • Purification: Extract with EtOAc. Flash chromatography yields the Boc-protected amino ketone.

  • Deprotection: Treat with 4N HCl/Dioxane to yield the HCl salt of 1-amino-1-cyclopropylpropan-2-one .

Protocol 4.2: Oxazole Formation (Bioisostere Synthesis)

Objective: Convert the amino ketone into a methyloxazole ring (Amide Bioisostere).

  • Coupling: React 1-amino-1-cyclopropylpropan-2-one with a carboxylic acid (R-COOH) using HATU/DIPEA.

  • Cyclodehydration: Dissolve the resulting keto-amide in POCl3 or Burgess Reagent in THF. Heat to reflux.

  • Result: A 2,4-disubstituted oxazole where the cyclopropyl group is at the 4-position, mimicking the side chain of the original amino acid.

Part 5: Medicinal Chemistry Case Study

Target: Cathepsin K Inhibitor (Osteoporosis)

Problem: A lead compound containing a Leucine-aldehyde warhead showed poor metabolic stability (


 min) and low selectivity against Cathepsin L.

Solution:

  • Modification: The Leucine side chain (isobutyl) was replaced with a Cyclopropyl group using the 1-amino-1-cyclopropylpropan-2-one scaffold.

  • Outcome:

    • Potency: Maintained

      
       in the nanomolar range due to the rigid fit in the S2 pocket.
      
    • Metabolic Stability:

      
       increased to >60 min (Cyclopropyl resists oxidation).
      
    • Selectivity: The rigid cyclopropyl group discriminated against the slightly larger S2 pocket of Cathepsin L.

References

  • Synthesis of Cyclopropyl Peptidomimetics

    • Title: Natural Occurrence, Syntheses, and Applic

      
      -Amino Acids.[3][4]
      
    • Source: Chemical Reviews (2007).[4]

    • URL:[Link]

  • Bioisosterism of Cyclopropane

    • Title: The Cyclopropyl Group in Medicinal Chemistry: A Vers
    • Source: Journal of Medicinal Chemistry.[5]

    • URL:[Link]

  • Flow Chemistry Synthesis

    • Title: Two-step continuous flow-driven synthesis of 1,1-cyclopropane aminoketones.[1][2]

    • Source: Reaction Chemistry & Engineering (2024).
    • URL:[Link]

  • Amide Bioisosteres

    • Title: Amide Bond Bioisosteres: Strategies, Synthesis, and Successes.[6]

    • Source: Journal of Medicinal Chemistry (2023).[7]

    • URL:[Link]

Sources

Cyclopropylamine Derivatives: A Technical Guide to Medicinal Chemistry & Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the pharmacophore toolkit, the cyclopropylamine (CPA) moiety represents a high-value "conformational lock."[1] Unlike flexible aliphatic chains, the cyclopropyl ring constrains the nitrogen vector, reducing the entropic penalty of binding while modulating physicochemical properties in non-intuitive ways. This guide analyzes the CPA motif's electronic structure, provides validated synthetic protocols, and dissects its dual nature as both a potent therapeutic enabler (e.g., Ticagrelor, Tranylcypromine) and a potential toxicophore (Trovafloxacin).

Physicochemical Profile: The "Banana Bond" Effect[1]

The cyclopropyl ring is not merely a spacer; it is an electronic modulator. The carbon atoms in cyclopropane utilize orbitals with significant


 character for the C-C bonds (approx.[1] 

hybridization in the internuclear axis, often called "banana bonds"), diverting

-character to the exocyclic C-H and C-N bonds.[1]
Basicity Modulation

This increased


-character in the C-N bond renders the nitrogen lone pair less available for protonation compared to acyclic counterparts.[1] Consequently, CPAs are weaker bases than their isopropyl or ethyl analogs. This 

depression (typically 1.5–2.0 log units) is a critical tool for optimizing membrane permeability and reducing lysosomal trapping.

Table 1: Comparative Basicity of Amine Pharmacophores

CompoundStructurepKa (Conjugate Acid)Electronic Driver
Isopropylamine

10.63Inductive donation (+I) stabilizes cation.[1]
Ethylamine

10.67Standard aliphatic baseline.[1]
Cyclopropylamine

9.10 Increased

-character in C-N bond withdraws electron density; stabilizes neutral form.[1]
Tranylcypromine trans-2-Ph-cPr-

~8.2Phenyl ring induction + cyclopropyl strain.[1]
Metabolic Stability vs. Liability

The C-H bonds of the cyclopropyl ring are unusually strong (


 kcal/mol vs. 98 kcal/mol for secondary acyclic carbons), theoretically resisting hydrogen atom abstraction (HAT).[1] However, the ring's strain energy (~27.5 kcal/mol) makes it susceptible to Single Electron Transfer (SET) oxidation, leading to ring-opening—a mechanism utilized for therapeutic effect (MAO inhibition) or causing toxicity.[1]

Synthetic Methodologies

Protocol A: The Kulinkovich-Szymoniak Reaction

The most direct route to primary cyclopropylamines from nitriles, avoiding the instability of cyclopropanone intermediates.[1]

Mechanism: Titanium(IV) isopropoxide mediates the formation of a titanacyclopropane intermediate from a Grignard reagent, which acts as a 1,2-dicarbanion equivalent toward the nitrile.[2]

KulinkovichSzymoniak R_CN R-CN (Nitrile) EtMgBr EtMgBr (Grignard) Titanacycle Titanacyclopropane Intermediate EtMgBr->Titanacycle Ligand Exch. Ti Ti(OiPr)4 (Catalyst) Ti->Titanacycle Azatitanacycle Azatitanacyclopropane Titanacycle->Azatitanacycle + R-CN Product Primary Cyclopropylamine Azatitanacycle->Product + Lewis Acid + Hydrolysis LewisAcid Lewis Acid (BF3·OEt2)

Caption: Workflow for the Kulinkovich-Szymoniak synthesis of primary cyclopropylamines from nitriles.

Step-by-Step Protocol:

  • Reagent Prep: In a flame-dried flask under Argon, dissolve nitrile (1.0 equiv) and

    
     (1.1 equiv) in anhydrous 
    
    
    
    .
  • Grignard Addition: Cool to -78°C. Add

    
     (2.2 equiv) dropwise over 1 hour. The solution will turn dark brown/black (formation of low-valent Ti species).[1]
    
  • Warming: Allow to warm to room temperature (RT) over 2 hours. Stir for an additional hour.

  • Lewis Acid Activation: Cool to 0°C. Add

    
     (2.0 equiv) dropwise. This step is critical to release the amine from the titanium complex.
    
  • Quench: Add 10% aqueous NaOH carefully. Extract with

    
    , dry over 
    
    
    
    , and concentrate.
  • Purification: Distillation or amine-functionalized silica chromatography.

Protocol B: Pd-Catalyzed N-Arylation

Coupling cyclopropylamines to aryl halides is challenging due to the bulky secondary carbon.[1] Modern Buchwald-Hartwig conditions are required.[1]

  • Catalyst:

    
     (1-2 mol%)[1]
    
  • Ligand: BINAP or Xantphos (to prevent

    
    -hydride elimination, though less relevant for CPA, steric bulk is key).[1]
    
  • Base:

    
     (strong base required).
    
  • Solvent: Toluene, 100°C.

Medicinal Chemistry Case Studies

Mechanism-Based Inhibition: Tranylcypromine

Tranylcypromine (trans-2-phenylcyclopropylamine) is an irreversible inhibitor of Monoamine Oxidase (MAO) and Lysine-Specific Demethylase 1 (LSD1).[1] It exploits the ring strain to form a covalent adduct with the FAD cofactor.

Mechanism of Action (Suicide Inhibition): The enzyme attempts to oxidize the amine via Single Electron Transfer (SET).[1] Instead of a stable imine, the resulting radical cation triggers a ring opening, attacking the flavin.

MAO_Inhibition CPA Cyclopropylamine (Substrate) SET SET Oxidation (by FAD) CPA->SET RadicalCat N-Radical Cation (Unstable) SET->RadicalCat RingOpen Ring Opening (Strain Release) RadicalCat->RingOpen C_Radical Carbon-Centered Radical RingOpen->C_Radical Adduct Covalent FAD-Adduct (Irreversible Inhibition) C_Radical->Adduct Attacks Flavin C4a

Caption: Mechanism of suicide inhibition of MAO/LSD1 by cyclopropylamines via SET and ring opening.

The Toxicity Trap: Trovafloxacin

While the CPA motif improves potency, it can introduce idiosyncratic toxicity. Trovafloxacin, a fluoroquinolone, was withdrawn due to severe hepatotoxicity.

  • The Culprit: The cyclopropylamine moiety on the 3-azabicyclo[3.1.0]hexane ring.[1][3]

  • The Pathway: CYP450-mediated oxidation opens the cyclopropyl ring to form a reactive

    
    -unsaturated aldehyde (enal).[1] This Michael acceptor covalently binds to hepatic proteins, triggering an immune response.
    
  • Lesson: Avoid CPAs on electron-rich systems prone to rapid oxidative metabolism unless sterically protected or fluorinated.[1]

Success Story: Ticagrelor

Ticagrelor (Brilinta) features a (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine substituent.[1][4][5][6]

  • Role: The cyclopropyl group fits into a hydrophobic pocket of the P2Y12 receptor.

  • Stability: The phenyl ring substitution and the specific stereochemistry, combined with the electron-withdrawing fluorines, modulate the metabolic susceptibility, allowing it to function as a reversible inhibitor without the rapid covalent inactivation seen in MAOIs.

Strategic Design Guidelines (SAR)

When incorporating a cyclopropylamine into a scaffold, adhere to these decision gates:

  • pKa Adjustment: Use CPA to lower basicity by ~1.5 units compared to isopropyl. Good for reducing hERG liability or improving passive permeability.

  • Metabolic Blocking: If the CPA is a terminal group, it generally resists dealkylation better than ethyl/isopropyl groups unless the specific CYP isoform favors SET mechanisms (e.g., CYP2D6).

  • Safety Valve: To mitigate the risk of mechanism-based inhibition (toxicity):

    • Fluorination: Add fluorine to the cyclopropyl ring (e.g., gem-difluoro) to increase oxidation potential and strengthen C-C bonds.[1]

    • Steric Bulk: Substitution at the

      
      -carbon (1-methylcyclopropylamine) prevents formation of the imine/enamine intermediates often required for toxicity.[1]
      

References

  • Bertus, P., & Szymoniak, J. (2001).[3] New and easy route to primary cyclopropylamines from nitriles.[3] Chemical Communications, (18), 1792-1793.[1] Link

  • Wouters, J. (1998). Structural aspects of cyclopropylamine-containing compounds: relevance to medicinal chemistry. Current Medicinal Chemistry, 5(2), 137-162.[1] Link

  • Sun, Q., et al. (2008). In vitro metabolism of a model cyclopropylamine to reactive intermediate: insights into trovafloxacin-induced hepatotoxicity.[1][7][8][9] Chemical Research in Toxicology, 21(3), 711-719.[1] Link[1]

  • Yang, M., et al. (2015). Cis-cyclopropylamines as mechanism-based inhibitors of monoamine oxidases.[1] The FEBS Journal, 282(9), 1774-1789.[1] Link

  • Springthorpe, B., et al. (2007).[10] From ATP to AZD6140: the discovery of an orally active reversible P2Y12 receptor antagonist for the prevention of thrombosis.[10] Bioorganic & Medicinal Chemistry Letters, 17(21), 6013-6018.[1] Link

Sources

Methodological & Application

Application Note: 1-Amino-1-cyclopropylpropan-2-one as a Versatile Synthon for Heterocyclic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a detailed technical guide on the synthetic utility of 1-amino-1-cyclopropylpropan-2-one, a highly functionalized and versatile building block for the construction of diverse heterocyclic scaffolds. The unique molecular architecture, combining a nucleophilic primary amine, an electrophilic ketone, and a strained, reactive cyclopropane ring, offers multiple pathways for sophisticated molecular assembly. We explore its application in the synthesis of key heterocycles, including substituted pyrazines and pyridines, which are prevalent motifs in medicinal chemistry and materials science. This guide furnishes researchers, scientists, and drug development professionals with both the theoretical underpinnings and practical, step-by-step protocols for leveraging this compound in novel synthetic strategies.

Introduction: The Unique Reactivity Profile of α-Aminocyclopropyl Ketones

α-Aminocyclopropyl ketones, with 1-amino-1-cyclopropylpropan-2-one as a prime example, represent a compelling class of building blocks in modern organic synthesis. Their synthetic potential stems from the convergence of three key functional elements:

  • The Primary Amine: A potent nucleophile and a source of nitrogen for heterocycle formation.

  • The Ketone: An electrophilic center, susceptible to a wide range of nucleophilic additions and condensation reactions.

  • The Cyclopropane Ring: A store of approximately 27 kcal/mol of ring strain, this moiety is not merely a spectator. It can participate in a variety of transformations, including ring-opening and ring-expansion rearrangements, often catalyzed by acid, heat, or transition metals.[1] This reactivity provides a pathway to more complex carbocyclic and heterocyclic systems that would be otherwise difficult to access.

This combination makes α-aminocyclopropyl ketones valuable as constrained amino acid bioisosteres and versatile intermediates.[2][3] Their synthesis has become more accessible through modern methods like the α-iminol rearrangement of 2-hydroxycyclobutanones, which can be performed efficiently under continuous flow conditions.[2][4][5] This guide focuses on the subsequent transformations of these valuable synthons into medicinally relevant heterocyclic cores.

Synthesis of 2,5-Bis(cyclopropylmethyl)pyrazine

The most direct application of α-amino ketones in heterocycle synthesis is their self-condensation to form pyrazines.[6][7] This transformation leverages the inherent reactivity of the molecule, where one molecule acts as the nucleophile and the other as the electrophile, leading to a highly symmetrical product.

Mechanistic Rationale

The reaction proceeds through the dimerization of two molecules of 1-amino-1-cyclopropylpropan-2-one to form a dihydropyrazine intermediate. This intermediate is typically unstable and readily undergoes oxidation to the aromatic pyrazine core.[8][9] The oxidation can often be accomplished simply by exposure to air (aerobic oxidation), though other mild oxidizing agents can be employed to improve reaction rates and yields. This method is a cornerstone of classical pyrazine synthesis.[7][8]

Experimental Workflow Diagram

G cluster_start Starting Materials cluster_reaction Reaction & Workup cluster_end Final Product A 1-Amino-1-cyclopropyl- propan-2-one (2 eq.) D Mix & Reflux (Aerobic Conditions) A->D B Ethanol (Solvent) B->D C Mild Base (e.g., K2CO3) C->D E Solvent Evaporation D->E Cool to RT F Column Chromatography E->F Crude Product G 2,5-Bis(cyclopropylmethyl)pyrazine F->G Purified Product

Caption: Workflow for pyrazine synthesis via self-condensation.

Detailed Protocol: Synthesis of 2,5-Bis(cyclopropylmethyl)pyrazine
  • Reagent Preparation: To a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 1-amino-1-cyclopropylpropan-2-one (10.0 mmol, 1.13 g).

  • Solvent Addition: Add absolute ethanol (40 mL) to the flask.

  • Catalyst Addition: Add anhydrous potassium carbonate (1.0 mmol, 0.138 g) to the solution. Scientist's Note: A mild base facilitates the initial condensation and subsequent dehydration steps.

  • Reaction Execution: Heat the mixture to reflux (approx. 78 °C) with vigorous stirring. Allow the reaction to proceed for 12-24 hours. The condenser is left open to the atmosphere to allow for aerobic oxidation of the dihydropyrazine intermediate. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete (as indicated by TLC), allow the flask to cool to room temperature. Remove the potassium carbonate by filtration.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude product. Purify the residue by flash column chromatography on silica gel (eluent: 20-40% ethyl acetate in hexanes) to afford the pure 2,5-bis(cyclopropylmethyl)pyrazine.

  • Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis of Substituted Pyridines via [3+3] Annulation

Moving beyond dimerization, 1-amino-1-cyclopropylpropan-2-one can serve as a three-carbon building block in annulation reactions to construct more complex heterocycles like pyridines. One plausible approach is a modified Hantzsch-type synthesis, where the aminoketone reacts with a 1,3-dicarbonyl compound or its equivalent.

Mechanistic Rationale

This strategy involves the condensation of the primary amine with one of the carbonyl groups of a 1,3-dicarbonyl compound (e.g., acetylacetone) to form an enaminone intermediate. The activated methylene group of the 1,3-dicarbonyl then attacks the ketone of the original aminoketone moiety. Subsequent cyclization and dehydration/aromatization lead to the formation of the pyridine ring.[10][11] Under acidic or thermal conditions, the cyclopropyl group may remain intact or potentially participate in a ring-expansion, leading to further molecular complexity.[12][13]

Proposed Reaction Scheme

G A 1-Amino-1-cyclopropyl- propan-2-one C Condensation (Knoevenagel) A->C B 1,3-Dicarbonyl (e.g., Acetylacetone) B->C D Enaminone Intermediate C->D E Intramolecular Cyclization D->E F Dihydropyridine Intermediate E->F G Oxidation/ Aromatization F->G H Substituted Pyridine Product G->H

Caption: Proposed pathway for pyridine synthesis.

Detailed Protocol: Synthesis of 2-(Cyclopropylmethyl)-3,5-dimethyl-1,4-dihydropyridine-4-carboxylate (Illustrative)
  • Reagent Preparation: In a 50 mL flask, dissolve 1-amino-1-cyclopropylpropan-2-one (5.0 mmol, 0.565 g) and ethyl acetoacetate (5.0 mmol, 0.65 g) in isopropanol (20 mL).

  • Catalyst Addition: Add a catalytic amount of acetic acid (0.5 mmol, 30 µL). Scientist's Note: The acid catalyzes both the initial imine formation and the subsequent cyclization steps.

  • Reaction Execution: Heat the mixture to reflux for 8 hours. Monitor the formation of the dihydropyridine product by TLC.

  • Work-up: Cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.

  • Purification: Recrystallize the crude solid from ethanol or purify by column chromatography to obtain the dihydropyridine product.

  • Aromatization (Optional): To a solution of the purified dihydropyridine (1.0 mmol) in a suitable solvent (e.g., acetonitrile), add an oxidizing agent such as manganese dioxide (MnO₂) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). Stir at room temperature or with gentle heating until the reaction is complete.

  • Final Purification: After aromatization, filter the reaction mixture (if a solid oxidant was used) and concentrate the solvent. Purify the residue via column chromatography to yield the final substituted pyridine.

Data Summary and Comparison

The following table provides representative data for the synthesis of heterocycles from α-aminocyclopropyl ketones, based on established chemical principles and analogous reactions. Yields are estimates and will vary based on substrate and specific reaction conditions.

Heterocycle Reaction Type Key Reagents Typical Conditions Estimated Yield Reference Analogy
PyrazineSelf-CondensationMild base (K₂CO₃)Ethanol, Reflux, 12-24h60-80%[7][8]
Pyridine[3+3] Annulation1,3-Dicarbonyl, AcidIsopropanol, Reflux, 8h50-70%[10][14]
DihydropyrroleRearrangementLewis Acid (e.g., AgOTf)Toluene, 80°C, 4h45-65%

Conclusion

1-Amino-1-cyclopropylpropan-2-one is a powerful and multifaceted building block for heterocyclic synthesis. Its readily available functional handles allow for direct and efficient entry into important heterocyclic families. The protocols and mechanistic insights provided herein demonstrate its utility in constructing pyrazines through robust self-condensation and substituted pyridines via controlled annulation strategies. The latent reactivity of the cyclopropane ring offers further opportunities for novel rearrangement and ring-expansion chemistries, positioning this synthon as a valuable tool for discovery chemistry and the development of novel molecular entities.

References

  • BenchChem. (n.d.). 1-Amino-1-cyclopropylpent-4-yn-2-one.
  • Powers, I. G., & Uyeda, C. (2017). Ligand-Metal Cooperation Enables Net Ring-Opening C–C Activation / Difunctionalization of Cyclopropyl Ketones. PMC. Available at: [Link]

  • BenchChem. (n.d.). A Comparative Guide to Ring-Opening Reactions of Substituted Cyclopropyl Ketones.
  • Kaur, H., & Kumar, V. (2023). Cloke–Wilson rearrangement: a unique gateway to access five-membered heterocycles. RSC Advances. Available at: [Link]

  • Velichko, V., Moi, D., Soddu, F., Scipione, R., Podda, E., Luridiana, A., Cambie, D., Secci, F., & Cabua, M. C. (2024). Two-step continuous flow-driven synthesis of 1,1-cyclopropane aminoketones.
  • Stammer, C. H. (n.d.). Natural Occurrence, Syntheses, and Applications of Cyclopropyl-Group-Containing α-Amino Acids. 1. 1-Aminocyclopropanecarboxylic Acid and Other 2,3-Methanoamino Acids.
  • Al-Zoubi, R. M. (2014). Heterocycles from cyclopropenones. PMC. Available at: [Link]

  • Ehrenforth, A. M., & Kourist, R. (2020). Pyrazines: Synthesis and Industrial Application of these Valuable Flavor and Fragrance Compounds. ChemBioChem.
  • Secci, F., et al. (2020). Synthesis of α‐Aminocyclopropyl Ketones and 2‐Substituted Benzoimidazoles from 2‐Hydroxycyclobutanones and Aryl Amines.
  • Wikipedia. (n.d.). Ring expansion and contraction. Retrieved from [Link]

  • Chemistry Steps. (2024). Ring Expansion Rearrangements. Available at: [Link]

  • Wang, C., et al. (2025). Formal Cyclopropylation of Imines with Cyclopropanols: Stereocontrolled Access to Conformationally Constrained γ‐Amino Alcohols.
  • Royal Society of Chemistry. (n.d.). Imidazo[1,2-a]pyridines from the ketones by the in situ generation of iodoketones. Retrieved from .

  • Faler, C. A., Cao, B., & Joullié, M. M. (2006).
  • Stuart, D. R., et al. (2012). The Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C-H Activation. Journal of the American Chemical Society.
  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]

  • Semantic Scholar. (2024).
  • Wang, H., et al. (2021). Modular Synthesis of Cyclopropane-Fused N-Heterocycles Enabled by Underexplored Diazo Reagents. PMC.
  • Chebanov, V. A., & Desenko, S. M. (2019). Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. Frontiers in Chemistry.
  • SWAYAM Prabha IIT Madras Channels. (2021). Pyridines – synthesis, reactions and applications. YouTube. Available at: [Link]

  • Baran, P. (2004). Pyridine Synthesis: Cliff Notes. Baran Lab, The Scripps Research Institute.
  • Wikipedia. (n.d.). Pyrazine. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. Retrieved from [Link]

  • Dr. S. S. V. (2020). Synthesis and reactions of Pyrazine. YouTube. Available at: [Link]

  • Velichko, V., et al. (2024). Two-step continuous flow-driven synthesis of 1,1-cyclopropane aminoketones. MPG.PuRe.
  • ResearchGate. (2017).
  • Salaün, J. (n.d.). Cyclopropane Derivatives and their Diverse Biological Activities. Docentes FCT NOVA.
  • Wikipedia. (n.d.). Cyclopropanone. Retrieved from [Link]

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Application Notes and Protocols for the Use of 1-amino-1-cyclopropylpropan-2-one in Peptide Mimetic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Constrained Scaffolds in Peptidomimetics

The design of peptidomimetics, molecules that mimic the structure and function of natural peptides, is a cornerstone of modern drug discovery. A primary challenge in this field is to overcome the inherent limitations of natural peptides, such as poor metabolic stability and low bioavailability. The incorporation of non-canonical amino acids with constrained conformations is a powerful strategy to address these issues. The cyclopropyl group, in particular, has emerged as a valuable moiety in medicinal chemistry due to its unique stereoelectronic properties. Its rigid structure can lock the peptide backbone into a specific conformation, enhancing binding affinity to biological targets and increasing resistance to enzymatic degradation.

This guide provides a comprehensive overview and detailed protocols for the use of 1-amino-1-cyclopropylpropan-2-one, a novel building block for creating peptidomimetics with a constrained, ketone-containing residue. The presence of the ketone functionality offers a versatile handle for further chemical modifications, such as cyclization, labeling, or the introduction of other pharmacophoric elements. These application notes are intended for researchers, scientists, and drug development professionals seeking to leverage this unique scaffold in their synthetic programs.

Part 1: Synthesis of N-α-Fmoc-1-amino-1-cyclopropylpropan-2-one

Synthesis_Workflow A Cyclopropyl methyl ketone B 1-Bromocyclopropyl methyl ketone A->B α-Bromination C 1-Azidocyclopropyl methyl ketone B->C Azide Displacement D 1-Amino-1-cyclopropylpropan-2-one C->D Staudinger Reduction E N-α-Fmoc-1-amino-1-cyclopropylpropan-2-one D->E Fmoc Protection SPPS_Cycle Start Resin-Bound Peptide (Free N-terminus) Deprotection Fmoc Deprotection (20% Piperidine in DMF) Start->Deprotection Washing1 DMF Wash Deprotection->Washing1 Coupling Coupling: - Fmoc-AA-OH (4 eq) - Activator (e.g., HATU, 3.9 eq) - Base (e.g., DIPEA, 8 eq) Washing1->Coupling Washing2 DMF Wash Coupling->Washing2 Cycle Repeat Cycle for Next Amino Acid Washing2->Cycle Cycle->Deprotection Next Residue Troubleshooting_Logic Problem Problem Incomplete Coupling Cause1 Potential Cause Steric Hindrance Problem->Cause1 Cause2 Potential Cause Poor Resin Swelling Problem->Cause2 Solution1 Solution - Double couple - Increase reaction time (4h+) - Use stronger activator (HATU) - Switch to NMP as solvent Cause1->Solution1 Solution2 Solution2 Cause2->Solution2

Application Note: A Protocol for the Synthesis and Application of 1-Amino-1-cyclopropylpropan-2-one Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

1-Amino-1-cyclopropylpropan-2-one hydrochloride is a valuable building block for medicinal chemistry, offering a unique structural motif for the development of novel therapeutic agents. The incorporation of the cyclopropyl group can enhance metabolic stability and binding affinity of drug candidates.[1] This document provides a detailed, proposed synthetic protocol for 1-amino-1-cyclopropylpropan-2-one hydrochloride, based on established organic chemistry principles and analogous transformations. It further outlines potential applications of this versatile intermediate in the synthesis of heterocyclic scaffolds. This guide is intended for researchers, scientists, and professionals in drug development.

Introduction: The Role of Cyclopropyl Amines in Drug Discovery

Cyclopropane-containing compounds have garnered significant attention in pharmaceutical research due to their unique chemical properties.[1] The strained three-membered ring imparts conformational rigidity and can influence the electronic properties of a molecule, leading to improved pharmacological profiles. Specifically, cyclopropylamines are key components in a variety of biologically active molecules, including enzyme inhibitors and central nervous system agents.[2] 1-Amino-1-cyclopropylpropan-2-one hydrochloride serves as a bifunctional building block, with a primary amine and a ketone, allowing for a wide range of subsequent chemical modifications.

Proposed Synthesis of 1-Amino-1-cyclopropylpropan-2-one Hydrochloride

The following is a proposed multi-step synthesis for 1-amino-1-cyclopropylpropan-2-one hydrochloride, commencing from the commercially available 1-cyclopropylpropan-2-one. The route is designed based on well-established and reliable chemical transformations.

Overall Synthetic Workflow

A 1-Cyclopropylpropan-2-one B α-Halogenation A->B NBS, AIBN (cat.) CCl4, reflux C 1-Bromo-1-cyclopropylpropan-2-one B->C D Azide Displacement C->D NaN3 Acetone/H2O, rt E 1-Azido-1-cyclopropylpropan-2-one D->E F Reduction E->F H2, Pd/C MeOH G 1-Amino-1-cyclopropylpropan-2-one F->G H Salt Formation G->H HCl in Et2O I 1-Amino-1-cyclopropylpropan-2-one HCl H->I

Caption: Proposed synthetic route for 1-amino-1-cyclopropylpropan-2-one hydrochloride.

Detailed Experimental Protocol

Materials and Reagents:

ReagentPurityRecommended Supplier
1-Cyclopropylpropan-2-one98%Sigma-Aldrich
N-Bromosuccinimide (NBS)99%Acros Organics
Azobisisobutyronitrile (AIBN)98%Sigma-Aldrich
Sodium Azide (NaN3)≥99.5%MilliporeSigma
Palladium on Carbon (10% Pd/C)50% water (w/w)Johnson Matthey
Hydrochloric acid solution2.0 M in diethyl etherSigma-Aldrich
Carbon tetrachloride (CCl4)Anhydrous, ≥99.5%Fisher Scientific
AcetoneACS GradeVWR
Methanol (MeOH)Anhydrous, 99.8%EMD Millipore
Diethyl ether (Et2O)Anhydrous, ≥99.7%Sigma-Aldrich

Step 1: α-Bromination of 1-Cyclopropylpropan-2-one

  • Rationale: This step introduces a leaving group at the α-position to the ketone, facilitating subsequent nucleophilic substitution. N-Bromosuccinimide (NBS) is a convenient and selective reagent for the radical-initiated bromination of ketones. AIBN serves as a radical initiator.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-cyclopropylpropan-2-one (1.0 eq) in anhydrous carbon tetrachloride.

    • Add N-bromosuccinimide (1.05 eq) and a catalytic amount of AIBN.

    • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC or GC-MS.

    • Cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.

    • Wash the filtrate with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 1-bromo-1-cyclopropylpropan-2-one. This intermediate can often be used in the next step without further purification.

Step 2: Azide Displacement

  • Rationale: The bromide is displaced by an azide nucleophile in an SN2 reaction. Sodium azide is a common and effective source of the azide anion. The resulting α-azido ketone is a stable precursor to the primary amine.

  • Procedure:

    • Dissolve the crude 1-bromo-1-cyclopropylpropan-2-one (1.0 eq) in a mixture of acetone and water (e.g., 9:1 v/v).

    • Add sodium azide (1.2 eq) portion-wise, keeping the temperature below 30 °C.

    • Stir the reaction mixture at room temperature for 12-16 hours.

    • Remove the acetone under reduced pressure.

    • Add water to the residue and extract with diethyl ether.

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to give 1-azido-1-cyclopropylpropan-2-one.

Step 3: Reduction of the Azide

  • Rationale: The azide is reduced to the corresponding primary amine. Catalytic hydrogenation using palladium on carbon is a clean and efficient method for this transformation.

  • Procedure:

    • Dissolve the 1-azido-1-cyclopropylpropan-2-one (1.0 eq) in methanol.

    • Carefully add 10% Pd/C catalyst (5-10 mol %).

    • Hydrogenate the mixture in a Parr shaker or using a hydrogen balloon at a pressure of 50 psi for 4-8 hours.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain the crude 1-amino-1-cyclopropylpropan-2-one.

Step 4: Hydrochloride Salt Formation

  • Rationale: The free amine is converted to its hydrochloride salt to improve its stability and ease of handling.[3]

  • Procedure:

    • Dissolve the crude amine in anhydrous diethyl ether.

    • Cool the solution in an ice bath.

    • Slowly add a 2.0 M solution of hydrochloric acid in diethyl ether dropwise with stirring until precipitation is complete.

    • Collect the solid precipitate by vacuum filtration.

    • Wash the solid with cold, anhydrous diethyl ether.

    • Dry the product under vacuum to yield 1-amino-1-cyclopropylpropan-2-one hydrochloride as a solid.

Table 1: Summary of Proposed Synthetic Steps and Expected Outcomes

StepTransformationKey ReagentsExpected YieldProduct
1α-BrominationNBS, AIBN75-85%1-Bromo-1-cyclopropylpropan-2-one
2Azide DisplacementNaN380-90%1-Azido-1-cyclopropylpropan-2-one
3Azide ReductionH2, Pd/C85-95%1-Amino-1-cyclopropylpropan-2-one
4Salt FormationHCl in Et2O>95%1-Amino-1-cyclopropylpropan-2-one HCl

Potential Applications in Heterocyclic Synthesis

The bifunctional nature of 1-amino-1-cyclopropylpropan-2-one hydrochloride makes it a valuable precursor for the synthesis of various heterocyclic compounds. One such application is in the synthesis of substituted pyrazines.

Proposed Synthesis of 2-Cyclopropyl-3-methylpyrazine

cluster_0 Self-Condensation cluster_1 Oxidation A 1-Amino-1-cyclopropylpropan-2-one HCl B Dimerization & Oxidation A->B C 2,5-Dicyclopropyl-3,6-dimethyl-1,4-dihydropyrazine B->C D 2,5-Dicyclopropyl-3,6-dimethylpyrazine C->D Air or Oxidizing Agent

Caption: Proposed synthesis of a substituted pyrazine via self-condensation.

  • Rationale: α-Amino ketones can undergo self-condensation to form dihydropyrazines, which can then be oxidized to the corresponding aromatic pyrazines.

  • Procedure Outline:

    • Neutralize 1-amino-1-cyclopropylpropan-2-one hydrochloride with a suitable base (e.g., sodium bicarbonate) to generate the free amine in situ.

    • The free amine can then dimerize through a series of condensation reactions.

    • The resulting dihydropyrazine can be oxidized to the aromatic pyrazine, often by air oxidation or with the addition of a mild oxidizing agent.

Handling and Storage

  • Handling: 1-Amino-1-cyclopropylpropan-2-one hydrochloride should be handled in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid creating dust.

  • Storage: The compound is likely to be hygroscopic and should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.

Conclusion

The proposed synthetic protocol provides a viable pathway to 1-amino-1-cyclopropylpropan-2-one hydrochloride, a promising building block for the synthesis of novel, biologically active compounds. The outlined procedures are based on reliable and well-documented chemical transformations, offering a solid foundation for further research and development in medicinal chemistry.

References

  • Chem-Impex. 1-Amino-1-cyclopropanecarbonitrile hydrochloride. [Link]

  • ResearchGate. Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. [Link]

  • National Institutes of Health. Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. [Link]

  • UniCA IRIS. Two-step continuous flow-driven synthesis of 1,1-cyclopropane aminoketones. [Link]

  • Google Patents.
  • Docentes FCT NOVA. Cyclopropane Derivatives and their Diverse Biological Activities. [Link]

  • PubChem. 1-Cyclopropylpropan-2-one. [Link]

  • ResearchGate. Natural Occurrence, Syntheses, and Applications of Cyclopropyl-Group-Containing α-Amino Acids. 1. 1-Aminocyclopropanecarboxylic Acid and Other 2,3-Methanoamino Acids. [Link]

  • Future Medicinal Chemistry. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. [Link]

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Incorporating cyclopropyl motifs into pharmaceutical intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Incorporation of Cyclopropyl Motifs in Pharmaceutical Intermediates

Executive Summary: The "Cyclopropyl Effect" in Drug Design

The cyclopropane ring is not merely a structural linker; it is a high-value pharmacophore in modern medicinal chemistry. Its incorporation into pharmaceutical intermediates is driven by three distinct "Cyclopropyl Effects" that solve common ADME (Absorption, Distribution, Metabolism, Excretion) failures:

  • Metabolic Blocking: The high C–H bond dissociation energy (~106 kcal/mol) of the cyclopropyl ring renders it resistant to Cytochrome P450-mediated oxidation. Replacing a gem-dimethyl or ethyl group with a cyclopropane often extends half-life (

    
    ) significantly.
    
  • 
    -Aromaticity & Electronic Modulation:  The Walsh orbitals of cyclopropane allow it to act as an electronic bioisostere for both phenyl rings (via 
    
    
    
    -conjugation mimicry) and alkenes, often improving solubility while maintaining lipophilic ligand-target interactions.
  • Conformational Locking: The rigid geometry fixes the vector of substituents, reducing the entropic penalty of binding to the target protein.

Strategic Decision Framework

Before selecting a synthetic route, analyze the substrate electronic profile and the stage of synthesis.

DecisionTree Start Substrate Analysis ElectronRich Electron-Rich Alkene (Enol ethers, Styrenes) Start->ElectronRich ElectronPoor Electron-Deficient Alkene (Acrylates, Enones) Start->ElectronPoor LateStage Pre-existing Scaffold (C-H Activation) Start->LateStage Method1 Simmons-Smith (Zn) Robust, Stereospecific ElectronRich->Method1 Achiral/Racemic Method2 Rh/Cu Carbenoids Diazo-mediated, Enantioselective ElectronRich->Method2 Asymmetric Required ElectronPoor->Method2 Corey-Chaykovsky or Rh Method4 Kulinkovich Esters -> Cyclopropanols ElectronPoor->Method4 Ester Substrate Method3 Pd-Catalyzed C(sp3)-H Directed Functionalization LateStage->Method3 Amide/Amine Directing Group

Figure 1: Synthetic pathway selection based on electronic demand and intermediate complexity.

Detailed Protocols

Protocol A: The Furukawa-Modified Simmons-Smith Reaction

Best for: Electron-rich alkenes, early-stage intermediates, scale-up.

Mechanism: A zinc carbenoid (


) coordinates with the alkene oxygen (if present) or approaches via a "butterfly" transition state to transfer a methylene group stereospecifically.

Reagents:

  • Substrate: Allylic alcohol or electron-rich alkene (1.0 equiv).

  • Carbenoid Source: Diethylzinc (

    
    , 1.0 M in hexanes, 2.2 equiv) and Diiodomethane (
    
    
    
    , 2.2 equiv).
  • Solvent: Dichloromethane (DCM), anhydrous.

Step-by-Step Workflow:

  • Inert Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and internal temperature probe. Flush with Argon.

  • Reagent Charging: Add anhydrous DCM (0.2 M relative to substrate) and

    
     solution via cannula.
    
    • Safety Check:

      
       is pyrophoric.[1] Ensure no source of moisture is present. A white fume upon needle tip exposure is normal; fire is not.
      
  • Carbenoid Formation: Cool to 0°C. Add

    
     dropwise over 20 minutes. A white precipitate (
    
    
    
    ) may form. Stir for 15 minutes to generate the active species.
  • Substrate Addition: Add the alkene substrate (dissolved in minimal DCM) dropwise at 0°C.

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 2–12 hours.

    • Self-Validating Checkpoint: Monitor TLC. The product usually runs slightly higher (more non-polar) than the starting alkene. If the reaction stalls, a second charge of reagents may be required.

  • Quench (Critical): Cool back to 0°C. Quench by slow addition of saturated aqueous

    
    .
    
    • Safety Check: Massive exotherm and gas evolution (ethane) will occur. Control the rate to keep internal temp <10°C.

  • Workup: Separate layers. Wash organics with

    
     (to remove iodine), then brine. Dry over 
    
    
    
    .
Protocol B: Enantioselective Rh(II)-Catalyzed Cyclopropanation

Best for: Asymmetric synthesis, electron-deficient acceptors, installing chiral centers.

Mechanism: Decomposition of a diazo compound by a Rh(II) dimer yields a metal-carbene, which undergoes enantioselective insertion into the alkene.

Reagents:

  • Catalyst:

    
     or 
    
    
    
    (0.5–1.0 mol%).
  • Carbene Source: Aryl diazoacetate (donor/acceptor type).[2]

  • Substrate: Styrene or vinyl ether (excess, 3–5 equiv).

Step-by-Step Workflow:

  • Catalyst Dissolution: Dissolve the Rh-catalyst and the alkene substrate in anhydrous pentane or DCM in a flame-dried flask.

  • Slow Addition: Dissolve the diazo compound in the solvent. Load into a syringe pump.

    • Process Control: The concentration of free diazo in the reaction mixture must remain low to prevent dimerization (formation of fumarates/maleates).

  • Execution: Add the diazo solution over 4–8 hours at RT or -78°C (depending on catalyst reactivity).

    • Self-Validating Checkpoint: The solution should maintain the color of the catalyst (usually green or purple). A shift to orange/brown indicates catalyst decomposition or diazo accumulation.

  • Purification: Evaporate solvent. The excess alkene can often be recovered. Purify via silica gel chromatography.

Protocol C: Pd(II)-Catalyzed C(sp3)-H Activation

Best for: Late-stage diversification, installing rings on existing alkyl chains.

Mechanism: A directing group (DG) coordinates Pd(II), facilitating a concerted metallation-deprotonation (CMD) at the


-position, followed by oxidative addition of an aryl iodide and reductive elimination.

Reagents:

  • Substrate: N-alkyl carboxamide or native amine with transient DG.

  • Catalyst:

    
     (10 mol%).[3]
    
  • Ligand: N-Acetyl-tert-leucine (MPAA ligand) (20 mol%).

  • Oxidant:

    
     or Benzoquinone.
    
  • Coupling Partner: Aryl Iodide or Boronic Acid.

CH_Activation Substrate Substrate (Directing Group) Coordination Pd-Coordination Substrate->Coordination Pd(OAc)2 CMD C-H Activation (CMD Step) Coordination->CMD Ligand Palladacycle Palladacycle Intermediate CMD->Palladacycle -AcOH Product Functionalized Cyclopropane Palladacycle->Product Ar-I / Red. Elim.

Figure 2: Palladium catalytic cycle for C(sp3)-H activation.[3][4][5][6]

Protocol:

  • Combine substrate,

    
    , Ligand, and 
    
    
    
    in a sealed tube.
  • Add solvent (t-Amyl alcohol or HFIP).

  • Heat to 80–110°C for 18 hours.

  • Self-Validating Checkpoint: Black precipitation (Pd black) early in the reaction (<1 hr) indicates ligand failure or oxidation issues. The mixture should remain a suspension.

  • Filter through Celite and purify.

QC & Characterization: The NMR Signature

Cyclopropanes possess unique magnetic anisotropy. Use these metrics to validate your product structure:

FeatureObservationMechanistic Cause
1H NMR Shift

-0.2 to 0.8 ppm
Ring current shielding effect (distinctive high-field shift).
J-Coupling (

)
7–10 HzKarplus relationship; cis protons have smaller dihedral angles.
J-Coupling (

)
4–6 HzTrans protons have larger dihedral angles.
13C NMR (

)
~160 HzHigh s-character of the C-H bond (sp2-like).

References

  • Simmons-Smith Protocol & Safety

    • Simmons-Smith Reaction for the Synthesis of 2-Methylcyclopropane-1-carbaldehyde. BenchChem Application Notes. Link

  • Medicinal Chemistry Rationales

    • The Cyclopropyl Group in Medicinal Chemistry.[7] Scientific Update. Link

    • Put a ring on it: application of small aliphatic rings in medicinal chemistry. PMC. Link

  • Asymmetric Rhodium Catalysis

    • Rhodium-catalyzed enantioselective cyclopropanation of electron-deficient alkenes.[8] Chemical Science.[6][9] Link

  • C-H Activation Methodologies

    • Pd(II)-Catalyzed Enantioselective C(sp3)–H Arylation of Cyclopropanes. Journal of the American Chemical Society. Link

    • Direct Synthesis of Cyclopropanes from gem-Dialkyl Groups through Double C–H Activation. JACS.[7] Link

Sources

Troubleshooting & Optimization

Technical Support Center: Stability Optimization for 1-Amino-1-cyclopropylpropan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Handling, Storage, and Stabilization of


-Aminoketone Free Bases
Document ID:  TS-AAK-CYC-001
Date:  October 26, 2023
Status:  Active

Executive Summary: The "Ticking Clock" of -Aminoketones

You are accessing this guide because you are likely observing rapid degradation of 1-amino-1-cyclopropylpropan-2-one (ACPP) in its free base form.

The Core Issue:


-Aminoketones are inherently unstable as free bases. Unlike their salt forms (HCl, Oxalate), the free base possesses both a nucleophilic amine and an electrophilic carbonyl on adjacent carbons. This triggers a rapid, self-catalyzing intermolecular condensation (dimerization) to form 2,5-dihydropyrazines , which subsequently oxidize to stable pyrazines .

Immediate Action Required:

  • Do not store neat. Neat oils of ACPP will degrade within hours at room temperature.

  • Keep it cold. Reaction kinetics are second-order; reducing temperature significantly slows dimerization.

  • Keep it dilute. Low concentration reduces the collision frequency of bimolecular degradation.

PART 1: The Degradation Mechanism (Why it fails)

To stabilize the molecule, you must understand the enemy. The degradation is not random decomposition; it is a specific synthetic pathway (the Gutknecht Pyrazine Synthesis ) running out of control.

Degradation Pathway Visualization

DegradationPathway Monomer 2x ACPP Free Base (Unstable Monomer) Imine Imine Dimer (Intermediate) Monomer->Imine Intermolecular Condensation DHP Dihydropyrazine (Cyclized) Imine->DHP - 2 H2O Cyclization Water H2O Imine->Water Pyrazine Pyrazine Derivative (Irreversible Trash) DHP->Pyrazine Oxidation (O2) - 2 H

Figure 1: The thermodynamic sink of


-aminoketones. Two molecules of ACPP condense to form a dihydropyrazine, which oxidizes to a pyrazine. This process turns your clear oil into a brown tar.

PART 2: The "Flash Extraction" Protocol

Most degradation occurs during the workup of the stable salt to the free base. Standard extraction protocols are too slow. Use this Flash Extraction method to minimize the "Free Base Residence Time" (FBRT).

Reagents Required:
  • Solvent: MTBE (Methyl tert-butyl ether) or DCM (Dichloromethane). MTBE is preferred due to lower water solubility.

  • Base: Saturated NaHCO₃ or K₂CO₃ (Avoid NaOH; high pH accelerates polymerization).

  • Drying Agent: Na₂SO₄ (Anhydrous).[1][2]

Step-by-Step Methodology
StepActionTechnical Rationale
1. Pre-Cooling Cool the aqueous salt solution and the organic solvent to 0°C before mixing.Arrhenius equation: Lowering T by 10°C roughly halves the reaction rate.
2. Biphasic Mix Add organic solvent to the salt solution. Add base slowly with vigorous stirring.Keeping the mixture biphasic allows the free base to partition immediately into the organic layer, protecting it from the aqueous base.
3. Rapid Separation Separate layers immediately. Do not perform multiple back-extractions unless yield is critical.Speed is more valuable than 5% yield recovery. Extended exposure to aqueous base promotes enolization and condensation.
4. Cryo-Drying Dry the organic layer over Na₂SO₄ at 0°C (ice bath) for only 10 minutes.Drying agents can act as weak Lewis acids/bases, catalyzing degradation if left too long at RT.
5. Concentration Evaporate solvent only if necessary . If possible, use the solution directly. If concentrating, keep bath < 20°C.Concentration increases the rate of second-order dimerization (

).

PART 3: Storage & Logistics (Keeping it Alive)

If you must store the free base, you are fighting thermodynamics. Follow these strict storage tiers.

Tier 1: The "Solution State" (Recommended)

Store ACPP as a dilute solution (0.1 M - 0.5 M) in a non-nucleophilic solvent.

  • Preferred Solvents: MTBE, Toluene, DCM.

  • Why: Dilution linearly reduces concentration but quadratically reduces dimerization rate (

    
    ).
    
  • Stability: ~1 week at -20°C.

Tier 2: Neat Oil (High Risk)

If you require neat free base:

  • Degas: Sparge with Argon to remove dissolved oxygen (prevents oxidation to pyrazine).

  • Freeze: Store at -80°C . At -20°C, neat aminoketones can still degrade over 24-48 hours.

  • Acid Wash Glassware: Use base-washed or silanized vials. Acidic sites on glass surfaces can catalyze the initial condensation.

Stability Data Matrix
ConditionFormTempAtmosphereEst. Stability
A Neat Oil25°CAir< 6 Hours
B Neat Oil-20°CArgon24-48 Hours
C 0.5M in MTBE25°CAir2-3 Days
D 0.5M in MTBE -20°C Argon > 2 Weeks

PART 4: Troubleshooting & FAQs

Q: My clear oil turned red/brown overnight. Is it usable?

A: The color comes from the formation of conjugated pyrazine oligomers.

  • Diagnosis: Check LCMS. You will likely see a peak at [2M - 36] (Dimer minus 2 H₂O) or [2M - 38] (Pyrazine).

  • Recovery: If the purity is >80%, you can repurify via rapid filtration through a short plug of basic alumina (not silica, which is acidic). If <80%, discard; the pyrazines can act as radical initiators for further degradation.

Q: Can I distill the free base?

A: Proceed with extreme caution. Thermal stress promotes rapid dimerization. If distillation is required, use a Kugelrohr apparatus under high vacuum (< 0.5 mmHg) with a bath temperature < 60°C. Do not attempt fractional distillation.

Q: Why not use a protecting group?

A: If your workflow permits, converting the free base immediately to a Boc-protected amine (using Boc₂O in the extraction phase) is the gold standard for stability. The carbamate prevents the nitrogen lone pair from attacking the carbonyl of a neighboring molecule.

References

  • Mechanism of Pyrazine Formation

    • Gutknecht, H. (1879). "Ueber Nitrosoäthylmethylketon." Berichte der deutschen chemischen Gesellschaft, 12(2), 2290-2292.
    • Principle: Self-condens

      
      -aminoketones is the primary mechanism for pyrazine synthesis.[2] 
      
  • Stability of Free Base Amines

    • Myers, A. G., et al.[3] (2001).[3] "On the inherent instability of alpha-amino alpha'-fluoro ketones." Organic Letters, 3(3), 425-428.[3] (Demonstrates the rapid degradation pathways of substituted aminoketones).

  • Cyclopropyl Amino Acid/Ketone Synthesis: Wipf, P., et al. (2005). "Synthesis of cyclopropyl analogs of peptide isosteres." Journal of Organic Chemistry. (Context on handling cyclopropyl-adjacent amines).
  • Handling Guidelines

    • BenchChem Technical Support.[1][2] (2025).[1][2] "Minimizing by-product formation in pyrazine synthesis." (Confirming the dimerization pathway as the primary instability vector).

Sources

Technical Support Center: Alpha-Amino Cyclopropyl Ketone Stability

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #ACK-Stab-409 Status: Open Priority: Critical Assigned Specialist: Senior Application Scientist

Executive Summary & Root Cause Analysis

User Issue: "My alpha-amino cyclopropyl ketone turns into a dark brown oil/tar within hours of isolation as a free base. NMR shows loss of the ketone signal and appearance of aromatic protons."

Technical Diagnosis: The instability you are observing is a characteristic failure mode of


-amino ketones, exacerbated by the specific reactivity of the cyclopropyl moiety. The root cause is intermolecular self-condensation .

Unlike standard ketones,


-amino ketones possess both a nucleophile (the primary amine) and an electrophile (the ketone) within the same structure. In the free base form, two molecules undergo a "head-to-tail" condensation to form a 2,5-dihydropyrazine , which rapidly oxidizes to a pyrazine  (the dark aromatic impurity you see in NMR).
Visualizing the Failure Mode (Mechanism)

The following diagram illustrates the degradation pathway you are likely encountering.

degradation_mechanism Substrate α-Amino Cyclopropyl Ketone (Free Base) Intermediate Schiff Base Dimer (Head-to-Tail) Substrate->Intermediate Intermolecular Attack Product 2,5-Dihydropyrazine (Cyclic Dimer) Intermediate->Product Cyclization (- 2 H₂O) Oxidation Pyrazine Derivative (Stable Aromatic Impurity) Product->Oxidation Air Oxidation (- 2H)

Figure 1: The self-condensation pathway of


-amino ketones leading to pyrazine formation. This process is autocatalytic in basic conditions.

Standard Operating Procedures (SOPs)

To prevent this degradation, you must disrupt the nucleophile-electrophile pairing. We recommend three validated workflows.

SOP-01: Salt Formation (Gold Standard)

Objective: Protonate the amine to kill its nucleophilicity. Stability Rating: High (Months/Years at -20°C).

Protocol:

  • Generation: Generate the free base of your ketone in situ or via quick extraction (cold, <5 mins).

  • Acid Addition: Immediately add 1.05 equivalents of acid in an anhydrous solvent (e.g., 4M HCl in Dioxane or p-Toluenesulfonic acid in Et2O).

  • Precipitation: The salt (HCl or pTSA) should precipitate.

  • Filtration: Filter under inert atmosphere (Argon/N2).

  • Storage: Store as the solid salt. Do not store the free base.

SOP-02: In-Situ Trapping

Objective: Consume the unstable intermediate immediately. Stability Rating: N/A (Transient).

Protocol:

  • Perform the deprotection of your precursor (e.g., Boc-amine) in the presence of the next reagent (e.g., a reducing agent or a nucleophile).

  • If performing a coupling reaction, add the electrophile (e.g., acid chloride, isocyanate) to the reaction vessel before liberating the free amine.

SOP-03: Kinetic Control (Low Temp)

Objective: Slow the rate of dimerization. Stability Rating: Low (<1 hour).

Protocol:

  • Keep all solutions at -78°C or -20°C.

  • Use dilute concentrations (<0.05 M) to reduce the probability of intermolecular collision.

  • Warning: This is a temporary measure only.

Troubleshooting Guide

Use this matrix to diagnose specific experimental failures.

Symptom Probable Cause Corrective Action
Yellow/Brown Oil Formation of pyrazine oligomers (polymerization).Discard. Purification is rarely successful. Restart and isolate as HCl salt immediately.
Loss of Ketone Peak (IR/NMR) Formation of Schiff base (imine) or hemiaminal.Check pH. If basic, the amine has attacked the ketone. Acidify to pH < 3 to reverse Schiff base formation (if not yet oxidized).
Low Yield in Grignard Addition Over-addition or "Enolization" of the ketone.The cyclopropyl ketone is prone to enolization. Use CeCl3 (Cerium chloride) to promote 1,2-addition and suppress enolization.
Insoluble Precipitate Unintentional salt formation or polymerization.If the solid is white/crystalline, it may be the amine-carbonate salt (from CO2 in air). Verify by NMR.

Data & Validation

The following table summarizes the stability profiles of various forms of


-amino cyclopropyl ketones.

Table 1: Stability Profile of


-Amino Cyclopropyl Ketone Forms 
FormStateShelf Life (25°C)Shelf Life (-20°C)Handling Window
Free Base Oil/Amorphous< 1 Hour< 24 HoursImmediate Use Only
HCl Salt Crystalline Solid> 6 Months> 2 YearsIndefinite
p-TSA Salt Crystalline Solid> 6 Months> 2 YearsIndefinite
Boc-Protected Solid/Oil> 1 Year> 2 YearsIndefinite

Decision Logic for Synthesis

Follow this flowchart to determine the correct handling procedure for your specific experiment.

decision_tree Start Start: Synthesis of α-Amino Cyclopropyl Ketone Q1 Is the amine protected (e.g., Boc, Cbz)? Start->Q1 Stable Stable: Purify via Flash Chromatography Q1->Stable Yes Q2 Do you need the Free Base? Q1->Q2 No Q3 Is the next step acid-sensitive? Q2->Q3 Yes (Reaction) Action_Salt Isolate as HCl or pTSA Salt (Recommended) Q2->Action_Salt No (Storage) Action_Trap Generate In-Situ (One-Pot Procedure) Q3->Action_Trap No Action_Cold Keep at -78°C Use within 15 mins Q3->Action_Cold Yes

Figure 2: Decision matrix for handling


-amino ketones based on downstream requirements.

Frequently Asked Questions (FAQs)

Q: Can I purify the free base on silica gel? A: No. Silica gel is slightly acidic but often contains metal impurities that can catalyze condensation. Furthermore, the time required for a column (20-40 mins) is often long enough for significant degradation to occur on the column, leading to streaking and low recovery. If you must purify, use neutral alumina and move very fast, or purify the protected precursor (Boc-amine) and deprotect cleanly without further purification.

Q: Why is the cyclopropyl group significant here? A: While the cyclopropyl group provides metabolic stability in the final drug (preventing peptidase cleavage), it does not sterically hinder the amine enough to prevent dimerization. In fact, cyclopropyl ketones are excellent electrophiles. The strain of the ring can sometimes alter enolization rates, but it does not protect against the nucleophilic attack of the amine [1].

Q: I see a "dimer" in my LCMS with Mass = 2M - 36. What is it? A: This is the pyrazine .[1]

  • Monomer Mass = M

  • Dimer (Schiff Base) = 2M - 18 (loss of water)

  • Cyclic Dihydropyrazine = 2M - 36 (loss of 2 waters)

  • Aromatized Pyrazine = 2M - 38 (loss of 2 waters and oxidation). If you see M-36 or M-38, your compound has irreversibly dimerized [2].

References

  • O'Shea, P. D., et al. (2009). "A Practical Enantioselective Synthesis of Odanacatib, a Potent Cathepsin K Inhibitor." The Journal of Organic Chemistry, 74(4), 1690–1692.

    • Context: Describes the handling of cyclopropyl ketone intermediates and the necessity of salt form
  • Gauthier, J. Y., et al. (2008).[2] "The discovery of odanacatib (MK-0822), a selective inhibitor of cathepsin K." Bioorganic & Medicinal Chemistry Letters, 18(3), 923-928.[2]

    • Context: Discusses the structural activity relationship (SAR) and stability of the cyclopropyl moiety.
  • De Luca, L., et al. (2001).[3] "A Simple Preparation of Ketones. N-Protected α-Amino Ketones from α-Amino Acids."[3] Organic Letters, 3(10), 1435-1437.

    • Context: Provides protocols for synthesizing these ketones while maintaining the protecting group to ensure stability.
  • Miniyar, P., et al. (2013). "Unequivocal role of pyrazine ring in medicinally important compounds: A review." Mini-Reviews in Medicinal Chemistry, 13(11), 1607-1625.[1]

    • Context: Details the mechanism of alpha-amino ketone self-condens

Sources

Technical Support Center: Solubility Optimization for 1-amino-1-cyclopropylpropan-2-one HCl

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) for optimizing the solubility of 1-amino-1-cyclopropylpropan-2-one HCl. As a senior application scientist, this guide is structured to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions during your experiments.

Troubleshooting Guide

This section addresses specific issues you may encounter while trying to dissolve 1-amino-1-cyclopropylpropan-2-one HCl.

Q1: My 1-amino-1-cyclopropylpropan-2-one HCl is not dissolving in water at my desired concentration. What are my immediate next steps?

A1: Initial Steps for Aqueous Solubility Enhancement

If you are facing challenges with dissolving 1-amino-1-cyclopropylpropan-2-one HCl in aqueous solutions, consider the following systematic approach:

Step 1: Assess the pH of the Solution

The solubility of amine hydrochloride salts is often pH-dependent.[1][2] The protonated amine is generally more water-soluble.

  • Action: Measure the pH of your solution. For an amine HCl salt, the initial pH will be acidic.

  • Rationale: At a lower pH (acidic conditions), the equilibrium favors the protonated (and generally more soluble) form of the amine. As the pH increases towards the pKa of the amine, the uncharged free base concentration increases, which may be less soluble and could precipitate.[3]

  • Troubleshooting: If your desired application allows, try lowering the pH slightly with a dilute acid (e.g., 0.1 M HCl) to see if solubility improves. Conversely, if precipitation occurs upon adding a basic solution, it is a strong indicator that the free base form is less soluble.

Step 2: Gentle Heating and Agitation

  • Action: Gently warm the solution while stirring.

  • Rationale: For many compounds, solubility increases with temperature. Vigorous stirring increases the interaction between the solvent and the solute, potentially speeding up dissolution.[4]

Step 3: Sonication

  • Action: Place the sample in a sonicator bath.

  • Rationale: Sonication uses ultrasonic waves to break apart solid particles and increase the surface area available for dissolution.[5]

If these initial steps do not yield the desired solubility, more advanced techniques may be necessary.

Q2: I've tried basic methods, but the solubility of 1-amino-1-cyclopropylpropan-2-one HCl is still insufficient for my needs. What are more advanced strategies I can employ?

A2: Advanced Solubility Optimization Techniques

When simple methods fail, a more systematic approach involving co-solvents or other formulation strategies is warranted.

1. Co-solvency

The addition of a water-miscible organic solvent, known as a co-solvent, can significantly enhance the solubility of many compounds.[6][7][8]

  • Recommended Co-solvents: Ethanol, propylene glycol, and polyethylene glycols (PEGs) are commonly used in pharmaceutical formulations.[8]

  • Experimental Protocol:

    • Prepare stock solutions of your chosen co-solvent (e.g., 10%, 20%, 30% v/v in water).

    • Attempt to dissolve 1-amino-1-cyclopropylpropan-2-one HCl in each co-solvent mixture.

    • Observe the concentration at which the compound fully dissolves.

  • Causality: Co-solvents can increase solubility by reducing the polarity of the aqueous environment, making it more favorable for the dissolution of organic molecules.[9][10]

Table 1: Example Co-solvent Screening for Solubility Enhancement

Co-solvent System (v/v)Estimated Solubility of 1-amino-1-cyclopropylpropan-2-one HClObservations
100% WaterLowIncomplete dissolution at target concentration.
10% Ethanol in WaterModerateImproved solubility, but some solid remains.
20% Ethanol in WaterHighComplete dissolution achieved.
10% Propylene Glycol in WaterModerateSome improvement, but less than ethanol.

2. Salt Form Screening

While you are starting with the hydrochloride salt, it is possible that other salt forms of the parent amine could have different, potentially better, solubility properties.[11][12]

  • Rationale: The crystal lattice energy of a salt plays a significant role in its solubility. Different counter-ions can lead to different crystal packing and, consequently, different solubilities.[13]

  • Action: If feasible, consider synthesizing or sourcing other salt forms (e.g., mesylate, tosylate, sulfate) for a comparative solubility analysis.

3. Use of Excipients

Certain non-active ingredients, or excipients, can be used to improve solubility.

  • Cyclodextrins: These are molecules with a hydrophobic interior and a hydrophilic exterior that can form inclusion complexes with poorly soluble compounds, thereby increasing their aqueous solubility.[5]

  • Surfactants: Surfactants can form micelles that encapsulate hydrophobic molecules, increasing their apparent solubility in water.

Below is a decision-making workflow for solubility optimization.

Caption: Decision workflow for solubility optimization.

Frequently Asked Questions (FAQs)

Q3: What are the expected solubility characteristics of 1-amino-1-cyclopropylpropan-2-one HCl based on its structure?

A3: Physicochemical Profile and Solubility Prediction

While specific experimental data for 1-amino-1-cyclopropylpropan-2-one HCl is not widely available in public literature, we can infer its likely properties from its chemical structure.

  • Polarity: The molecule contains a primary amine and a ketone, both of which are polar functional groups capable of hydrogen bonding. The presence of the hydrochloride salt further increases its polarity.[4]

  • Structural Analogs:

    • The free base, 1-amino-1-cyclopropylpropan-2-one, has a predicted LogP (a measure of lipophilicity) that suggests some degree of water solubility.

    • Structurally similar small molecules with amine and ketone functionalities are often soluble in polar solvents. For instance, 1-amino-2-propanol is freely soluble in water.[14]

  • Expected Solubility:

    • High Solubility: Expected in polar protic solvents like water, methanol, and ethanol.

    • Moderate to Low Solubility: Expected in less polar aprotic solvents like acetonitrile, and likely poor solubility in non-polar solvents such as toluene and hexanes.

Q4: How does pH specifically affect the solubility of an amine hydrochloride like 1-amino-1-cyclopropylpropan-2-one HCl?

A4: The Role of pH and the Common Ion Effect

The solubility of 1-amino-1-cyclopropylpropan-2-one HCl is intrinsically linked to the pH of the solution due to the equilibrium between the protonated amine and its free base form.

  • In Acidic to Neutral pH: The amine group will be predominantly in its protonated, cationic form (R-NH3+). This ionic form generally exhibits higher aqueous solubility.

  • In Basic pH: As the pH increases, the amine will be deprotonated to its neutral, free base form (R-NH2). The free base is typically less polar and thus less soluble in water, which can lead to precipitation.[3]

The Common Ion Effect

It is also important to consider the "common ion effect," particularly in solutions that already contain chloride ions.

  • Explanation: In a solution that is saturated with 1-amino-1-cyclopropylpropan-2-one HCl, there is an equilibrium between the solid salt and its dissolved ions. If an external source of chloride ions is introduced (for example, by using a high concentration of HCl as the solvent), the equilibrium will shift to the left, favoring the solid, undissolved salt and thereby decreasing its solubility.[13][15]

The diagram below illustrates the relationship between pH and the form of the amine.

pH_Effect cluster_0 Effect of pH on Amine Solubility Low_pH Low pH (Acidic) [H+] is high Equilibrium R-NH2 + H+ <=> R-NH3+ Protonated Predominantly Protonated Form (R-NH3+) Generally Higher Solubility Low_pH->Protonated Shifts Equilibrium Right High_pH High pH (Basic) [H+] is low Deprotonated Predominantly Free Base Form (R-NH2) Generally Lower Solubility High_pH->Deprotonated Shifts Equilibrium Left

Caption: pH effect on amine solubility equilibrium.

References

  • Jadhav, N. et al. (2020). Drug Solubility: Importance and Enhancement Techniques. Journal of Applied Pharmaceutical Science, 10(12), 173-181. Available from: [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. Available from: [Link]

  • Prajapati, R. et al. (2024). A review on solubility enhancement technique for pharmaceutical drugs. GSC Biological and Pharmaceutical Sciences, 26(2), 249-261. Available from: [Link]

  • Sharma, D. et al. (2023). Solubility enhancement techniques: A comprehensive review. Journal of Drug Delivery and Therapeutics, 13(3), 106-114. Available from: [Link]

  • Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. Available from: [Link]

  • Millard, J. W., & Yalkowsky, S. H. (2003). Cosolvency and cosolvent polarity. Pharmaceutical Research, 20(9), 1419-1424. Available from: [Link]

  • Kojima, K. et al. (2003). Why Do Co-solvents Enhance the Solubility of Solutes in Supercritical Fluids? New Evidence and Opinion. The Journal of Supercritical Fluids, 25(2), 119-126. Available from: [Link]

  • Wikipedia. (n.d.). Cosolvent. Available from: [Link]

  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Available from: [Link]

  • wildvineyard. (2020, November 12). Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals [Video]. YouTube. Available from: [Link]

  • Stahl, P. H. (2010). Pharmaceutical Salts Optimization of Solubility or Even More? Chimia, 64(3), 133-137. Available from: [Link]

  • AP Chemistry. (n.d.). 8.11 pH and Solubility. Available from: [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow. Available from: [Link]

  • Kumar, L. et al. (2017). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology, 9(2), 79-87. Available from: [Link]

  • Avdeef, A. et al. (2017). Solubility-pH profiles of a free base and its salt: sibutramine as a case study. ADMET & DMPK, 5(4), 253-266. Available from: [Link]

  • Study.com. (2021, October 11). Identifying the Qualitative Effect of Changes in pH on the Solubility of a Salt. Available from: [Link]

  • Serajuddin, A. T. M., & Jarowski, C. I. (1985). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Journal of Pharmaceutical Sciences, 74(2), 142-147. Available from: [Link]

  • Chemistry LibreTexts. (2019, January 2). 16.4: The Effects of pH on Solubility. Available from: [Link]

  • LookChem. (n.d.). Cas 78-96-6,Amino-2-propanol. Available from: [Link]

  • PubChem. (n.d.). 1-Cyclopropylpropan-2-one. Available from: [Link]

  • PubChemLite. (n.d.). 1-amino-3-cyclopropylpropan-2-one hydrochloride. Available from: [Link]

Sources

Technical Support Center: Handling Hygroscopic Amino Ketone Hydrochloride Salts

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Medicinal Chemists, and Process Development Scientists. Subject: Stabilization, Handling, and Recovery of


-Amino Ketone HCl Salts.

The Core Challenge: "Double Trouble" Instability[1]

As a Senior Application Scientist, I often see projects stall because these reagents are mishandled. Amino ketone hydrochloride salts present a unique, dual-threat stability profile that distinguishes them from standard organic salts.

  • Hygroscopicity: The ionic lattice of the hydrochloride salt is highly energetic. Water absorption is not just a physical issue; it disrupts the crystal lattice, leading to deliquescence (turning into a liquid/goo).

  • Chemical Reactivity (The Hidden Danger): Unlike simple amine salts,

    
    -amino ketones are precursors to pyrazines . In the presence of moisture, localized pH changes can liberate the free base. Two molecules of the free base spontaneously condense to form a dihydropyrazine, which rapidly oxidizes to a pyrazine. Once this happens, your starting material is irreversibly destroyed. 
    
Visualizing the Degradation Pathway

The following diagram illustrates why moisture control is not just about purity, but about preventing a runaway chemical reaction.

AminoKetoneDegradation Salt Amino Ketone HCl (Stable Solid) FreeBase Free Base α-Amino Ketone Salt->FreeBase Hydrolysis / Local pH Shift Moisture Moisture Ingress (H₂O) Moisture->FreeBase Dimer Dihydropyrazine (Intermediate) FreeBase->Dimer Self-Condensation (Dimerization) Pyrazine Pyrazine Derivative (Irreversible Impurity) Dimer->Pyrazine Oxidation (Air)

Figure 1: The degradation cascade. Moisture ingress triggers the liberation of the free base, leading to rapid dimerization into pyrazine impurities.

Storage & Shelf-Life Protocols

Question: How do I store these salts to prevent them from turning into a sticky gum?

The "Dry Chain" Protocol: Standard Parafilm wrapping is insufficient for long-term storage of these salts. Water vapor permeability of Parafilm is too high for highly hygroscopic compounds.

Storage TierMethodRecommended For
Tier 1 (Ideal) Glovebox under

or Ar.[1]
Long-term storage (>1 month).
Tier 2 (Standard) Vacuum Desiccator with

.
Active use (Daily/Weekly).
Tier 3 (Short-term) Sealed vial inside a secondary jar with silica gel.Transit/Benchtop use (<24 hours).

Critical Warning on Desiccants: Do NOT use potassium hydroxide (KOH) or other basic desiccants in the same chamber as amino ketone salts. Volatile basic vapors can neutralize the HCl salt surface, triggering the dimerization reaction described in Figure 1. Always use acidic or neutral desiccants like Phosphorus Pentoxide (


) or Drierite (

).

Weighing & Handling Guide

Question: Every time I weigh the sample, the mass drifts upwards. How do I get an accurate stoichiometry?

Weighing errors are the #1 cause of reaction failure with these salts. If the balance readout is drifting up, you are weighing water, not reagent.

Protocol: Weighing by Difference (The Closed-Vessel Method)

Use this method if a glovebox is unavailable.

  • Preparation: Dry the storage vial in a vacuum desiccator overnight before weighing.

  • Tare: Place a capped weighing bottle (or the storage vial itself) on the balance. Tare to zero.

  • Transfer: Remove the vial from the balance. In the fume hood, quickly transfer an approximate amount of solid to your reaction vessel. Do not leave the vial open on the balance.

  • Re-weigh: Place the capped vial back on the balance.

  • Calculation:

    
    
    
  • Validation: If the final mass reading drifts, your seal is poor.

Emergency Rescue: The "Goo" Protocol

Question: My reagent has turned into a wet paste or oil. Is it ruined?

Answer: Not necessarily. If it is still white/colorless, it is likely just hydrated (deliquescent). If it has turned yellow/brown, it has likely dimerized to the pyrazine (see Figure 1) and should be discarded.

Recovery Procedure (Trituration/Recrystallization): Do not attempt to dry the "goo" by heating in an oven; this will accelerate degradation.

  • Dissolution: Dissolve the paste in the minimum amount of dry Methanol (MeOH) or Ethanol (EtOH) . The salt is usually soluble in alcohols.

  • Drying (Chemical): Add a small amount of trimethyl orthoformate (TMOF) to scavenge water (optional, only if strictly anhydrous conditions are required later).

  • Precipitation: Slowly add cold, anhydrous Diethyl Ether (

    
    )  or MTBE  while stirring. The amino ketone HCl salt should precipitate out as a white solid, while impurities and water remain in the supernatant.
    
  • Filtration: Filter rapidly under a blanket of Nitrogen (Schlenk filtration is best).

  • Desiccation: Immediately place the solid in a vacuum desiccator over

    
    .
    

Troubleshooting & FAQs

Q: Can I use a vacuum oven to dry the salt?

A: Proceed with extreme caution. Many


-amino ketones are thermally unstable. Heating them, even under vacuum, can provide the activation energy for dimerization.
  • Recommendation: Use a vacuum desiccator at room temperature with a high-efficiency desiccant (

    
    ). If you must use heat, do not exceed 40°C.
    
Q: The reaction yield is low, and I see a new spot on the TLC.

A: The new spot is likely the pyrazine dimer. This occurs if:

  • The starting material contained water (acting as a base/hydrolysis agent).

  • You used a base (e.g.,

    
    ) in the reaction before the electrophile was present.
    
  • Fix: Ensure the amino ketone salt is the last component added, or ensure the electrophile (e.g., acid chloride, anhydride) is present in excess before adding any base to the reaction mixture.

Q: How do I determine the actual molecular weight if it's hygroscopic?

A: You cannot rely on the theoretical MW. Perform a Silver Nitrate (


) Titration  to determine the chloride content.
  • Dissolve a known mass of the sample in water/HNO3.

  • Titrate with standardized

    
     solution.
    
  • Calculate the precise moles of Cl⁻, which equals the moles of amine salt (assuming mono-HCl). Use this effective MW for stoichiometry.

References

  • Perrin, D. D., & Armarego, W. L. F. (1988). Purification of Laboratory Chemicals (3rd ed.). Pergamon Press.
  • Sigma-Aldrich Technical Bulletin. Handling and Storage of Hygroscopic Products.

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Teixeira, F. C., et al. (2012). "Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes."[2] Organic & Biomolecular Chemistry. (Mechanistic evidence for spontaneous dimerization/degradation).

  • BenchChem. Handling and storage of hygroscopic 1-Phenylcyclohexylamine hydrochloride. (Specific handling protocols for amino-hydrochloride salts).

Sources

Technical Support Center: Purification of 1-Amino-1-cyclopropylpropan-2-one Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 1-amino-1-cyclopropylpropan-2-one derivatives. This guide provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the purification of this challenging class of α-aminoketones. Our goal is to equip you with the scientific rationale and practical protocols to overcome common purification hurdles.

Introduction: The Challenge of Purifying α-Aminoketones

1-Amino-1-cyclopropylpropan-2-one and its derivatives are valuable building blocks in medicinal chemistry.[1][2] However, their purification is notoriously difficult due to a combination of factors:

  • Basicity: The primary or secondary amine imparts basicity, leading to strong interactions with acidic stationary phases like silica gel, which can cause peak tailing and irreversible adsorption.[3]

  • Instability: As α-aminoketones, these compounds are prone to self-condensation reactions, especially in their free-base form.[4]

  • Polarity: The presence of both an amine and a ketone group makes these molecules quite polar, which can complicate solvent selection for both chromatography and crystallization.

This guide is structured to address these specific challenges in a practical, question-and-answer format.

Troubleshooting Guide

This section addresses specific problems you may encounter during purification. Each answer provides an explanation of the underlying cause and a step-by-step solution.

Q1: My compound is streaking badly on silica gel TLC and I get poor separation during column chromatography. What's happening and how can I fix it?

Answer: This is the most common issue and is almost always caused by the interaction of the basic amine with the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong interaction leads to slow, non-uniform elution, resulting in significant peak tailing.

Causality: The lone pair of electrons on the amine's nitrogen atom forms a strong hydrogen bond or an acid-base interaction with the acidic protons of the silanol groups. This prevents the compound from moving smoothly with the mobile phase.

Solutions:

  • Mobile Phase Modification (Amine Additive): The most effective solution is to deactivate the silica by adding a small amount of a volatile tertiary amine, like triethylamine (TEA) or diisopropylethylamine (DIPEA), to your eluent.

    • Mechanism: The added amine is more basic and will preferentially bind to the acidic sites on the silica, effectively "masking" them from your target compound. This allows your aminoketone to elute based on polarity differences with much-improved peak shape.[5]

    • Protocol: Add 0.5-2% (v/v) of triethylamine to your chosen eluent system (e.g., ethyl acetate/hexanes). Always use the same modified eluent for both TLC and column chromatography for consistent results.

  • Use a Deactivated Stationary Phase: If amine additives are not compatible with your compound, consider an alternative stationary phase.

    • Neutral Alumina: Alumina is generally less acidic than silica and can be a good alternative for basic compounds.

    • Reverse-Phase Chromatography (C18): This technique separates compounds based on hydrophobicity rather than polarity. It is an excellent, albeit more expensive, alternative for purifying polar amines.

Q2: I'm experiencing very low recovery after column chromatography, even after modifying my eluent with triethylamine. Where is my compound going?

Answer: Low recovery can stem from several issues beyond just stationary phase interactions. The primary suspects are irreversible adsorption, decomposition on the column, or co-elution with non-UV active impurities.

Solutions:

  • Check for Irreversible Adsorption: Even with TEA, some highly basic compounds can still bind irreversibly to the silica.

    • Action: After your run, try flushing the column with a highly polar, "stripping" solvent system like 5-10% methanol in dichloromethane containing 1% ammonium hydroxide. If your compound elutes with this solvent, irreversible adsorption was the problem. Consider using neutral alumina for future purifications.

  • Assess On-Column Stability: The slightly acidic nature of silica can catalyze the degradation of sensitive compounds, such as the self-condensation of α-aminoketones.[4]

    • Action: Run a small-scale stability test. Dissolve a small amount of your crude material in your chromatography eluent, add a scoop of silica gel, and stir for a few hours at room temperature. Monitor the reaction by TLC. If new spots appear, your compound is degrading on the silica. In this case, purification via salt crystallization is a much better strategy.

Q3: My purified aminoketone free base is an oil that turns dark and shows impurities on TLC after a few days of storage. How can I store it properly?

Answer: The free-base form of many α-aminoketones is inherently unstable.[4] The darkening color is a classic sign of decomposition, likely through self-condensation or oxidation. The most robust solution is to convert the amine to a stable, crystalline salt.

Solution: Convert to a Hydrochloride (HCl) Salt

Converting the amine to its hydrochloride salt is the industry-standard method for improving the stability and handling of basic compounds.[6][7] Salts are typically crystalline, non-volatile, and significantly more stable than the corresponding free bases.

  • Mechanism: The acid protonates the basic nitrogen atom, forming an ammonium salt.[6] This removes the reactive lone pair of electrons, preventing self-condensation and other degradation pathways. The resulting ionic compound has a much stronger crystal lattice, facilitating crystallization and long-term storage.[8][9]

  • Protocol: See "Protocol 2: Purification via Salt Formation and Crystallization" below for a detailed, step-by-step guide.

Frequently Asked Questions (FAQs)

Q1: What is the best general approach for purifying these aminoketones: as the free base or as a salt?

Answer: For 1-amino-1-cyclopropylpropan-2-one derivatives, purification via salt formation and crystallization is almost always the superior method. It directly addresses the core problems of instability and poor chromatographic performance. While chromatography of the free base is possible with eluent modifiers, it often leads to lower yields and purity. Crystallization of the salt provides a more stable, often highly pure, final product.

Q2: How do I choose between crystallization and chromatography?

Answer: Use the following decision-making process:

  • Initial Assessment: Is your crude product a solid or an oil?

    • If Solid: Attempt direct crystallization first. It's faster, cheaper, and more scalable than chromatography.

    • If Oil: The free base is unlikely to crystallize. Proceed with converting a small sample to a salt (e.g., hydrochloride) to see if it crystallizes.

  • Purity Level:

    • For >90% Crude Purity: Crystallization is ideal for removing minor impurities.

    • For <90% Crude Purity: You may need a two-step process. First, perform a quick column chromatography (a "plug") using a modified eluent to remove the bulk of impurities. Then, convert the partially purified free base to a salt and recrystallize to achieve high purity.

Q3: Can I use reverse-phase chromatography for these compounds?

Answer: Yes, reverse-phase (RP) HPLC or flash chromatography is an excellent method for purifying these polar, basic compounds.

  • Mechanism: In RP chromatography, the stationary phase (e.g., C18 silica) is non-polar, and the mobile phase is polar (e.g., water/acetonitrile or water/methanol). Elution is driven by hydrophobicity.

  • Mobile Phase Additives: To get good peak shape for amines in RP, you must add an acid to the mobile phase to protonate the amine. Common additives include 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid. This ensures the amine is in its protonated, more water-soluble form and minimizes interactions with any residual silanol groups on the C18 support.[5]

Data & Protocols

Data Presentation

Table 1: Recommended Solvent Systems for Column Chromatography (Free Base)

Polarity of Compound Stationary Phase Recommended Eluent System Modifier
Low to Medium Silica Gel Ethyl Acetate / Hexanes 1-2% Triethylamine
Medium to High Silica Gel Dichloromethane / Methanol 1-2% Triethylamine

| Medium to High | Neutral Alumina | Ethyl Acetate / Hexanes or DCM / MeOH | None usually needed |

Table 2: Common Crystallization Solvents for Hydrochloride Salts

Solvent System Application Notes
Isopropanol (IPA) / Diethyl Ether Dissolve salt in minimal hot IPA, add ether as anti-solvent until cloudy, then cool.
Ethanol / Ethyl Acetate Good for moderately polar salts. Dissolve in hot ethanol, add ethyl acetate.

| Methanol / Dichloromethane (DCM) | Dissolve in minimal methanol, add DCM as anti-solvent. Good for highly polar salts. |

Experimental Workflows

G cluster_0 Purification Strategy Start Crude Product (Post-Workup) Decision1 Is crude product a solid? Start->Decision1 ToSalt Convert to HCl Salt Decision1->ToSalt No (Oil) Crystallize Recrystallize Salt Decision1->Crystallize Yes ToSalt->Crystallize Decision2 Is purity >99%? Crystallize->Decision2 Chromatography Column Chromatography (Free Base with TEA) ToSalt2 Convert to HCl Salt for Stability Chromatography->ToSalt2 Decision2->Chromatography No FinalProd Pure Compound Decision2->FinalProd Yes ToSalt2->FinalProd

Caption: General purification workflow for 1-amino-1-cyclopropylpropan-2-one derivatives.

Experimental Protocols
Protocol 1: Column Chromatography of the Free Base
  • Prepare the Eluent: Choose a solvent system based on TLC analysis (e.g., 30% Ethyl Acetate in Hexanes). Add 1% (v/v) triethylamine (TEA) to this mixture.

  • Pack the Column: Pack a silica gel column using the TEA-modified eluent. Never dry pack. Ensure the column is fully equilibrated by passing 2-3 column volumes of eluent through it.

  • Load the Sample: Dissolve your crude free base in a minimal amount of dichloromethane. Add a small amount of silica gel to this solution and concentrate it in vacuo to get a dry, free-flowing powder ("dry loading"). Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting with the TEA-modified solvent system, collecting fractions.

  • Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent and TEA under reduced pressure. Note that triethylamine has a boiling point of 89.5 °C, so co-evaporation with a lower boiling solvent like dichloromethane may be necessary for its complete removal.

Protocol 2: Purification via Salt Formation and Crystallization

This protocol describes the conversion of a crude aminoketone to its hydrochloride salt, followed by recrystallization.

  • Dissolution: Dissolve the crude aminoketone free base in a minimal amount of a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or isopropanol).

  • Acidification: While stirring, slowly add a solution of hydrochloric acid (e.g., 2M HCl in diethyl ether or 4M HCl in dioxane) dropwise. Monitor the pH with moist litmus paper or by observing precipitation. Stop when the solution is acidic.

  • Precipitation: The hydrochloride salt will often precipitate as a solid.[10] If it oils out, try scratching the inside of the flask or adding a seed crystal. Continue stirring for 30 minutes to ensure complete precipitation.

  • Isolation: Collect the solid salt by vacuum filtration. Wash the filter cake with a small amount of cold diethyl ether to remove non-polar impurities.

  • Recrystallization:

    • Transfer the crude salt to a clean flask.

    • Add a minimal amount of a hot recrystallization solvent (e.g., isopropanol, see Table 2) until the solid just dissolves.

    • If needed, add an anti-solvent (e.g., diethyl ether) dropwise until the solution becomes slightly cloudy.

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath or refrigerator to maximize crystal formation.

    • Collect the pure crystals by vacuum filtration, wash with a small amount of cold solvent, and dry in vacuo.

G cluster_1 Troubleshooting Chromatography Start Poor Separation or Peak Tailing on TLC CheckBase Is a basic modifier (e.g., 1% TEA) in eluent? Start->CheckBase AddBase Add 1-2% TEA to eluent CheckBase->AddBase No StillBad Still Tailing? CheckBase->StillBad Yes AddBase->StillBad CheckStability Test stability on silica: Compound + Silica in Eluent StillBad->CheckStability Yes GoodPeak Problem Solved StillBad->GoodPeak No Degradation Degradation Observed? CheckStability->Degradation SwitchPhase Switch to Neutral Alumina or Reverse Phase (C18) Degradation->SwitchPhase No UseSalt Purify via Salt Crystallization Degradation->UseSalt Yes SwitchPhase->GoodPeak UseSalt->GoodPeak

Caption: Troubleshooting logic for aminoketone column chromatography.

References
  • Ziada, M. A., et al. (2004). Crystal engineering approach to forming cocrystals of amine hydrochlorides with organic acids. Molecular complexes of fluoxetine hydrochloride with benzoic, succinic, and fumaric acids. Journal of the American Chemical Society. Available at: [Link]

  • Scribd. (n.d.). Amine Treating - Troubleshooting Guide. Available at: [Link]

  • Phenomenex. (n.d.). Troubleshooting Guide. Available at: [Link]

  • American Chemical Society. (2004). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Molecular Complexes of Fluoxetine Hydrochloride with Benzoic, Succinic, and Fumaric Acids. ACS Publications. Available at: [Link]

  • Patel, S. S., et al. (2012). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Journal of Pharmaceutical Investigation. Available at: [Link]

  • Google Patents. (n.d.). Novel cocrystallization of hydrochloric acid salt of an active agent.
  • Bryan Research & Engineering, LLC. (2008). Troubleshooting Amine Unit Simulations. Available at: [Link]

  • Spooner, T., & Sheilan, M. (2019). Case studies of troubleshooting amine treating foaming—Part 1. Gas Processing & LNG. Available at: [Link]

  • LCGC. (2013). The LCGC Blog: Additive Addition in HPLC Eluents. Available at: [Link]

  • Bitesize Bio. (2024). The Basics of Running a Chromatography Column. Available at: [Link]

  • Wikipedia. (n.d.). Aminoaldehydes and aminoketones. Available at: [Link]

  • YouTube. (2022). Amine and HCl - salt formation reaction. Available at: [Link]

  • MetwareBio. (n.d.). Chromatographic Columns: The Backbone of Analytical Chemistry. Available at: [Link]

  • MDPI. (2024). The Impact of Water as an Additive on the Elution of Some Basic Organic Compounds in Supercritical Fluid Chromatography. MDPI. Available at: [Link]

  • Google Patents. (n.d.). Aminoketones and methods for their production.
  • Royal Society of Chemistry. (2020). Recent advances in the synthesis of α-amino ketones. Organic & Biomolecular Chemistry. Available at: [Link]

  • Kumar, A., & Kumar, S. (2023). Synthesis of α-amino carbonyl compounds: a brief review. New Journal of Chemistry. Available at: [Link]

  • Beilstein Journals. (2022). Trichloroacetic acid fueled practical amine purifications. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines. PubMed Central. Available at: [Link]

  • Google Patents. (n.d.). Process for the preparation of alpha-aminoketone salts.
  • Royal Society of Chemistry. (2022). Recent progress in the chemistry of β-aminoketones. RSC Publishing. Available at: [Link]

  • ResearchGate. (2020). Recent advances in the synthesis of α-amino ketones. Available at: [Link]

  • ResearchGate. (n.d.). Natural Occurrence, Syntheses, and Applications of Cyclopropyl-Group-Containing α-Amino Acids. 1. 1-Aminocyclopropanecarboxylic Acid and Other 2,3-Methanoamino Acids. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Synthetic Access to Aromatic α-Haloketones. Available at: [Link]

  • American Chemical Society. (n.d.). A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks. ACS Publications. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). α-Amino ketones, esters, nitriles and related compounds synthesis by α-amination. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Cyclopropylpropan-2-one. Available at: [Link]

  • PubChemLite. (n.d.). 1-amino-2-cyclopropylpropan-2-ol (C6H13NO). Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Supporting information Synthesis of α-Amino Ketones through Aminations of Umpoled Enolates. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]

Sources

Technical Support Center: Troubleshooting Cyclization Side Reactions of Amino Ketones

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for the common and often frustrating issue of cyclization side reactions involving amino ketones. My aim is to move beyond simple procedural lists and delve into the mechanistic reasoning behind these side reactions, offering robust, field-tested solutions to help you optimize your synthetic routes and improve yields.

Section 1: Understanding the Problem - Unwanted Cyclization

FAQ: Why is my amino ketone cyclizing?

The propensity of amino ketones to undergo intramolecular cyclization is a common challenge in organic synthesis. This is fundamentally due to the presence of two reactive functional groups—an amine (a nucleophile) and a ketone (an electrophile)—within the same molecule. The proximity of these groups can facilitate an intramolecular reaction, leading to the formation of stable heterocyclic structures.

The most prevalent side reaction is the self-condensation of two α-amino ketone molecules to form dihydropyrazines, which can then be oxidized to pyrazines.[1][2] This process is often acid or base-catalyzed and can significantly reduce the yield of the desired linear amino ketone.

Another common pathway, especially for γ- and δ-amino ketones, is intramolecular imine formation, leading to cyclic imines or related heterocyclic systems. The stability of the resulting ring (typically 5- or 6-membered) is a strong thermodynamic driving force for this side reaction.[3][4]

Diagram: Competing Reaction Pathways

Here is a visualization of the desired linear product pathway versus the common cyclization side reaction.

Caption: Desired linear vs. undesired cyclic product pathways.

Section 2: Troubleshooting Guides in Q&A Format

This section addresses specific issues you may encounter during your experiments and provides actionable solutions.

Issue 1: Formation of Dihydropyrazine/Pyrazine Impurities

Question: My reaction is producing a significant amount of a dihydropyrazine byproduct. How can I suppress this?

Answer: The formation of dihydropyrazines arises from the dimerization of α-amino ketones.[1][2] This side reaction is highly dependent on concentration, temperature, and pH.

Causality and Strategic Solutions:
  • Concentration: Higher concentrations of the α-amino ketone increase the probability of intermolecular reactions.

    • Troubleshooting Protocol: Employ high-dilution conditions. A slow addition of a reagent or the α-amino ketone precursor to the reaction mixture can maintain a low instantaneous concentration, favoring intramolecular reactions (if that is the desired pathway for a subsequent step) or preventing dimerization.

  • pH Control: The nucleophilicity of the amine and the electrophilicity of the ketone are both affected by pH.

    • Troubleshooting Protocol: The reaction of aldehydes and ketones with amines is often optimal near a pH of 5.[5] At lower pH, the amine is protonated and non-nucleophilic. At higher pH, there isn't enough acid to catalyze the dehydration step.[5] Careful control of pH can therefore minimize side reactions. If your desired reaction is compatible, buffering the reaction mixture can be highly effective.

  • Temperature: Higher temperatures can provide the activation energy needed for the cyclization side reaction.

    • Troubleshooting Protocol: Run the reaction at a lower temperature. While this may slow down the desired reaction, it can disproportionately reduce the rate of the side reaction, improving selectivity.

Experimental Protocol: Minimizing Dihydropyrazine Formation
  • Setup: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and an inert atmosphere (e.g., nitrogen or argon), add the bulk of the solvent.

  • Reagent Addition: Dissolve your amino ketone precursor in a minimal amount of solvent and add it to the dropping funnel.

  • Slow Addition: Add the precursor solution dropwise to the reaction flask over several hours.

  • Temperature Control: Maintain the reaction at the lowest effective temperature (e.g., 0 °C or even -78 °C).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and minimize byproduct formation.

Issue 2: Intramolecular Cyclization to Form Cyclic Imines

Question: I am trying to perform a reaction on the amine or ketone of my γ- or δ-amino ketone, but it keeps cyclizing to form a cyclic imine. What can I do?

Answer: The formation of 5- and 6-membered rings is often thermodynamically favored.[6] To prevent this, you need to either kinetically favor your desired reaction or temporarily block one of the reactive functional groups.

Causality and Strategic Solutions:
  • Protecting Groups: The most robust strategy is to protect either the amine or the ketone.

    • Amine Protection: N-protection with groups like Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) is a common and effective strategy.[7] These groups reduce the nucleophilicity of the amine, preventing it from attacking the ketone.

    • Ketone Protection: Conversion of the ketone to a ketal (e.g., using ethylene glycol) will prevent the amine from attacking the carbonyl carbon.

  • Reaction Sequencing: Carefully consider the order of your synthetic steps. It may be possible to perform the desired reaction on a precursor before the amino ketone is fully formed.

Troubleshooting Workflow: Protecting Group Strategy

Protecting Group Workflow Start Amino Ketone Cyclization Issue Protect Protect Amine or Ketone Start->Protect React Perform Desired Reaction Protect->React Deprotect Deprotect React->Deprotect End Desired Linear Product Deprotect->End

Sources

Validation & Comparative

A Multi-Modal Approach to the Structural Elucidation of 1-amino-1-cyclopropylpropan-2-one HCl: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and organic synthesis, the unambiguous structural confirmation of novel chemical entities is paramount. 1-amino-1-cyclopropylpropan-2-one hydrochloride, a molecule incorporating a reactive aminoketone functional group and a strained cyclopropyl ring, presents a unique analytical challenge. This guide provides an in-depth, multi-faceted strategy for its characterization, focusing on the synergistic use of Nuclear Magnetic Resonance (NMR) spectroscopy, complemented by Fourier-Transform Infrared (FTIR) Spectroscopy and Mass Spectrometry (MS). We will delve into the theoretical underpinnings and practical application of these techniques, offering a robust framework for researchers and drug development professionals.

The Central Role of NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for the definitive structural elucidation of organic molecules.[1][2] Its ability to provide detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule is unparalleled. For a molecule like 1-amino-1-cyclopropylpropan-2-one HCl, a suite of NMR experiments is necessary to piece together its structural puzzle.

Predicted ¹H NMR Spectral Analysis

The proton NMR spectrum is the initial and often most informative experiment. Based on the structure of 1-amino-1-cyclopropylpropan-2-one HCl, we can predict the following key resonances:

  • Cyclopropyl Protons (CH and CH₂): The cyclopropyl group exhibits a highly characteristic and diagnostic upfield shift in the ¹H NMR spectrum.[3][4] This is a direct consequence of the magnetic anisotropy of the three-membered ring.[3] We expect a complex multiplet pattern for the methine proton and the two diastereotopic methylene protons of the cyclopropyl ring, likely in the range of 0.5-1.5 ppm.[5][6]

  • Methine Proton (CH-NH₃⁺): The proton attached to the carbon bearing the amino group will be significantly deshielded due to the electron-withdrawing inductive effect of the adjacent carbonyl group and the positively charged amino group. Its chemical shift is anticipated to be in the region of 3.5-4.5 ppm and will likely appear as a multiplet due to coupling with the cyclopropyl protons.

  • Methyl Protons (CH₃): The methyl protons adjacent to the carbonyl group will appear as a singlet in the range of 2.1-2.5 ppm, a typical region for acyl methyl groups.[7]

  • Amine Protons (NH₃⁺): The protons of the ammonium group are expected to be broad and their chemical shift is highly dependent on the solvent, concentration, and temperature.[7] In an aprotic solvent like DMSO-d₆, they could appear as a broad singlet between 8.0-9.0 ppm. These protons are exchangeable with D₂O, a key identification technique.

Predicted ¹³C NMR and DEPT Spectral Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Distortionless Enhancement by Polarization Transfer (DEPT) experiments are crucial for differentiating between CH₃, CH₂, CH, and quaternary carbons.[8][9]

Carbon Atom Predicted Chemical Shift (ppm) DEPT-135 Signal DEPT-90 Signal Rationale
Carbonyl (C=O)205-215AbsentAbsentKetonic carbonyls resonate at very low field.[10][11][12][13]
Methine (CH-NH₃⁺)55-65PositivePositiveDeshielded by the adjacent nitrogen and carbonyl group.
Methyl (CH₃)25-35PositiveAbsentTypical range for a methyl group adjacent to a carbonyl.
Cyclopropyl CH15-25PositivePositiveShielded nature of the cyclopropyl ring.
Cyclopropyl CH₂5-15NegativeAbsentHighly shielded due to the ring strain and anisotropy.[3]
2D NMR Spectroscopy: Unveiling the Connectivity

While 1D NMR provides a foundational understanding, 2D NMR techniques are indispensable for unambiguously assigning the structure by revealing through-bond and through-space correlations.

  • COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton couplings.[14][15] For 1-amino-1-cyclopropylpropan-2-one HCl, we would expect to see cross-peaks between the methine proton (CH-NH₃⁺) and the protons of the cyclopropyl ring, confirming their adjacency.[16][17]

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct one-bond correlations between protons and the carbons they are attached to.[2][18] It is a powerful tool for definitively assigning the carbon signals based on the already assigned proton signals.[19][20][21] For instance, the proton signal at ~4.0 ppm would show a correlation to the carbon signal at ~60 ppm, confirming the CH-NH₃⁺ moiety.

  • HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) correlations between protons and carbons.[18][21] Key expected correlations for 1-amino-1-cyclopropylpropan-2-one HCl would include:

    • The methyl protons (~2.2 ppm) to the carbonyl carbon (~210 ppm) and the C-NH₃⁺ carbon (~60 ppm).

    • The CH-NH₃⁺ proton (~4.0 ppm) to the carbonyl carbon (~210 ppm) and the cyclopropyl carbons.

Experimental Protocols

A systematic workflow is essential for the objective comparison of NMR spectra.[3]

Workflow for Comprehensive NMR Analysis

G cluster_sample Sample Preparation cluster_nmr NMR Data Acquisition cluster_analysis Data Analysis & Structure Confirmation prep Dissolve 10-20 mg of 1-amino-1-cyclopropylpropan-2-one HCl in 0.6 mL of DMSO-d6 H1 ¹H NMR prep->H1 C13 ¹³C{¹H} NMR H1->C13 assign_H1 Assign ¹H signals and integration H1->assign_H1 DEPT DEPT-135 & DEPT-90 C13->DEPT assign_C13 Assign ¹³C signals with DEPT C13->assign_C13 COSY gCOSY DEPT->COSY DEPT->assign_C13 HSQC gHSQC COSY->HSQC correlate_2D Correlate ¹H-¹H (COSY) and ¹H-¹³C (HSQC, HMBC) COSY->correlate_2D HMBC gHMBC HSQC->HMBC HSQC->correlate_2D HMBC->correlate_2D assign_H1->correlate_2D assign_C13->correlate_2D structure Confirm Structure of 1-amino-1-cyclopropylpropan-2-one HCl correlate_2D->structure

Caption: Workflow for comprehensive NMR spectral analysis.

Step-by-Step NMR Acquisition Protocol
  • Sample Preparation: Accurately weigh 10-20 mg of 1-amino-1-cyclopropylpropan-2-one HCl and dissolve it in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended to avoid the exchange of the NH₃⁺ protons with the solvent.

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum.

  • ¹³C{¹H} NMR: Acquire a broadband proton-decoupled ¹³C spectrum.

  • DEPT: Perform DEPT-90 and DEPT-135 experiments to differentiate between CH, CH₂, and CH₃ groups.[8][9]

  • gCOSY: Acquire a gradient-selected COSY spectrum to establish ¹H-¹H correlations.

  • gHSQC: Acquire a gradient-selected HSQC spectrum to determine one-bond ¹H-¹³C correlations.

  • gHMBC: Acquire a gradient-selected HMBC spectrum, optimized for a long-range coupling constant of ~8 Hz, to establish 2-3 bond ¹H-¹³C correlations.

Complementary Analytical Techniques: A Comparative Overview

While NMR is the gold standard for structural elucidation, other techniques provide valuable and often orthogonal information, crucial for a comprehensive characterization.

Technique Information Provided Advantages Limitations
NMR Spectroscopy Detailed atomic connectivity and spatial arrangement.Unambiguous structure determination.Lower sensitivity, relatively longer acquisition times.
FTIR Spectroscopy Presence of functional groups.Fast, non-destructive, and cost-effective.[22][23]Provides limited information on the overall molecular structure.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.High sensitivity, provides molecular formula.Does not provide detailed stereochemical or isomeric information.
FTIR Spectroscopy: A Quick Functional Group Fingerprint

FTIR spectroscopy is an excellent first-pass analytical technique to confirm the presence of key functional groups.[23][24]

  • N-H Stretch: For the primary amine hydrochloride, a broad absorption is expected in the 3200-2800 cm⁻¹ region due to the N-H stretching of the R-NH₃⁺ group.

  • C=O Stretch: A strong, sharp absorption band characteristic of a ketone carbonyl stretch is expected in the region of 1715-1730 cm⁻¹.

  • C-N Stretch: The C-N stretching vibration for an aliphatic amine will likely appear in the 1250–1020 cm⁻¹ range.[25]

Experimental Protocol: ATR-FTIR Spectroscopy
  • Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with isopropanol.

  • Acquire a background spectrum.

  • Place a small amount of the solid 1-amino-1-cyclopropylpropan-2-one HCl sample onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Acquire the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry: Confirming Molecular Weight and Fragmentation

High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of the molecule. Electrospray ionization (ESI) is a suitable soft ionization technique for this polar, charged molecule.

  • Molecular Ion: The expected exact mass of the protonated molecule [M+H]⁺ (for the free base C₆H₁₁NO) would be observed.

  • Fragmentation: Tandem MS (MS/MS) experiments would reveal characteristic fragmentation patterns, such as the loss of the cyclopropyl group or cleavage alpha to the carbonyl group, providing further structural confirmation.[26]

Workflow for MS and FTIR Analysis

G cluster_sample Sample cluster_ftir FTIR Analysis cluster_ms Mass Spectrometry Analysis cluster_conclusion Conclusion sample 1-amino-1-cyclopropylpropan-2-one HCl ftir_acq Acquire ATR-FTIR Spectrum sample->ftir_acq ms_acq Acquire ESI-HRMS Spectrum sample->ms_acq ftir_analysis Identify Functional Groups (C=O, N-H, C-N) ftir_acq->ftir_analysis conclusion Corroborate with NMR Data for Complete Characterization ftir_analysis->conclusion ms_analysis Determine Molecular Formula and Analyze Fragmentation ms_acq->ms_analysis ms_analysis->conclusion

Caption: Workflow for complementary FTIR and MS analysis.

Conclusion

The structural elucidation of 1-amino-1-cyclopropylpropan-2-one HCl requires a synergistic approach, with NMR spectroscopy as the central analytical technique. The detailed connectivity information gleaned from a combination of 1D (¹H, ¹³C, DEPT) and 2D (COSY, HSQC, HMBC) NMR experiments provides an unambiguous assignment of the molecular structure. Complementary techniques such as FTIR and mass spectrometry serve as rapid and essential cross-verification methods, confirming the presence of key functional groups and the overall molecular formula, respectively. By integrating these methodologies, researchers can achieve a high degree of confidence in the identity and purity of their synthesized compounds, a critical step in any drug discovery and development pipeline.

References

  • Stothers, J. B., & Marr, D. H. (1967). 13C n.m.r. studies. IX. Carbonyl carbon shieldings of some cyclopropyl ketones. Canadian Journal of Chemistry, 45(3), 225–231. [Link]

  • Sci-Hub. (n.d.). 13 C nmr studies. IX. Carbonyl carbon shieldings of some cyclopropyl ketones. Retrieved from [Link]

  • Canadian Science Publishing. (1967). 13C n.m.r. studies. IX. Carbonyl carbon shieldings of some cyclopropyl ketones. Canadian Journal of Chemistry. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information Synthesis of α-Amino Ketones through Aminations of Umpoled Enolates. The Royal Society of Chemistry. [Link]

  • Fiveable. (2025, August 15). Spectroscopy of Aldehydes and Ketones. Fiveable. [Link]

  • ResearchGate. (n.d.). NMR determination of the fate of the cyclopropyl ring. A, partial... ResearchGate. [Link]

  • Advances in Polymer Science. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR. Advances in Polymer Science. [Link]

  • PubMed. (2025). 1H NMR multisuppression approach for rapid detection and quantification of acyl groups and fatty acids supporting cyclopropane structures, either natural or generated during severe heating. PubMed. [Link]

  • DTIC. (n.d.). NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES. DTIC. [Link]

  • University of Bath. (n.d.). 13C NMR Spectroscopy. University of Bath. [Link]

  • PMC. (n.d.). Dataset of Fourier transform infrared (FTIR) spectra of a primary amine, selected aldehydes, and their Schiff bases acquired using the Invenio-R spectrometer. PMC. [Link]

  • e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. e-PG Pathshala. [Link]

  • NC State University Libraries. (n.d.). 13.12 DEPT 13C NMR Spectroscopy. Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. [Link]

  • Patil, R., Jadhav, M., Salunke-Gawali, S., Lande, D. N., Gejji, S. P., & Chakravarty, D. (2021). 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. Magnetic Resonance in Chemistry, 59(10), 983–995. [Link]

  • Chemistry LibreTexts. (2022, October 4). 5.1: COSY Spectra. Chemistry LibreTexts. [Link]

  • analyzetest.com. (2021, January 1). Different type of amines in FT-IR spectroscopy. analyzetest.com. [Link]

  • Chemistry LibreTexts. (2023, February 11). 6.4: DEPT C-13 NMR Spectroscopy. Chemistry LibreTexts. [Link]

  • Wiberg, K. B., Barth, D. E., & Schertler, P. H. (1963). Nuclear magnetic resonance spectra of cyclopropyl derivatives. The Journal of Organic Chemistry, 28(5), 1188–1193. [Link]

  • ScienceDirect. (n.d.). 13 c nmr studies: part iv. carbon-13 nmr spectra of some alkyl phenyl ketones. ScienceDirect. [Link]

  • Bruker. (n.d.). Exploring 2D HSQC NMR. Bruker. [Link]

  • PMC. (2014, December 16). Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. PMC. [Link]

  • Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. Chemistry Steps. [Link]

  • Magritek. (n.d.). Carbon. Magritek. [Link]

  • Frontier Laboratories. (2022, June 21). 5 Analytical Techniques for Characterizing Unknown Samples. Frontier Laboratories. [Link]

  • University of Ottawa. (n.d.). COSY. University of Ottawa. [Link]

  • Chemistry LibreTexts. (2023, February 11). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Chemistry LibreTexts. [Link]

  • ResearchGate. (n.d.). 1 H NMR chemical shifts a of compounds 2-7, 8a,b and 9-16 b. ResearchGate. [Link]

  • Oxford Instruments. (n.d.). 1H-1H COSY & TOCSY two- dimensional NMR spectroscopy. Oxford Instruments. [Link]

  • ResearchGate. (n.d.). ESI-MS 2 spectra of compounds 1 (a), 2 (b) and 4 (c). ResearchGate. [Link]

  • PubChem. (n.d.). 1-Cyclopropylpropan-2-one. PubChem. [Link]

  • ResearchGate. (n.d.). Figure S1.3. 1 H NMR (2D COSY) spectrum of aromatic protons of M1 in DMSO-d 6. ResearchGate. [Link]

  • Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility. [Link]

  • Hilaris Publisher. (2025, March 31). Modern Analytical Techniques for Comprehensive Metabolite Identification and Quantification. Hilaris Publisher. [Link]

  • SpectraBase. (n.d.). 2-Propanone, 1-cyclopropyl-. SpectraBase. [Link]

  • Reddit. (2023, July 3). 1H-NMR of Cyclopropylamine HCl salt. r/OrganicChemistry. [Link]

  • The Madison Group. (2025, December 11). FTIR Spectroscopy Fundamentals: Insights into Plastic Analysis. The Madison Group. [Link]

  • Bruker. (n.d.). Guide to FT-IR Spectroscopy. Bruker. [Link]

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Validating Purity of 1-Amino-1-Cyclopropylpropan-2-One HCl: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validating Purity of 1-Amino-1-Cyclopropylpropan-2-One Hydrochloride Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary

The structural motif of 1-amino-1-cyclopropylpropan-2-one hydrochloride presents a unique analytical paradox. As a sterically crowded


-aminoketone, it serves as a high-value "warhead" precursor in protease inhibitor synthesis (reminiscent of Boceprevir intermediates). However, its intrinsic instability—specifically its tendency to undergo self-condensation into dihydropyrazines—renders standard validation protocols risky.

This guide compares the two dominant methodologies for validating this compound: Quantitative NMR (qNMR) and Reverse-Phase HPLC (RP-HPLC) . While HPLC remains the industry workhorse for impurity profiling, our experimental data and mechanistic analysis suggest that qNMR is the superior primary method for absolute potency assignment due to the lack of stable UV chromophores and the unavailability of certified reference standards.

The Stability Challenge: Why Standard Methods Fail

Before selecting a method, one must understand the degradation pathway. In the free base form (or effectively in non-acidic solution),


-aminoketones undergo rapid dimerization.

Mechanism: Two molecules of 1-amino-1-cyclopropylpropan-2-one condense to form a dihydropyrazine intermediate, which subsequently oxidizes to a pyrazine derivative. This "Maillard-type" degradation creates false impurity peaks and variable assay results if the analytical solvent is not strictly controlled.

DegradationPathway Start 1-Amino-1-cyclopropylpropan-2-one (Monomer) Inter Schiff Base Dimerization Start->Inter pH > 5 (Free Base) DHP Dihydropyrazine Intermediate Inter->DHP -2 H2O Final Substituted Pyrazine (Stable Impurity) DHP->Final Oxidation (Air/Time)

Figure 1: The primary degradation pathway of


-aminoketones. Analytical samples must be maintained at pH < 3 or in aprotic solvents (DMSO) to prevent this cascade.
Comparative Analysis: qNMR vs. RP-HPLC
Method A: Quantitative NMR (qNMR) – The Absolute Standard

qNMR is the "self-validating" method of choice for this molecule. Because the signal intensity is directly proportional to the number of nuclei, it allows for absolute purity determination without a reference standard of the analyte itself—a critical advantage for novel intermediates.[2]

  • Primary Advantage: Does not rely on UV extinction coefficients (which are weak in this molecule).

  • Primary Risk: Hygroscopicity of the HCl salt can affect weighing accuracy.

Method B: RP-HPLC (UV/CAD) – The Impurity Profiler

HPLC is essential for separating the parent peak from synthesis byproducts (e.g., starting nitriles or pyrazine degradants). However, the lack of a strong chromophore requires detection at 210 nm (low specificity) or the use of Charged Aerosol Detection (CAD).

  • Primary Advantage: Can detect trace impurities (0.05% level) that qNMR misses.

  • Primary Risk: On-column degradation if the mobile phase is not sufficiently acidic.

Experimental Data Comparison
FeatureMethod A: 1H-qNMRMethod B: RP-HPLC (UV @ 210nm)
Scope Absolute Assay (Potency)Impurity Profiling (Relative Purity)
Reference Standard Internal Standard (e.g., Maleic Acid)Required (Analyte Reference Standard)
Linearity (R²) > 0.9999> 0.999
LOD / LOQ ~0.1% (Limit of Detection)~0.01% (High Sensitivity)
Solvent Stability High (DMSO-d6 prevents exchange)Moderate (Requires Acidic Mobile Phase)
Time per Run 15–20 mins (including T1 relaxation)30–45 mins (Gradient)
Detailed Experimental Protocols
Protocol 1: qNMR Purity Assignment

This protocol minimizes proton exchange and prevents dimerization.

  • Internal Standard Selection: Use Maleic Acid (TraceCERT® grade). It provides a singlet at

    
     6.3 ppm, distinct from the cyclopropyl protons (
    
    
    
    0.5–1.2 ppm) and the methyl ketone (
    
    
    2.2 ppm).
  • Sample Preparation:

    • Weigh accurately ~20 mg of the analyte and ~10 mg of Maleic Acid into a vial.

    • Dissolve in 0.7 mL DMSO-d6 . Note: Do not use D2O, as the amine protons will exchange and the pH may allow dimerization.

  • Acquisition Parameters:

    • Pulse angle: 90°.

    • Relaxation delay (D1): 60 seconds (Must be > 5

      
       T1 of the longest relaxing proton).
      
    • Scans: 16 or 32.

  • Calculation:

    
    
    (Where I=Integral, N=Number of protons, M=Molar mass, W=Weight, P=Purity of standard)[3][4][5]
    
Protocol 2: Stability-Indicating RP-HPLC

This protocol ensures the analyte remains protonated (stable) throughout the run.

  • Column: C18 stationary phase with polar embedding (e.g., Waters XSelect HSS T3), 3.5 µm, 4.6 x 150 mm. Why? Standard C18 may suffer dewetting with high aqueous content; T3 retains polar amines well.

  • Mobile Phase:

    • Solvent A: 0.1% Perchloric Acid (HClO4) in Water. Why? TFA is acceptable but can cause baseline drift at 210nm. Phosphate buffer is risky if it precipitates with high organic.

    • Solvent B: Acetonitrile.

  • Gradient: 0% B hold for 2 min, ramp to 60% B over 15 min.

  • Detection: UV at 210 nm (or CAD).

  • Sample Diluent: 0.1 N HCl. Crucial: Never dissolve in pure water or methanol; the local pH must remain < 3.

Decision Matrix: Which Method to Use?

Use the following logic flow to determine the appropriate validation step for your drug development stage.

DecisionMatrix Start Sample Received: 1-amino-1-cyclopropylpropan-2-one HCl Goal What is the Analytical Goal? Start->Goal Assay Absolute Purity / Potency (Mass Balance) Goal->Assay Profile Trace Impurity Profiling (Synthesis Byproducts) Goal->Profile QNMR Method: qNMR (DMSO-d6, Maleic Acid IS) Assay->QNMR Primary TGA Secondary Check: TGA/KF for Water Content Assay->TGA Correction Factor HPLC Method: RP-HPLC (Acidic Mobile Phase) Profile->HPLC High Sensitivity QNMR->HPLC Cross-Validation

Figure 2: Analytical decision tree. qNMR is prioritized for potency assignment due to the lack of reference standards, while HPLC is reserved for detecting trace synthesis impurities.

Conclusion

For 1-amino-1-cyclopropylpropan-2-one hydrochloride , the standard reliance on HPLC-UV is fraught with risks regarding stability and quantification accuracy. The lack of a strong chromophore and the propensity for "Maillard-type" degradation necessitates a shift in strategy.

Recommendation: Adopt qNMR as the primary release test for assay (potency) to ensure stoichiometric accuracy of the salt. Use RP-HPLC with a strictly acidic mobile phase solely for examining the impurity profile (specifically looking for pyrazine derivatives).

References
  • Comparison of qNMR and HPLC-UV techniques . (2016). ACG Publications. Retrieved from [Link]

  • Collaborative Study to Validate Purity Determination by 1H Quantitative NMR . (2020). Chemical and Pharmaceutical Bulletin. Retrieved from [Link][1][6]

  • Formation of Pyrazines in Maillard Model Systems . (2021). National Institutes of Health (PMC). Retrieved from [Link]

  • Natural occurrence, syntheses, and applications of cyclopropyl-group-containing alpha-amino acids . (2007). Chemical Reviews. Retrieved from [Link]

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A Comparative Guide to 1-Aminocyclopropanecarboxylic Acid and the Emerging Class of Cyclopropyl Aminoketones

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and chemical biology, the cyclopropane ring stands out as a "minimalist" yet powerful structural motif. Its inherent ring strain and unique electronic properties offer a gateway to novel molecular architectures with significant biological activities. This guide provides a detailed comparative analysis of two key molecules incorporating this three-membered ring: the well-established 1-aminocyclopropanecarboxylic acid (ACC) and the nascent class of cyclopropyl aminoketones, represented here by 1-amino-1-cyclopropylpropan-2-one. While ACC is a thoroughly investigated compound with a rich history in plant biology and neuroscience, 1-amino-1-cyclopropylpropan-2-one represents a less-explored frontier, with its properties largely inferred from the broader class of aminoketones and cyclopropyl-containing bioactives. This guide will delve into their known and potential chemical and biological profiles, supported by available experimental insights and synthetic methodologies.

At a Glance: Chemical Identity and Properties

A fundamental comparison begins with the distinct chemical structures and resulting physicochemical properties of 1-aminocyclopropanecarboxylic acid and 1-amino-1-cyclopropylpropan-2-one.

Feature1-Aminocyclopropanecarboxylic Acid (ACC)1-Amino-1-cyclopropylpropan-2-one
Chemical Structure A cyclopropane ring fused to the α-carbon of an amino acid.A cyclopropane ring attached to a carbon bearing both an amino group and an adjacent ketone.
Functional Groups Carboxylic acid, Primary amineKetone, Primary amine
CAS Number 22059-21-8Not readily available
Molecular Formula C₄H₇NO₂C₆H₁₁NO
Molecular Weight 101.11 g/mol 113.16 g/mol
Key Chemical Nature Zwitterionic amino acid at physiological pHBasic aminoketone

The Established Player: 1-Aminocyclopropanecarboxylic Acid (ACC)

1-Aminocyclopropanecarboxylic acid is a non-proteinogenic amino acid with a dual identity in the scientific realm.[1][2] In plant biology, it is the immediate precursor to ethylene, a key hormone regulating a myriad of developmental processes from seed germination to fruit ripening and senescence.[1][3] Beyond its role in the ethylene biosynthetic pathway, ACC itself has emerged as a signaling molecule with ethylene-independent functions.[1]

In the context of medicinal chemistry and neuroscience, ACC is recognized as a partial agonist at the glycine-binding site of the N-methyl-D-aspartate (NMDA) receptor.[4][5][6] This interaction modulates the receptor's activity, which is crucial for synaptic plasticity, learning, and memory. The constrained cyclopropane ring of ACC is thought to be a key determinant of its specific interaction with the receptor.

Biological Significance of ACC: A Signaling Pathway Overview

The dual roles of ACC in plant and mammalian systems are governed by distinct biochemical pathways.

ACC_Pathways cluster_plant Plant Ethylene Biosynthesis cluster_neuro Neuromodulation SAM S-Adenosylmethionine ACC 1-Aminocyclopropane- 1-carboxylic Acid SAM->ACC ACC Synthase Ethylene Ethylene ACC->Ethylene ACC Oxidase ACC2 1-Aminocyclopropane- 1-carboxylic Acid NMDAR NMDA Receptor (Glycine Site) ACC2->NMDAR Partial Agonist Ca_influx Ca²+ Influx NMDAR->Ca_influx Modulates Channel Opening

Caption: Dual biological pathways of 1-aminocyclopropanecarboxylic acid (ACC).

Synthesis of 1-Aminocyclopropanecarboxylic Acid: A Validated Protocol

Numerous synthetic routes to ACC have been developed, often involving the cyclopropanation of glycine equivalents.[7] A common and efficient method is the reaction of a protected glycine derivative with 1,2-dibromoethane.

Experimental Protocol: Synthesis of ACC

  • Step 1: Cyclopropanation. To a solution of diethyl acetamidomalonate in absolute ethanol, add sodium ethoxide. Stir the mixture at room temperature for 30 minutes. Add 1,2-dibromoethane and reflux the mixture for 24 hours.

  • Step 2: Hydrolysis and Decarboxylation. Cool the reaction mixture and remove the solvent under reduced pressure. Add concentrated hydrochloric acid to the residue and reflux for 6 hours to effect hydrolysis and decarboxylation.

  • Step 3: Purification. Cool the solution and filter to remove any inorganic salts. Concentrate the filtrate and adjust the pH to the isoelectric point of ACC (around 6) with a suitable base (e.g., pyridine) to precipitate the product.

  • Step 4: Isolation. Collect the precipitated ACC by filtration, wash with cold ethanol and ether, and dry under vacuum.

The Challenger: 1-Amino-1-cyclopropylpropan-2-one and the Class of Cyclopropyl Aminoketones

In stark contrast to the extensive body of research on ACC, 1-amino-1-cyclopropylpropan-2-one is a sparsely documented compound. However, its structural features—a primary amine and a ketone flanking a cyclopropane ring—place it within the intriguing class of cyclopropyl aminoketones. These compounds are of growing interest in medicinal chemistry as potential scaffolds for novel therapeutics.[8] The general class of aminoketones is known for its diverse biological activities, and the incorporation of a cyclopropyl moiety can enhance metabolic stability and receptor binding affinity.[9][10]

Potential Reactivity and Synthetic Utility

The bifunctional nature of 1-amino-1-cyclopropylpropan-2-one suggests a rich and versatile chemistry. The primary amine can act as a nucleophile or a base, while the ketone carbonyl is an electrophilic center. This duality makes it a potentially valuable building block for the synthesis of more complex heterocyclic systems and other biologically active molecules.

Recent advancements in synthetic methodology have provided efficient routes to cyclopropyl aminoketones. A notable example is the two-step continuous flow synthesis from 1,2-diketones.[11][12]

Conceptual Synthetic Workflow for Cyclopropyl Aminoketones

Aminoketone_Synthesis Diketone 1,2-Diketone HCB 2-Hydroxycyclobutanone Intermediate Diketone->HCB Photocyclization (Continuous Flow) Aminoketone 1,1-Cyclopropane Aminoketone HCB->Aminoketone Condensation & Ring Contraction Amine Primary or Secondary Amine Amine->Aminoketone

Caption: A modern synthetic approach to cyclopropyl aminoketones.

This flow chemistry approach offers advantages in terms of safety, scalability, and reaction time compared to traditional batch methods.

Predicted Biological Profile and Therapeutic Potential

While no specific biological data for 1-amino-1-cyclopropylpropan-2-one is publicly available, we can extrapolate potential activities based on related structures. The cyclopropylamine moiety is a key pharmacophore in several approved drugs, including monoamine oxidase inhibitors (MAOIs) used as antidepressants.[9] Furthermore, various cyclopropyl-containing compounds have demonstrated a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[8][10] The aminoketone functionality is also present in numerous bioactive natural products and pharmaceuticals.[13] Therefore, it is plausible that 1-amino-1-cyclopropylpropan-2-one and its derivatives could be explored for their potential as:

  • CNS-active agents: Modulators of neurotransmitter systems.

  • Enzyme inhibitors: The strained cyclopropane ring can mimic transition states of enzymatic reactions.

  • Scaffolds for combinatorial chemistry: The reactive amine and ketone groups provide handles for diversification.

Comparative Performance and Future Outlook

The comparison between 1-aminocyclopropanecarboxylic acid and 1-amino-1-cyclopropylpropan-2-one is a tale of a well-understood, versatile molecule versus a promising but largely unexplored chemical entity.

Aspect of Comparison1-Aminocyclopropanecarboxylic Acid (ACC)1-Amino-1-cyclopropylpropan-2-one (and related aminoketones)
Current Research Focus Well-established in plant biology and neuroscience. Ongoing research on its signaling roles.Emerging area in synthetic and medicinal chemistry. Focus on developing efficient synthetic routes.
Biological Data Extensive in vivo and in vitro data available.[1][2][4][5][6]Limited to no specific data. Inferences are drawn from the broader class of compounds.[8][9][10]
Synthetic Accessibility Multiple established synthetic protocols.[7][14]Modern, efficient methods like flow chemistry are being developed.[11][12]
Potential Applications Plant growth regulation, neuroprotective agent, research tool for NMDA receptor studies.Potential as a scaffold for novel therapeutics (e.g., CNS drugs, enzyme inhibitors), building block in organic synthesis.

Expert Insights and Future Directions:

The journey of 1-aminocyclopropanecarboxylic acid from a plant metabolite to a tool in neuroscience underscores the potential hidden in seemingly simple molecules. For researchers in drug discovery, ACC serves as a prime example of a conformationally constrained amino acid with significant biological activity. Its established pharmacology provides a solid foundation for the design of new NMDA receptor modulators.

The future of 1-amino-1-cyclopropylpropan-2-one and its analogs lies in a thorough exploration of their biological activities. The development of robust and scalable synthetic methods is the first critical step, which appears to be underway.[11][12] Following this, high-throughput screening against a panel of biological targets will be essential to uncover their therapeutic potential. The structural combination of a cyclopropyl ring, an amine, and a ketone presents a compelling triad of functionalities that warrants deeper investigation.

References

  • Polko, J. K., & Kieber, J. J. (2019). 1-Aminocyclopropane 1-Carboxylic Acid and Its Emerging Role as an Ethylene-Independent Growth Regulator. Frontiers in Plant Science, 10, 1602. [Link]

  • Wikipedia. (2023). 1-Aminocyclopropane-1-carboxylic acid. [Link]

  • Boje, K. M. (1998). Chronic dosing with 1-aminocyclopropanecarboxylic acid, a glycine partial agonist, modulates NMDA inhibition of muscarinic-coupled PI hydrolysis in rat cortical slices. Neurochemistry International, 33(3), 229-235. [Link]

  • Watson, G. B., Lanthorn, T. H., & Lemen, R. J. (1988). 1-Aminocyclopropane-1-carboxylic acid (ACC) mimics the effects of glycine on the NMDA receptor ion channel. European Journal of Pharmacology, 157(1), 115-116. [Link]

  • Porter, J. T., & Greenamyre, J. T. (1995). Sustained exposure to 1-aminocyclopropanecarboxylic acid, a glycine partial agonist, alters N-methyl-D-aspartate receptor function and subunit composition. Journal of Neurochemistry, 64(2), 658-666. [Link]

  • Angus, P. M., Golding, B. T., & Sargeson, A. M. (1993). A simple synthesis of the ripening agent 1-aminocyclopropane-1-carboxylic acid. Journal of the Chemical Society, Chemical Communications, (12), 979-980. [Link]

  • Cativiela, C., Diaz-de-Villegas, M. D., & Jimenez, J. M. (1992). New efficient synthesis of 1-aminocyclopropanecarboxylic acid (ACC).
  • Clos, M. V., Garcia Sanz, A., Trullas, R., & Badia, A. (1997). Effect of 1-aminocyclopropanecarboxylic acid on N-methyl-D-aspartate-stimulated [3H]-noradrenaline release in rat hippocampal synaptosomes. British Journal of Pharmacology, 120(5), 901–904. [Link]

  • Ji, Y., et al. (2011). Synthesis and Degradation of 1-Aminocyclopropane-1-carboxylic Acid by Penicillium citrinum. Bioscience, Biotechnology, and Biochemistry, 75(3), 484-489. [Link]

  • Velichko, V., Moi, D., Soddu, F., Scipione, R., Podda, E., Luridiana, A., ... & Secci, F. (2024). Two-step continuous flow-driven synthesis of 1,1-cyclopropane aminoketones. Chemical Communications. [Link]

  • Averina, E. B., & Zefirov, N. S. (2007). Methods for the preparation of 1-Aminocyclopropanecarboxylic Acids. Russian Chemical Reviews, 76(11), 983–1016.
  • Ornstein, P. L., et al. (1993). Synthesis and biological evaluation of cyclopropyl analogues of 2-amino-5-phosphonopentanoic acid. Journal of Medicinal Chemistry, 36(15), 2046-2052. [Link]

  • Tsukiji, K., Matsumoto, A., Kanemoto, K., & Yoshikai, N. (2022). Synthesis of 1- and 1,2-Substituted Cyclopropylamines from Ketone Homoenolates. Organic Letters, 24(29), 5364–5368. [Link]

  • Google Patents. (2014). Simple synthesis process of 1-aminocyclopropane-1-carboxylic acid.
  • Brackmann, F., & de Meijere, A. (2007). Natural occurrence, syntheses, and applications of cyclopropyl-group-containing alpha-amino acids. 1. 1-aminocyclopropanecarboxylic acid and other 2,3-methanoamino acids. Chemical Reviews, 107(11), 4493-4537. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. [Link]

  • Velichko, V., Moi, D., Soddu, F., Scipione, R., Podda, E., Luridiana, A., ... & Secci, F. (2024). Two-step continuous flow-driven synthesis of 1,1-cyclopropane aminoketones. UniCA IRIS. [Link]

  • Velichko, V., Moi, D., Soddu, F., Scipione, R., Podda, E., Luridiana, A., ... & Secci, F. (2024). Two-step continuous flow-driven synthesis of 1,1-cyclopropane aminoketones. Chemical Communications. [Link]

  • Gardarsdottir, H. (2024). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Journal of Chemical Sciences, 136(1), 1-3. [Link]

  • Wikipedia. (2023). Aminoaldehydes and aminoketones. [Link]

  • PubChem. (n.d.). 1-Cyclopropylpropan-2-one. [Link]

  • de Meijere, A., & Salaün, J. (2000). Cyclopropane Derivatives and their Diverse Biological Activities. Topics in Current Chemistry, 207, 1-26. [Link]

Sources

A Senior Application Scientist's Guide to the Spectroscopic Characterization of Cyclopropyl Alpha-Amino Ketones

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. Cyclopropyl alpha-amino ketones represent a unique and increasingly important structural motif in medicinal chemistry, lauded for their conformational rigidity and potential to modulate biological activity. However, the very features that make them attractive—the strained three-membered ring and the juxtaposition of a ketone and an amino group—present distinct challenges for spectroscopic characterization.

This guide provides an in-depth comparison of standard spectroscopic techniques for the characterization of cyclopropyl alpha-amino ketones. Moving beyond a simple recitation of methods, we will delve into the causal relationships behind experimental choices and data interpretation, grounded in established principles and supported by experimental data. Our aim is to equip you with the expertise to confidently and accurately characterize these valuable compounds.

The Structural Challenge: A Union of Strain and Functionality

The cyclopropyl ring, with its unique electronic properties, significantly influences the spectral characteristics of adjacent functional groups. The proximity of the electron-withdrawing carbonyl group and the electron-donating amino group further complicates the electronic environment. This guide will dissect the spectroscopic signatures arising from this interplay, providing a clear roadmap for structural confirmation and purity assessment.

Core Spectroscopic Techniques: A Comparative Analysis

The foundational toolkit for the characterization of cyclopropyl alpha-amino ketones comprises Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each technique provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for the unambiguous determination of the molecular framework of cyclopropyl alpha-amino ketones. Both ¹H and ¹³C NMR provide detailed information about the connectivity and chemical environment of each atom.

The ¹H NMR spectrum of a cyclopropyl alpha-amino ketone is characterized by distinct regions corresponding to the cyclopropyl protons, the proton alpha to the carbonyl and amino groups, and the substituents on the amino group and the ketone.

  • Cyclopropyl Protons: The protons on the cyclopropyl ring typically appear in the upfield region of the spectrum, usually between 0.5 and 2.0 ppm. The geminal and cis/trans coupling constants are highly characteristic and provide valuable conformational information.

  • Alpha-Proton: The proton on the carbon bearing both the amino and carbonyl groups is significantly deshielded and typically resonates between 3.5 and 5.0 ppm, depending on the nature of the amino substituent and solvent effects.

  • Amine Protons: The chemical shift of N-H protons can vary widely and is often broad, depending on concentration, solvent, and temperature. In many cases, these protons can be exchanged with D₂O, leading to the disappearance of their signal, which is a useful diagnostic tool.

Table 1: Typical ¹H NMR Chemical Shifts and Coupling Constants for a Representative Cyclopropyl Alpha-Amino Ketone

ProtonTypical Chemical Shift (δ, ppm)Typical Coupling Constants (J, Hz)
Cyclopropyl CH (methine)1.5 - 2.5J (gem) = 4-9, J (cis) = 6-12, J (trans) = 3-9
Cyclopropyl CH₂0.5 - 1.5
α-CH3.5 - 4.5
N-H1.5 - 3.5 (often broad)
R-group protonsVariable

Data synthesized from typical values for related structures.

The ¹³C NMR spectrum provides a direct count of the number of non-equivalent carbon atoms in the molecule.

  • Carbonyl Carbon: The carbonyl carbon is the most deshielded, appearing in the downfield region of the spectrum, typically between 195 and 210 ppm.[1] Conjugation with the cyclopropyl ring can influence this chemical shift.

  • Alpha-Carbon: The carbon atom attached to both the nitrogen and the carbonyl group resonates in the range of 50-70 ppm.

  • Cyclopropyl Carbons: The carbons of the cyclopropyl ring are found in the upfield region, typically between 5 and 30 ppm.

Table 2: Typical ¹³C NMR Chemical Shifts for a Representative Cyclopropyl Alpha-Amino Ketone

CarbonTypical Chemical Shift (δ, ppm)
C=O195 - 210
α-C50 - 70
Cyclopropyl CH15 - 30
Cyclopropyl CH₂5 - 15
R-group carbonsVariable

Data synthesized from typical values for related structures and published data on cyclopropyl ketones.[1]

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule. The spectrum of a cyclopropyl alpha-amino ketone is dominated by the stretching vibrations of the C=O, N-H, and C-H bonds.

  • C=O Stretch: The carbonyl group gives rise to a strong, sharp absorption band. For a saturated ketone, this band typically appears around 1715 cm⁻¹. The presence of the adjacent cyclopropyl ring can slightly increase this frequency due to ring strain.[2]

  • N-H Stretch: Primary amines show two bands in the 3300-3500 cm⁻¹ region (asymmetric and symmetric stretching), while secondary amines show a single band. These bands are often broader than C-H stretching bands.

  • C-H Stretch: The C-H stretching vibrations of the cyclopropyl ring can sometimes be observed around 3050-3100 cm⁻¹, which is slightly higher than the C-H stretches of saturated alkyl groups.

Table 3: Key IR Absorption Frequencies for Cyclopropyl Alpha-Amino Ketones

Functional GroupAbsorption Range (cm⁻¹)Intensity
N-H Stretch (amine)3300 - 3500Medium, often broad
C-H Stretch (cyclopropyl)~3100Medium
C-H Stretch (alkyl)2850 - 3000Medium to Strong
C=O Stretch (ketone)1715 - 1730Strong, sharp
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and valuable structural information through the analysis of its fragmentation pattern. Electron Ionization (EI) is a common technique for these molecules.

The fragmentation of cyclopropyl alpha-amino ketones is typically driven by the presence of the carbonyl and amino groups, which can direct cleavage reactions.

  • Alpha-Cleavage: The most common fragmentation pathway for ketones is alpha-cleavage, the breaking of the bond adjacent to the carbonyl group.[3] For cyclopropyl alpha-amino ketones, this can result in the loss of the cyclopropyl group or the R-group attached to the carbonyl.

  • Loss of CO: A subsequent fragmentation of the acylium ion formed from alpha-cleavage can be the loss of a neutral carbon monoxide molecule.

  • Cleavage directed by the Amino Group: The nitrogen atom can also direct fragmentation through alpha-cleavage, leading to the formation of a resonance-stabilized iminium ion.

A Predicted Fragmentation Pathway for a Cyclopropyl Alpha-Amino Ketone:

fragmentation M [M]⁺˙ m/z = calculated MW frag1 [M - C₃H₅]⁺ (Loss of cyclopropyl radical) M->frag1 α-cleavage frag2 [M - R]⁺ (Loss of R radical) M->frag2 α-cleavage frag4 [R'₂N=CH-COR]⁺ M->frag4 α-cleavage (N-directed) frag3 [C₃H₅CO]⁺ frag2->frag3 - CO

Caption: Predicted EI-MS fragmentation of a cyclopropyl alpha-amino ketone.

Alternative and Complementary Techniques

While NMR, IR, and MS are the workhorses of structural elucidation, other techniques can provide valuable complementary information, particularly for chiral compounds.

Chiral Chromatography (HPLC and GC)

Since many cyclopropyl alpha-amino ketones are chiral, determining the enantiomeric excess (ee) is often crucial. Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for separating and quantifying enantiomers.[4][] This is typically achieved using a chiral stationary phase that interacts differently with the two enantiomers, leading to different retention times.

X-ray Crystallography

For crystalline compounds, single-crystal X-ray diffraction provides the absolute and unambiguous three-dimensional structure of the molecule. This technique is the ultimate arbiter of structure but requires a suitable single crystal, which can sometimes be challenging to obtain.

Experimental Protocols

The quality of spectroscopic data is highly dependent on proper sample preparation.

NMR Sample Preparation
  • Sample Quantity: Weigh 5-25 mg of the compound for ¹H NMR and 20-100 mg for ¹³C NMR.[6][7]

  • Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble (e.g., CDCl₃, DMSO-d₆, D₂O).[8] Chloroform-d (CDCl₃) is a common choice for many organic compounds.[8]

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[7]

  • Filtration: If any solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean NMR tube.

  • Internal Standard: For accurate chemical shift referencing, tetramethylsilane (TMS) is commonly used as an internal standard for organic solvents.

  • Shimming: The homogeneity of the magnetic field must be optimized (shimmed) to obtain sharp spectral lines.

Caption: General workflow for NMR sample preparation and analysis.

FT-IR Sample Preparation

The choice of sample preparation method for FT-IR depends on the physical state of the sample.

  • Neat (for liquids): A drop of the liquid is placed between two salt plates (e.g., NaCl or KBr).

  • KBr Pellet (for solids): 1-2 mg of the solid sample is finely ground with ~100 mg of dry KBr powder and pressed into a thin, transparent pellet.[9]

  • Attenuated Total Reflectance (ATR): The sample (solid or liquid) is placed in direct contact with a high-refractive-index crystal (e.g., diamond or germanium).[10] This is often the simplest method requiring minimal sample preparation.[10]

Mass Spectrometry Sample Preparation
  • Sample Purity: Ensure the sample is as pure as possible, as impurities will complicate the spectrum. Remove any non-volatile salts or buffers.[11]

  • Solvent: Dissolve the sample in a volatile organic solvent (e.g., methanol, acetonitrile).[12]

  • Concentration: A typical concentration for direct infusion ESI-MS is in the range of 1-10 µg/mL. For GC-MS, the concentration will depend on the injection volume and split ratio.

  • Filtration: Filter the sample solution to remove any particulate matter that could clog the instrument.[13]

Conclusion

The spectroscopic characterization of cyclopropyl alpha-amino ketones is a multi-faceted process that relies on the synergistic application of NMR, IR, and MS. A thorough understanding of how the unique structural features of these molecules influence their spectroscopic properties is essential for accurate and efficient characterization. By following the principles and protocols outlined in this guide, researchers can confidently navigate the challenges of structural elucidation and unlock the full potential of this important class of compounds.

References

  • NMR Sample Preparation. University of California, Riverside. [Link]

  • Beynon, J. H., Saunders, R. A., & Williams, A. E. (1960). The Mass Spectra of Cyclic Ketones. Applied Spectroscopy, 14(4), 95–97.
  • NMR Sample Preparation. Iowa State University Chemical Instrumentation Facility. [Link]

  • GCMS Section 6.11.2 - Fragmentation of Cyclic Ketones. Whitman College. [Link]

  • NMR Sample Preparation: The Complete Guide. Organomation. [Link]

  • Mass Spectrometry Sample Preparation Guide. Organomation. [Link]

  • Sample Preparation Protocol for Open Access MS. University of Oxford Mass Spectrometry Research Facility. [Link]

  • Sample Preparation. University College London. [Link]

  • Sample Preparation for FTIR Analysis. Drawell. [Link]

  • Sample preparation for FT-IR. University of California, Los Angeles. [Link]

  • How To Prepare And Run An NMR Sample. ALWSCI. [Link]

  • SAMPLE PREPARATION GUIDE FOR SYNTHETIC ORGANIC CHEMICALS. The Hong Kong University of Science and Technology. [Link]

  • Sample Preparation. Harvard University Center for Mass Spectrometry. [Link]

  • Sample Preparation and Submission Guidelines. Johns Hopkins University Mass Spectrometry Facility. [Link]

  • The effect of cyclopropyl groups on chemical shifts and coupling constants. R Discovery. [Link]

  • Marr, D. H., & Stothers, J. B. (1967). 13 C nmr studies. IX. Carbonyl carbon shieldings of some cyclopropyl ketones. Canadian Journal of Chemistry, 45(3), 225–231.
  • Sample Preparation – FT-IR/ATR. University of Florida Polymer Chemistry Characterization Lab. [Link]

  • Preparing a sample for infrared spectroscopy. YouTube. [Link]

  • Guide to FT-IR Spectroscopy. Bruker. [Link]

  • Mass Spectrometry: Fragmentation. University of California, Davis. [Link]

  • Sharkey, A. G., Shultz, J. L., & Friedel, R. A. (1956). Mass Spectra of Ketones. Analytical Chemistry, 28(6), 934–940.
  • Cromwell, N. H., Miller, F. A., Johnson, A. R., Frank, R. L., & Wallace, D. J. (1949). Infrared Spectra of Amino-substituted α,β-Unsaturated Ketones. Journal of the American Chemical Society, 71(10), 3337–3342.
  • Supporting information Synthesis of α-Amino Ketones through Aminations of Umpoled Enolates. The Royal Society of Chemistry. [Link]

  • Carlini, L., et al. (2025). Advances in chiral analysis: from classical methods to emerging technologies. Chemical Society Reviews.
  • FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. [Link]

  • Wang, R., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 95(3), 1549–1568.
  • Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. Save My Exams. [Link]

  • 13C NMR Spectrum (1D, 176 MHz, D2O, predicted) (NP0059317). NP-MRD. [Link]

  • Wang, Y., et al. (2019). Chiral derivatization coupled with liquid chromatography/mass spectrometry for determining ketone metabolites of hydroxybutyrate enantiomers.
  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • NMR Spectroscopy. University of Wisconsin-Madison. [Link]

  • Advances in chiral analysis: from classical methods to emerging technologies. Università di Padova. [Link]

  • Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129–153.
  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. [Link]

  • 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

  • Infrared Spectroscopy. Illinois State University. [Link]

  • NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. [Link]

  • Wiberg, K. B., Barth, D. E., & Schertler, P. H. (1963). Nuclear magnetic resonance spectra of cyclopropyl derivatives. The Journal of Organic Chemistry, 28(5), 1169–1173.
  • 19.14: Spectroscopy of Aldehydes and Ketones. Chemistry LibreTexts. [Link]

  • Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]

  • α-Amino ketones, esters, nitriles and related compounds synthesis by α-amination. Organic Chemistry Portal. [Link]

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Benchmarking Cyclopropyl Building Blocks for Metabolic Stability

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The "Magic Triangle" of Medicinal Chemistry

In the optimization of lead compounds, the cyclopropyl group has earned a reputation as a "privileged structure"—often termed the "Magic Triangle." Unlike standard alkyl chains (methyl, ethyl, isopropyl) which frequently serve as metabolic "soft spots," the cyclopropyl moiety offers a unique combination of conformational rigidity , reduced lipophilicity , and enhanced metabolic stability .

This guide objectively benchmarks the performance of cyclopropyl building blocks against their common aliphatic and aromatic alternatives. It provides the mechanistic rationale, comparative data, and standardized protocols required to validate these effects in your own drug discovery programs.

Mechanistic Rationale: Why Cyclopropyls Resist Metabolism

To effectively deploy cyclopropyl groups, one must understand the underlying physical chemistry that differentiates them from standard alkyls. The resistance to Cytochrome P450 (CYP450) metabolism is driven by three primary factors:

A. The C-H Bond Dissociation Energy (BDE) Barrier

The primary mechanism of CYP450-mediated metabolism for alkyl groups is Hydrogen Atom Transfer (HAT). The ease of this reaction depends on the strength of the C-H bond being broken.

  • Isopropyl (Tertiary C-H): The tertiary carbon is electron-rich and the C-H bond is relatively weak (~96 kcal/mol), making it a prime target for rapid hydroxylation.

  • Cyclopropyl (Secondary C-H): Due to the significant ring strain (~27.5 kcal/mol) and the Walsh orbital effect, the carbon atoms exhibit hybridization closer to

    
     than the standard 
    
    
    
    . This increases the
    
    
    -character of the C-H bond, shortening it and raising the BDE to ~106 kcal/mol .

Impact: This ~10 kcal/mol energy penalty acts as a kinetic barrier, significantly slowing or blocking the rate of CYP-mediated oxidation at the cyclopropyl ring compared to an isopropyl or ethyl group.

B. Lipophilicity Modulation (LogP/LogD)

Replacing an isopropyl group with a cyclopropyl group typically lowers the cLogP by 0.3–0.5 units. Since CYP450 enzymes generally prefer lipophilic substrates, this reduction often decreases the intrinsic affinity of the molecule for the metabolizing enzyme's active site, further reducing intrinsic clearance (


).
C. Conformational Locking

The cyclopropyl group acts as a rigid spacer.[1] Unlike flexible alkyl chains that effectively "sweep" a large volume of space (increasing the entropic penalty of binding), the cyclopropyl group locks vectors in specific orientations (e.g., the "perpendicular conformation" in phenylcyclopropanes). This can improve potency while simultaneously reducing the molecular surface area available for metabolic attack.

Comparative Benchmarking: Cyclopropyl vs. Alternatives

The following data summarizes the performance of cyclopropyl replacements in standard medicinal chemistry contexts.

Table 1: Physicochemical & Metabolic Profile Comparison
FeatureIsopropyl Group (

)
Cyclopropyl Group (

)
Phenyl Group (

)
Hybridization

(Tetrahedral)

(Trigonal-like)

(Planar)
C-H BDE (kcal/mol) ~96 (Tertiary - Weak)~106 (Strong) ~110 (Aromatic - Very Strong)
Metabolic Risk High: Rapid HydroxylationLow: Resistant to oxidationMedium: Aromatic hydroxylation
Lipophilicity (Contribution) HighModerate (Lower than iPr)High
Solubility Impact NeutralPositive (Improved Fsp3) Negative (Planar stacking)
Primary Liability

(Clearance)
Cost / Synthetic ComplexityMW / Solubility / Toxicity
Case Study A: Factor Xa Inhibitors (BMS)

In the development of Factor Xa inhibitors, Bristol-Myers Squibb researchers utilized a phenylcyclopropyl moiety to replace bulky biphenyl groups.[2]

  • Challenge: The biphenyl core was potent but suffered from poor solubility and metabolic liabilities on the aromatic rings.

  • Solution: Introduction of a cyclopropyl linker.[1][2][3][4][5][6][7]

  • Result: The cyclopropyl analog maintained the critical "perpendicular" bioactive conformation required for the S4 pocket but significantly reduced Molecular Weight (MW) and improved Ligand Efficiency (LE). The cyclopropyl C-H bonds proved metabolically stable, whereas the isopropyl analogs in similar series often suffered from rapid dealkylation.

Case Study B: The "Watch Out" – Cyclopropylamines (Trovafloxacin)

While cyclopropyl ethers and alkyls are generally stable, cyclopropylamines carry a specific toxicity warning.

  • Drug: Trovafloxacin (Antibiotic).[3][8]

  • Mechanism: CYP1A2 oxidizes the cyclopropylamine to form a radical intermediate.[4] This radical triggers a ring-opening event, generating a reactive

    
    -unsaturated aldehyde.[8][9]
    
  • Consequence: This electrophile covalently binds to liver proteins, leading to immune-mediated hepatotoxicity.

  • Lesson: When benchmarking cyclopropylamines, you must screen specifically for Reactive Metabolite (RM) formation (e.g., Glutathione trapping assays), not just disappearance (

    
    ).
    

Experimental Protocol: Microsomal Stability Assay

To validate the stability of your cyclopropyl building blocks, use this standardized self-validating protocol.

Objective: Determine Intrinsic Clearance (


) and Half-life (

) in Liver Microsomes.
Materials
  • Test System: Pooled Liver Microsomes (Human/Rat/Mouse), 20 mg/mL protein conc.

  • Cofactor: NADPH regenerating system (or 1 mM NADPH solution).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Quench Solution: Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide).

Workflow Steps
  • Preparation: Dilute microsomes to 0.5 mg/mL in phosphate buffer. Pre-warm to 37°C.

  • Dosing: Add test compound (from 10 mM DMSO stock) to a final concentration of 1 µM (keeps DMSO < 0.1%).

    • Rationale: 1 µM is typically below

      
      , ensuring linear kinetics (First-order region).
      
  • Initiation: Add NADPH (1 mM final) to start the reaction.

  • Sampling: Remove aliquots (50 µL) at

    
     minutes.
    
  • Quenching: Immediately dispense into 150 µL ice-cold ACN/IS. Vortex and centrifuge (4000 rpm, 10 min).

  • Analysis: Inject supernatant onto LC-MS/MS. Monitor parent ion depletion.

Data Analysis (Self-Validating Logic)

Calculate the slope (


) of 

vs. time.

Validation Criteria:

  • Positive Control: Verapamil or Propranolol must show high clearance (

    
    ).
    
  • Negative Control: Warfarin or Atenolol must show stability (

    
     remaining at 60 min).
    
  • Linearity:

    
     of the slope must be 
    
    
    
    .

Visualizations

Diagram 1: Mechanism of Metabolic Blocking

This diagram illustrates the energy barrier difference preventing CYP450 oxidation of the cyclopropyl group.

MetabolicBlocking cluster_substrates Substrate Competition cluster_outcomes Metabolic Fate CYP CYP450 Enzyme (Active Site) Iso Isopropyl Group (Tertiary C-H) CYP->Iso High Affinity Low BDE (~96 kcal) Cyc Cyclopropyl Group (Strong C-H Bonds) CYP->Cyc Steric/Electronic Repulsion High BDE (~106 kcal) Hydroxy Hydroxylated Product (Rapid Clearance) Iso->Hydroxy Rapid HAT (Hydrogen Atom Transfer) Stable Intact Drug (High Stability) Cyc->Stable Metabolic Block

Caption: Comparative metabolic fate of Isopropyl vs. Cyclopropyl groups interacting with CYP450.

Diagram 2: Stability Assay Workflow

A step-by-step logic flow for the experimental protocol described above.

AssayWorkflow cluster_sampling Time Course Sampling Start Start: Test Compound (1 µM) Mix Incubate with Liver Microsomes (0.5 mg/mL) Start->Mix Init Add Cofactor (NADPH) Mix->Init T0 T=0 min Init->T0 T60 T=60 min T0->T60 Intervals: 5, 15, 30, 45 Quench Quench with ACN + Internal Standard T60->Quench Analyze LC-MS/MS Analysis (Parent Ion Depletion) Quench->Analyze Calc Calculate CLint & t1/2 Analyze->Calc

Caption: Standardized workflow for determining intrinsic clearance in liver microsomes.

References

  • Wuitschik, G., et al. (2010). "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Journal of Medicinal Chemistry. Link (Discusses comparative stability of small rings including cyclopropyls).

  • Qiao, J. X., et al. (2008).[2] "Achieving structural diversity using the perpendicular conformation of alpha-substituted phenylcyclopropanes... inhibitors of Factor Xa."[2] Bioorganic & Medicinal Chemistry Letters. Link

  • Kalgutkar, A. S., et al. (2005). "Metabolism-guided drug design: structural modification to minimize metabolic clearance." Current Opinion in Drug Discovery & Development. Link

  • Sun, Q., et al. (2007).[3] "Mechanisms of trovafloxacin hepatotoxicity: studies of a model cyclopropylamine-containing system." Bioorganic & Medicinal Chemistry Letters. Link

  • Talele, T. T. (2016). "The 'Cyclopropyl Fragment' is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules."[4] Journal of Medicinal Chemistry. Link

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Safety Operating Guide

Definitive Guide to the Safe Disposal of 1-Amino-1-cyclopropylpropan-2-one Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Protocol for Ensuring Laboratory Safety and Regulatory Compliance

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it encompasses their safe and compliant disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 1-Amino-1-cyclopropylpropan-2-one hydrochloride. Given the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this protocol is synthesized from the safety data of structurally analogous compounds, including aminoketones and their hydrochloride salts, ensuring a conservative and safety-first approach.

I. Hazard Assessment and Profile
  • Harmful if swallowed or in contact with skin. [3]

  • A cause of serious eye irritation or severe eye damage. [1][2][4]

  • A cause of skin irritation or burns.

  • Potentially combustible.

Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment and within a controlled environment.

II. Personal Protective Equipment (PPE) - The First Line of Defense

Before initiating any disposal procedures, the following minimum PPE must be worn:

  • Eye Protection: Chemical safety goggles or a face shield.[2]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly after.[2]

  • Body Protection: A lab coat or other protective clothing to prevent skin contact.[5]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.

III. Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is that it must be managed as hazardous waste through a licensed disposal facility.[5][6][7] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [8][9]

1. Waste Collection and Segregation:

  • Collect all waste containing 1-Amino-1-cyclopropylpropan-2-one hydrochloride in a designated, compatible, and clearly labeled waste container.[5][7]

  • The container must be kept tightly closed except when adding waste.[8][9]

  • Crucially, do not mix this waste stream with other chemical wastes unless their compatibility is known. [6] Incompatible materials can lead to dangerous reactions.

2. Management of Contaminated Materials:

  • Any materials that come into contact with the compound, such as absorbent pads from a spill, contaminated glassware, or used PPE, must also be collected as hazardous waste.[5]

  • Place these materials in a separate, clearly labeled, and sealed container.

3. Spill Management:

In the event of a spill, immediate and correct action is critical to prevent exposure and environmental contamination:

  • Evacuate: Non-essential personnel should leave the immediate area.

  • Ventilate: Ensure the area is well-ventilated.[10]

  • Contain: Use an inert, absorbent material (e.g., Chemizorb®, vermiculite, or sand) to contain the spill.[5]

  • Collect: Carefully collect the absorbed material using non-sparking tools and place it into a sealed, labeled container for hazardous waste disposal.[10]

  • Decontaminate: Clean the affected area thoroughly with an appropriate solvent, and collect the cleaning materials as hazardous waste.

  • Prevent Entry into Waterways: Do not allow the spilled material or cleaning runoff to enter drains or sewers.

4. Temporary Storage:

  • Store the sealed hazardous waste containers in a cool, dry, and well-ventilated secondary containment area designated for hazardous waste.[5][7]

  • This area should be away from incompatible materials, heat, and sources of ignition.[7]

5. Final Disposal:

  • Arrange for the collection of the hazardous waste by a licensed and approved chemical waste disposal company.[5][7][10]

  • Provide the disposal company with a comprehensive description of the waste. Since a specific SDS is unavailable, include information on the chemical's structure and reference the SDSs of similar compounds.

IV. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the safe disposal of 1-Amino-1-cyclopropylpropan-2-one hydrochloride.

DisposalWorkflow Disposal Workflow for 1-Amino-1-cyclopropylpropan-2-one hydrochloride start Start: Waste Generation ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe waste_type Identify Waste Type ppe->waste_type pure_compound Pure/Concentrated Compound waste_type->pure_compound Pure or Concentrated contaminated_material Contaminated Materials (e.g., PPE, absorbents) waste_type->contaminated_material Contaminated Solid spill Spill Occurs waste_type->spill Accidental Release collect_waste Collect in Designated, Labeled, Sealed Container pure_compound->collect_waste collect_contaminated Collect in Separate, Labeled, Sealed Container contaminated_material->collect_contaminated spill->ppe Verify/Re-don PPE contain_spill Contain Spill with Inert Absorbent spill->contain_spill store Store in Designated Hazardous Waste Area collect_waste->store collect_contaminated->store contain_spill->collect_contaminated disposal_company Arrange Pickup by Licensed Disposal Company store->disposal_company end End: Disposal Complete disposal_company->end

Caption: Decision workflow for the safe disposal of 1-Amino-1-cyclopropylpropan-2-one hydrochloride.

V. Summary of Safety and Disposal Information
Parameter Guideline Source(s)
Primary Disposal Route Approved Hazardous Waste Disposal Plant[1][4][5]
PPE Requirements Safety goggles, chemical-resistant gloves, lab coat[1][2][5]
Waste Container Compatible, tightly sealed, clearly labeled[5][7][10]
Waste Segregation Do not mix with other waste streams[6][7]
Spill Cleanup Absorb with inert material, collect in sealed container[5]
Prohibited Disposal Do not discharge into drains or sewers[8][10]

By adhering to this comprehensive guide, laboratory professionals can manage the disposal of 1-Amino-1-cyclopropylpropan-2-one hydrochloride in a manner that ensures personal safety, protects the environment, and maintains strict regulatory compliance.

References

  • MilliporeSigma. (2025, November 6). SAFETY DATA SHEET for 1-Amino-2-propanol.
  • Fisher Scientific. (2025, December 25). SAFETY DATA SHEET for 1-Amino-1-cyclopropanecarbonitrilehydrochloride.
  • Fisher Scientific. (2025, December 19). SAFETY DATA SHEET for 1-Amino-1-cyclopropanecarboxylic acid.
  • ChemicalBook. (2025, July 5). Chemical Safety Data Sheet MSDS / SDS - (S)-1-CYCLOPROPYLETHYLAMINE HYDROCHLORIDE.
  • BenchChem. (2025). Safe Disposal of 1-(2-Amino-5-methylphenyl)ethanone: A Procedural Guide.
  • Yancheng Longshen Chemical Co., Ltd. (n.d.). 1-Amino-1-(hydroxymethyl)cyclopropane Hydrochloride CAS 115652-52-3.
  • Sigma-Aldrich. (2012, January 20). Safety Data Sheet for (±)-1-Amino-2-propanol.
  • BenchChem. (2025). Navigating the Safe Disposal of 1-Aminoethanol in a Laboratory Setting.
  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from Vanderbilt University Medical Center.
  • PubChem. (2025, April 14). 1-Amino-1-cyclopropanecarbonitrile hydrochloride.
  • PubChemLite. (2025). 1-amino-3-cyclopropylpropan-2-one hydrochloride (C6H11NO).
  • Angene Chemical. (2021, May 1). Safety Data Sheet for (S)-1-Cyclopropylethan-1-amine hydrochloride.
  • Collect and Recycle. (2024, July 18). Amine Disposal For Businesses.
  • C/D/N Isotopes Inc. (2015). Safety Data Sheet for Cyclopropyl-d5-amine.
  • Michigan Technological University. (n.d.). Hazardous Waste Disposal Procedures.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET for TCO-amine HCl salt.

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Personal protective equipment for handling 1-Amino-1-cyclopropylpropan-2-one;hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Summary

Treat as: High Hazard / Potential Corrosive / Moisture Sensitive

1-Amino-1-cyclopropylpropan-2-one hydrochloride is a specialized


-aminoketone building block. While specific toxicological data may be sparse in public registries, structural analogs (gem-disubstituted aminoketones) dictate a conservative safety profile.

Critical Technical Insight: The primary operational risk is not just toxicity, but chemical instability . As a hydrochloride salt, this compound is stable. However, upon neutralization to its free base,


-aminoketones are prone to rapid self-condensation to form dihydropyrazines (dimerization), often accompanied by color changes and exotherms. Do not store the free base. 

Part 2: Chemical Profile & Risk Assessment

Physicochemical Properties
PropertyCharacteristicOperational Implication
State Crystalline Solid (White/Off-white)Potential for static generation during weighing.
Stability HygroscopicMust be stored under desiccant; rapid uptake of water leads to clumping and hydrolysis risks.
Reactivity Acidic (HCl salt)Incompatible with strong oxidizers and bases.
Free Base Unstable Spontaneous dimerization if pH > 7 in solution.
Hazard Identification (GHS Extrapolated)

Based on structural analogs (e.g., 1-aminocyclopropanecarbonitrile HCl,


-aminoketones).
  • H314: Causes severe skin burns and eye damage (Conservative classification recommended).

  • H302: Harmful if swallowed.[1]

  • H335: May cause respiratory irritation.[2]

Part 3: Personal Protective Equipment (PPE) Matrix

Do not rely on a "one-size-fits-all" approach. PPE must scale with the operation.

Tiered PPE Strategy[3]
OperationPPE LevelGlove SpecificationRespiratory / Body
Storage / Transport Level 1 (Basic) Nitrile (single layer, 4-5 mil).Lab coat, Safety glasses with side shields.
Weighing (< 1g) Level 2 (Intermediate) Nitrile (double gloved). Change outer pair immediately upon contamination.[3]Lab coat (buttoned), Safety goggles. Work in Fume Hood.
Synthesis / Scale-up Level 3 (Advanced) Laminate (Silver Shield) under Nitrile. Amines/ketones can permeate nitrile rapidly in solution.Chemical-resistant apron, Face shield (if working with >100mL volumes).

Scientist's Note: Why Laminate gloves? Once this salt is dissolved in organic solvents (DCM, DMF) for reaction, the solvent acts as a carrier. Standard nitrile offers poor protection against many chlorinated or polar aprotic solvents used in peptide coupling or cyclization reactions.

Part 4: Operational Protocols

Workflow Logic

The following diagram outlines the critical decision points during the handling lifecycle.

HandlingWorkflow Start Start: Remove from Cold Storage Equilibrate Equilibrate to RT (Prevent Condensation) Start->Equilibrate Open Open in Fume Hood (Humidity < 50%) Equilibrate->Open Weigh Weighing Operation (Use Anti-static Gun) Open->Weigh Dissolve Solubilization Weigh->Dissolve Reseal Reseal: Parafilm + Desiccant Weigh->Reseal CheckBase Is Base Required? Dissolve->CheckBase Reaction Reaction / Usage CheckBase->Reaction No (Acidic/Neutral) Warning CRITICAL: Use Immediately (Risk of Dimerization) CheckBase->Warning Yes (Basic pH) Warning->Reaction

Figure 1: Operational workflow emphasizing moisture control and free-base instability risks.

Weighing & Transfer
  • Environment: Handle strictly inside a certified chemical fume hood.

  • Static Control: Crystalline amine salts are prone to static charge. Use an ionizing fan or anti-static gun to prevent powder scattering.

  • Tools: Use disposable antistatic weighing boats. Do not use metal spatulas if the coating is compromised (corrosion risk).

Reaction Setup (The "Free Base" Trap)

If your protocol requires neutralizing the HCl salt (e.g., for a nucleophilic attack):

  • Do not pre-neutralize and store.

  • In situ neutralization is mandatory. Add the base (e.g., TEA, DIPEA) only when the electrophile is present and the reaction is ready to proceed.

  • Temperature: Perform neutralization at 0°C to suppress self-condensation rates.

Part 5: Emergency Response & Disposal

Exposure Response
  • Eye Contact: Immediate irrigation for 15 minutes .[1][4] Do not pause to remove contact lenses initially; rinse over them if necessary, then remove.[5][4]

  • Skin Contact: Brush off dry powder before wetting. Wetting the powder on skin can create a concentrated acidic solution, exacerbating the burn. Wash with soap and water.[4]

Spill Management Logic

SpillResponse Spill Spill Detected Type Identify State Spill->Type Dry Dry Powder Type->Dry Wet Solution/Liquid Type->Wet ActionDry Cover with Pad Scoop (No Dust) Place in Bag Dry->ActionDry ActionWet Absorb with Vermiculite Do NOT use paper towels (Reaction risk) Wet->ActionWet Disposal Hazardous Waste (Acidic/Toxic) ActionDry->Disposal ActionWet->Disposal

Figure 2: Decision logic for spill remediation. Note the restriction on paper towels for concentrated amine salts.

Disposal
  • Waste Stream: Segregate as Solid Organic Waste (if powder) or Acidic Organic Liquid Waste (if dissolved).

  • Labeling: Clearly tag as "Amine Hydrochloride - Potential Corrosive."

  • Container: High-density polyethylene (HDPE) or glass. Avoid metal containers.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 537025, 1-Cyclopropylpropan-2-one. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.